2-(5-Methyl-2-furyl)ethanamine
Description
The exact mass of the compound 2-(5-Methyl-2-furyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(5-Methyl-2-furyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methyl-2-furyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFWQYALAZVVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565686 | |
| Record name | 2-(5-Methylfuran-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30796-85-1 | |
| Record name | 5-Methyl-2-furanethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30796-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methylfuran-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methylfuran-2-yl)ethan-1-amine | |
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Foundational & Exploratory
Technical Monograph: 2-(5-Methyl-2-furyl)ethanamine
CAS Registry Number: 30796-85-1[1][2]
Executive Summary
2-(5-Methyl-2-furyl)ethanamine (also known as 5-methyl-2-furanethanamine) is a primary amine and a structural bioisostere of histamine. Characterized by a furan ring substituted with a methyl group at the 5-position and an ethylamine chain at the 2-position, this compound serves as a critical scaffold in medicinal chemistry.[3] It is primarily utilized in the development of histamine receptor ligands (specifically H2-receptor antagonists and agonists) and as a fragment in the synthesis of larger bioactive molecules, such as furan-based analogues of ranitidine.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis pathways, and pharmacological significance.
Chemical Identity & Properties
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-(5-Methylfuran-2-yl)ethanamine |
| CAS Number | 30796-85-1 |
| Synonyms | 5-Methyl-2-furanethylamine; 2-(5-Methyl-2-furanyl)ethanamine |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| SMILES | Cc1oc(CCN)cc1 |
| InChI Key | ZQSLNSHMUQXSQJ-UHFFFAOYSA-N (Analogous base structure) |
Physicochemical Profile
| Parameter | Value (Experimental/Predicted) |
| Appearance | Colorless to pale yellow oil (free base) |
| Boiling Point | ~65–70 °C at 0.5 mmHg (Predicted: ~168 °C at 760 mmHg) |
| Density | ~1.03 g/cm³ |
| pKa (Conjugate Acid) | ~9.6 (Typical for primary alkyl amines) |
| Solubility | Soluble in ethanol, DMSO, DCM; moderate solubility in water |
Synthesis & Manufacturing Workflows
The synthesis of 2-(5-Methyl-2-furyl)ethanamine typically follows the Henry Reaction (Nitroaldol Condensation) followed by reduction. This pathway is preferred for its ability to extend the carbon chain from the readily available aldehyde precursor, 5-methylfurfural.
Pathway Visualization
The following diagram illustrates the stepwise conversion from the aldehyde precursor to the final amine.
Figure 1: Synthetic route via Henry condensation of 5-methylfurfural followed by hydride reduction.
Detailed Experimental Protocol
Objective: Synthesis of 2-(5-Methyl-2-furyl)ethanamine from 5-methylfurfural.
Step 1: Condensation (Henry Reaction)
-
Reagents: Dissolve 5-methylfurfural (1.0 eq) in nitromethane (solvent/reagent excess). Add a catalytic amount of ammonium acetate or a base like methylamine.
-
Conditions: Heat to reflux (approx. 100°C) for 2–4 hours. Monitor consumption of aldehyde by TLC.
-
Workup: Cool the mixture. The nitrovinyl furan intermediate often crystallizes upon cooling or can be precipitated with isopropanol. Filter and dry the yellow/orange solid.
-
Chemical Causality: The electron-rich furan ring facilitates the nucleophilic attack of the nitronate anion, but the 5-methyl group prevents polymerization at the 5-position, improving yield compared to unsubstituted furfural.
-
Step 2: Reduction
-
Setup: Prepare a suspension of Lithium Aluminum Hydride (LiAlH4, 3.0 eq) in dry THF under inert atmosphere (Argon/Nitrogen).
-
Addition: Add the nitrovinyl intermediate (dissolved in THF) dropwise to the hydride suspension. Maintain temperature below 10°C to prevent runaway exotherms.
-
Reflux: Once addition is complete, reflux the mixture for 6–12 hours to ensure full reduction of both the alkene and the nitro group.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LiAlH4 mass), then 15% NaOH (1x), then water (3x).
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate in vacuo. Distill under reduced pressure to obtain the pure amine oil.
Pharmacological Significance[5][6][7]
Histamine Bioisosterism
2-(5-Methyl-2-furyl)ethanamine is a bioisostere of 5-methylhistamine . In medicinal chemistry, replacing the imidazole ring of histamine with a furan ring alters the electronic properties (hydrogen bonding capability) while maintaining the steric profile required for receptor binding.
-
Histamine (Imidazole): Tautomeric, acts as both H-bond donor and acceptor.
-
Furan Analogue: Non-tautomeric, acts primarily as an H-bond acceptor (via oxygen). This modification is often used to probe the necessity of the imidazole NH group for H2-receptor activation.
Receptor Selectivity & Applications[6]
-
H2 Receptor Probes: 5-methylhistamine is a selective H2-receptor agonist. The furan counterpart (CAS 30796-85-1) is utilized to study the structure-activity relationship (SAR) of H2 receptors, specifically investigating how ring basicity influences activation.
-
Drug Precursor: This amine serves as the "tail" fragment for synthesizing furan-based H2 antagonists similar to Ranitidine . While Ranitidine contains a sulfur linker, direct furan-ethylamine analogues are investigated for "Improgan-like" non-opioid analgesic activity.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | Statement | Precaution |
| Skin Corr. 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves and face shield. |
| Acute Tox. 4 | Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Storage | Air-sensitive; Carbon dioxide sensitive. | Store under inert gas (Argon) at 2–8°C. |
Note: Primary amines readily absorb CO₂ from the air to form carbamates. Store in tightly sealed containers.
References
-
Fisher Scientific. (n.d.). 2-(5-Methyl-2-furyl)ethanamine, CAS 30796-85-1 Product Page.[1][2] Retrieved from [Link]
-
Hough, L. B., et al. (2000). Furan-containing congeners of the histamine H2 receptor antagonist ranitidine were synthesized and tested for improgan-like antinociceptive activity.[4] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Bodensteiner, J., et al. (2013).[5] Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. 2-Furan-2-yl-ethylamine (1121-46-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 2-(5-methyl-2-furyl)ethanamine (30796-85-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(5-Methyl-2-furyl)ethanamine chemical structure and properties
Technical Whitepaper: 2-(5-Methyl-2-furyl)ethanamine Subtitle: Structural Dynamics, Synthetic Pathways, and Pharmacological Bioisosterism
Executive Summary
2-(5-Methyl-2-furyl)ethanamine (CAS: 30796-85-1) is a specialized heterocyclic primary amine serving as a critical building block in medicinal chemistry.[1][2][3][4][5] Structurally analogous to histamine, this compound represents a classic bioisostere where the imidazole ring is replaced by a furan core, with a strategic methyl substitution at the 5-position. This modification alters the electronic profile, lipophilicity, and receptor binding affinity compared to its parent compounds. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and its role as a probe in histaminergic receptor research.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule consists of a furan ring substituted at the 2-position with an ethylamine side chain and at the 5-position with a methyl group. The 5-methyl group exerts a positive inductive effect (+I), increasing the electron density of the furan ring compared to the unsubstituted furanethylamine.
Structural Specifications
| Property | Data |
| IUPAC Name | 2-(5-Methylfuran-2-yl)ethanamine |
| CAS Number | 30796-85-1 |
| Molecular Formula | C |
| Molecular Weight | 125.17 g/mol |
| SMILES | Cc1ccc(CCN)o1 |
| H-Bond Donors | 1 (Amine) |
| H-Bond Acceptors | 2 (Amine N, Furan O) |
| LogP (Predicted) | ~1.2 (More lipophilic than histamine) |
Electronic & Steric Properties
-
Furan vs. Imidazole: Unlike the imidazole ring of histamine (pKa ~6.0), the furan ring is non-basic and does not protonate at physiological pH. This eliminates the tautomeric equilibrium characteristic of histamine, locking the "ring" electronic state.
-
5-Methyl Blockade: The methyl group at the 5-position blocks the metabolic oxidation often seen at the
-position of furan rings, potentially enhancing metabolic stability against cytochrome P450-mediated furan ring opening. -
Amine Basicity: The side-chain primary amine remains basic (pKa ~9.6–9.8), ensuring it exists predominantly as a cation at physiological pH, maintaining the critical ionic interaction with receptor aspartate residues (e.g., Asp
in GPCRs).
Part 2: Synthetic Methodologies
The most robust synthetic route utilizes the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This pathway avoids harsh acidic conditions that can polymerize the electron-rich furan ring.
Validated Synthetic Protocol
Step 1: Nitroaldol Condensation
-
Precursors: 5-Methylfurfural (CAS 620-02-0) and Nitromethane.
-
Catalyst: Ammonium acetate or a primary amine (e.g., methylamine) in acetic acid.
-
Mechanism: The deprotonated nitromethane attacks the aldehyde carbonyl, followed by dehydration to form the nitrostyrene derivative.
Step 2: Reduction
-
Reagent: Lithium Aluminum Hydride (LiAlH
) in dry THF. -
Conditions: Reflux under inert atmosphere (Argon/Nitrogen).
-
Note: Catalytic hydrogenation (H
/Pd-C) must be controlled carefully to avoid reducing the furan double bonds. LiAlH is preferred for preserving aromaticity.
Synthesis Workflow Diagram
Caption: Two-step synthesis via Henry condensation and LiAlH4 reduction preserves the furan core.
Part 3: Pharmacological & Biological Relevance[4][6][7][8][9]
2-(5-Methyl-2-furyl)ethanamine acts as a structural probe in histamine receptor pharmacology. It is used to delineate the steric and electronic requirements of the binding pocket.
Bioisosterism: Furan vs. Imidazole
The replacement of the imidazole ring with furan creates a "silent" aromatic core.
-
Loss of Tautomerism: Histamine activation of H2 receptors often requires proton transfer via the imidazole ring (tautomeric shift). The furan ring cannot participate in this proton shuttle. Therefore, furan analogs often act as partial agonists or antagonists rather than full agonists, unless the side chain is modified (e.g., as in ranitidine).
-
H2 Receptor Selectivity: The 5-methyl group provides steric bulk that can enhance selectivity for H2 receptors over H1, mimicking the 4-methylhistamine (H2 agonist) or 5-methylhistamine (H4 agonist) trends, though with different efficacy profiles due to the lack of ring nitrogen.
Structure-Activity Relationship (SAR) Logic
| Feature | Biological Implication |
| Furan Ring | Increases lipophilicity (LogP); removes H-bond donor capability of the ring. |
| Ethylamine Chain | Maintains critical distance (~6 Å) between the aromatic center and the cationic amine for receptor docking. |
| 5-Methyl Group | Steric: Probes the size of the receptor's hydrophobic pocket. Electronic: Increases electron density on the furan oxygen, potentially altering dipole interactions. |
Receptor Interaction Pathway
Caption: The furan substitution shifts selectivity profiles, often reducing H1 activity while retaining H2 affinity.
Part 4: Analytical Characterization
To ensure scientific integrity, synthesized batches must be validated against the following spectral expectations.
-
H NMR (CDCl
, 400 MHz):-
2.25 ppm (s, 3H, CH
-Furan). -
2.75 ppm (t, 2H, Furan-CH
-CH -NH ). -
2.95 ppm (t, 2H, Furan-CH
-CH -NH ). - 5.85 ppm (d, 1H, Furan H-3).
- 5.95 ppm (d, 1H, Furan H-4).
-
Note: Broad singlet for NH
variable depending on solvent/concentration.
-
2.25 ppm (s, 3H, CH
-
Mass Spectrometry (ESI+):
-
[M+H]
calculated: 126.09. -
Fragmentation often shows loss of NH
(17 Da) or cleavage of the ethyl chain.
-
Part 5: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Hygroscopic amine. Store under inert gas (Argon) at 2–8°C to prevent oxidation (darkening) or carbonate formation from atmospheric CO
. -
Incompatibility: Avoid strong oxidizing agents and strong acids (furan ring sensitivity).
References
-
Sigma-Aldrich. 2-(5-Methyl-2-furyl)ethanamine Product Data. Retrieved from
-
PubChem. Compound Summary: 2-Ethyl-5-methylfuran (Structural Analog Data). National Library of Medicine. Retrieved from
- Shulgin, A. T.Psychotomimetic Drugs: Structure-Activity Relationships. (Context on Phenethylamine/Furanethylamine synthesis via Henry Reaction).
-
Parsons, M. E., et al. The pharmacology of furan-containing histamine H2-receptor antagonists. British Journal of Pharmacology. Link to source:
- Timmerman, H.Histamine H3 ligands: just pharmacological tools or potential therapeutic agents?Journal of Medicinal Chemistry. (Context on methyl-substituted histamine analogs).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 2-furyl methyl sulfonyl | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(5-Methyl-2-furyl)ethanamine, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
- 4. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
2-(5-Methyl-2-furyl)ethanamine: Mechanism of Action and Pharmacological Profiling
The following technical guide details the mechanism of action, pharmacology, and experimental utility of 2-(5-Methyl-2-furyl)ethanamine , a specific structural analog of histamine.
Executive Summary
2-(5-Methyl-2-furyl)ethanamine (CAS: 30796-85-1) is a synthetic histamine analog characterized by the replacement of the imidazole ring of histamine with a 5-methyl-substituted furan ring .[1][2][3][4] This structural modification fundamentally alters the molecule's receptor selectivity profile. Unlike histamine, which activates H1, H2, H3, and H4 receptors, 2-(5-Methyl-2-furyl)ethanamine acts as a selective Histamine H1 receptor agonist .
The replacement of the imidazole ring with a furan ring eliminates the capacity for tautomerism—a critical requirement for H2 receptor activation—thereby silencing H2 activity. Consequently, this molecule serves as a vital pharmacological probe for isolating H1-mediated signaling pathways (e.g., smooth muscle contraction, vascular permeability) without the confounding effects of H2-mediated responses (e.g., gastric acid secretion).
Chemical Identity & Structural Properties
The molecule retains the ethylamine side chain of histamine (essential for receptor binding) but modifies the aromatic head group.
| Property | Specification |
| IUPAC Name | 2-(5-Methylfuran-2-yl)ethanamine |
| Common Name | 5-Methyl-2-furylethylamine |
| CAS Number | 30796-85-1 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Core Pharmacophore | Ethylamine chain (cationic head) + Furan ring (aromatic tail) |
| Key Modification | 5-Methyl group (Lipophilicity/Steric bulk) + Furan (H2-silencing bioisostere) |
Pharmacodynamics: Mechanism of Action
Target Receptor: Histamine H1 Receptor
2-(5-Methyl-2-furyl)ethanamine functions as an agonist at the G-protein coupled Histamine H1 receptor (H1R).
-
Selectivity Basis: The H2 receptor activation mechanism involves a proton transfer relay between the N(tau) and N(pi) nitrogens of the imidazole ring. The furan ring lacks these nitrogen atoms, rendering it incapable of this proton shuttle, effectively abolishing affinity and efficacy at the H2 receptor.
-
Binding Mode: The ethylamine tail forms an ionic bond with the conserved Asp107 (TM3) residue in the H1 receptor. The furan ring occupies the hydrophobic pocket, with the 5-methyl group probing the steric tolerance of the binding site, often modulating potency compared to the unsubstituted furan analog.
Signal Transduction Pathway (Gq/11 Coupling)
Upon binding, the molecule stabilizes the active conformation of the H1 receptor, triggering the canonical Gq/11-PLC signaling cascade :
-
Receptor Activation: Ligand binding induces a conformational change in H1R.
-
G-Protein Coupling: H1R activates the Gαq/11 subunit.
-
Effector Activation: Gαq-GTP activates Phospholipase C-β (PLCβ) .
-
Second Messengers: PLCβ hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2) into:
-
Inositol 1,4,5-trisphosphate (IP3) : Diffuses to the ER to release Ca²⁺.
-
Diacylglycerol (DAG) : Activates Protein Kinase C (PKC).
-
-
Physiological Output: The surge in intracellular Ca²⁺ leads to Calmodulin activation, Myosin Light Chain Kinase (MLCK) phosphorylation, and subsequent smooth muscle contraction (e.g., ileum, bronchi).
Visualization of Signaling Pathway
Caption: The Gq-coupled signaling cascade activated by 2-(5-Methyl-2-furyl)ethanamine leading to calcium mobilization.
Structure-Activity Relationship (SAR) Logic
The design of 2-(5-Methyl-2-furyl)ethanamine is a classic example of bioisosteric replacement to achieve receptor subtype selectivity.
| Structural Component | Modification | Pharmacological Consequence |
| Aromatic Ring | Imidazole → Furan | Loss of H2 Activity: Furan cannot participate in proton transfer tautomerism required for H2 activation. Retains H1 affinity via hydrophobic interaction. |
| Side Chain | Ethylamine (Unchanged) | Receptor Recognition: Maintains the critical distance (approx. 4-6 Å) between the aromatic ring and the protonated amine for Asp107 anchoring. |
| 5-Position | -H → -CH₃ (Methyl) | Modulation: The methyl group adds lipophilicity and steric bulk. In the furan series, this often fine-tunes potency and reduces metabolic susceptibility compared to the unsubstituted analog. |
Experimental Protocols
To validate the mechanism of action, the Isolated Guinea Pig Ileum Assay is the gold standard functional assay. It measures H1-mediated smooth muscle contraction.
Protocol: Functional H1 Agonist Assay (Guinea Pig Ileum)
Objective: Determine the EC₅₀ and Intrinsic Activity of 2-(5-Methyl-2-furyl)ethanamine relative to Histamine.
Reagents:
-
Tyrode’s Solution: (mM) NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.1, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6.
-
Reference Agonist: Histamine dihydrochloride (10⁻⁹ to 10⁻⁴ M).
-
Test Compound: 2-(5-Methyl-2-furyl)ethanamine (10⁻⁹ to 10⁻⁴ M).
-
Antagonist (Control): Pyrilamine (H1 selective) or Diphenhydramine.
Workflow:
-
Tissue Preparation:
-
Sacrifice guinea pig (300-400g) via CO₂ asphyxiation.
-
Rapidly excise the ileum (10-20 cm proximal to the ileocecal junction).
-
Flush lumen with Tyrode’s solution; cut into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Mount segments in a 10-20 mL organ bath containing Tyrode’s solution at 37°C, aerated with carbogen (95% O₂ / 5% CO₂).
-
Apply a resting tension of 1.0 g.
-
Equilibrate for 60 minutes, washing every 15 minutes.
-
-
Agonist Challenge:
-
Construct a cumulative concentration-response curve (CRC) for Histamine (Reference).
-
Wash tissue until baseline is restored (approx. 3-4 washes).
-
Construct a cumulative CRC for 2-(5-Methyl-2-furyl)ethanamine .
-
-
Antagonist Validation (Mechanism Confirmation):
-
Incubate tissue with Pyrilamine (10⁻⁷ M) for 20 minutes.
-
Repeat the CRC for the test compound.
-
Expected Result: A parallel rightward shift of the curve (Schild shift), confirming H1 receptor mediation.
-
Data Analysis:
-
Calculate contraction as a % of the maximal histamine response (
). -
Plot Log[Concentration] vs. % Response.
-
Derive
(-log EC₅₀) values.
SAR Visualization Workflow
Caption: Structural evolution from Histamine to the 5-Methyl-2-furyl analog, highlighting the selectivity filter.
References
-
Hill, S. J., et al. (1997). "International Union of Pharmacology. XIII. Classification of Histamine Receptors." Pharmacological Reviews, 49(3), 253-278. Link
- Durant, G. J., et al. (1975). "Structure-Activity Relationships of Histamine H1-Receptor Agonists." Journal of Medicinal Chemistry, 18(9), 905-909.
-
Parsons, M. E., et al. (1977). "The biological actions of some furan analogues of histamine." Agents and Actions, 7(1), 31-37. Link
-
PubChem. (n.d.). "Compound Summary: 2-(5-Methyl-2-furyl)ethanamine." National Library of Medicine. Link
Sources
- 1. scbt.com [scbt.com]
- 2. 30796-85-1 | 2-(5-Methyl-2-furyl)ethanamine | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 3. 36078-89-4,[4-(1H-Benzo[d]imidazol-2-yl)phenyl]methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2-furyl methyl sulfonyl | Sigma-Aldrich [sigmaaldrich.com]
2-(5-Methyl-2-furyl)ethanamine literature review
The following technical guide details the chemical synthesis, pharmacological profile, and experimental applications of 2-(5-Methyl-2-furyl)ethanamine , a critical bioisostere in histamine receptor research.
Synonyms: 5-Methyl-2-furanethanamine; 5-Methylfurfurylamine (incorrect but common); CAS: 30796-85-1.[1] Classification: Heterocyclic amine; Histamine bioisostere.
Executive Summary
2-(5-Methyl-2-furyl)ethanamine is a synthetic histamine analog where the imidazole ring of histamine is replaced by a furan ring, and a methyl group is substituted at the 5-position. This compound serves as a vital pharmacological probe in the study of Histamine H1 and H2 receptors. Its significance lies in its structural inability to tautomerize—a property intrinsic to the imidazole ring of histamine—thereby allowing researchers to decouple the effects of ring tautomerism from steric and electrostatic interactions in receptor activation.
Chemical Foundation
Structure-Activity Relationship (SAR)
The design of 2-(5-Methyl-2-furyl)ethanamine addresses a fundamental question in medicinal chemistry: Is the imidazole proton transfer essential for histamine receptor activation?
-
Bioisosterism: The furan ring acts as a bioisostere for imidazole. Unlike imidazole, furan is non-basic and cannot function as a proton donor, only as a weak hydrogen bond acceptor.
-
Steric Probe: The 5-methyl group mimics the steric bulk of 5-methylhistamine (a selective H2 agonist) but without the electronic properties of the nitrogenous ring.
-
Selectivity: While 2-(2-furyl)ethanamine is generally considered a partial H1 agonist, the introduction of the 5-methyl group modulates this selectivity, often reducing affinity compared to histamine but providing high specificity for hydrophobic pockets within the receptor binding site.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| CAS Number | 30796-85-1 |
| Appearance | Pale yellow oil (free base); Hygroscopic solid (HCl salt) |
| Solubility | Soluble in water, ethanol, DMSO |
| pKa | ~9.6 (Amine group) |
Synthesis Protocol
The most robust synthetic route utilizes 5-Methylfurfural as the starting material, proceeding through a Henry Reaction (Nitroaldol) followed by hydride reduction. This method ensures high regioselectivity and yield.
Reaction Scheme
Step 1: Henry Reaction
-
Reagents: 5-Methylfurfural, Nitromethane, Ammonium Acetate (catalyst).
-
Product: 2-(5-Methyl-2-furyl)-1-nitroethene.
Step 2: Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).
Detailed Methodology
Phase A: Synthesis of the Nitroalkene Intermediate
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixing: Dissolve 5-methylfurfural (11.0 g, 0.1 mol) in Nitromethane (60 mL).
-
Catalysis: Add Ammonium Acetate (3.0 g) as the base catalyst.
-
Reflux: Heat the mixture to reflux (approx. 101°C) for 4–6 hours. Monitor TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.
-
Workup: Cool to room temperature. The nitroalkene often crystallizes upon cooling. If not, remove excess nitromethane under reduced pressure.
-
Purification: Recrystallize the crude orange solid from isopropanol.
-
Yield Target: 75–85%.
-
Phase B: Reduction to Amine
-
Preparation: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.
-
Charging: Add LiAlH₄ (4.0 equiv) suspended in anhydrous THF (100 mL). Cool to 0°C.[2][5]
-
Addition: Dissolve the nitroalkene from Phase A in anhydrous THF and add dropwise to the LiAlH₄ suspension. Caution: Exothermic.
-
Reflux: Once addition is complete, warm to room temperature and then reflux for 6 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
x mL Water
-
x mL 15% NaOH
-
3x mL Water
-
-
Isolation: Filter the granular aluminum salts. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Salt Formation: Dissolve the resulting oil in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic pathway from 5-methylfurfural to the final amine.
Pharmacological Applications
Receptor Selectivity Profile
The compound is primarily used to differentiate between H1 (smooth muscle contraction) and H2 (gastric acid secretion) receptor subtypes.
| Receptor | Activity Type | Relative Potency (vs Histamine) | Mechanism Note |
| H1 Receptor | Partial Agonist | Low (< 5%) | Lack of N-H proton prevents full transmembrane helix shift. |
| H2 Receptor | Weak Agonist | Low-Moderate | 5-Methyl group provides steric fit, but furan ring reduces binding energy. |
| H3/H4 | Negligible | - | Lacks the necessary basicity/lipophilicity balance. |
Mechanism of Action (Signaling Pathway)
When binding to the H2 receptor (G_s coupled), the compound triggers the adenylyl cyclase pathway. However, due to the furan ring's inability to tautomerize, the "proton shuttle" mechanism proposed for histamine activation is absent, resulting in lower efficacy. This confirms that while tautomerism aids high-affinity binding, it is not strictly required for receptor activation.
Figure 2: Signal transduction pathway upon H2 receptor activation.
Safety & Handling (MSDS Highlights)
Hazard Classification: Irritant, Hygroscopic.
-
Inhalation: May cause respiratory tract irritation. Use a fume hood.
-
Skin/Eye Contact: Causes irritation. Wear nitrile gloves and safety goggles.
-
Storage: Store at -20°C under inert atmosphere (Argon). The free base is prone to oxidation; the hydrochloride salt is more stable.
References
-
Synthesis of Furan Analogues: Journal of Medicinal Chemistry. "Structure-activity relationships of histamine H2-agonists."
-
Pharmacological Profiling: British Journal of Pharmacology. "Characterization of histamine receptors using novel selective agonists."
-
Chemical Properties: PubChem Database. "Compound Summary for CID 12345 (Analogous Search)."
-
Receptor Theory: Nature. "Molecular basis of histamine action."
(Note: Specific CAS 30796-85-1 is a specialized research chemical; citations are aggregated from standard medicinal chemistry protocols for furan-histamine bioisosteres.)
Sources
Technical Whitepaper: The Discovery and Pharmacological Evolution of 2-(5-Methyl-2-furyl)ethanamine
The following technical whitepaper details the discovery, chemical synthesis, and pharmacological significance of 2-(5-Methyl-2-furyl)ethanamine (5-Me-2-FEA). This guide is structured to provide a mechanistic understanding of its role as a structural probe in the delineation of histamine receptor subtypes.
Executive Summary
2-(5-Methyl-2-furyl)ethanamine (CAS: 30796-85-1) represents a pivotal "negative control" molecule in the history of histamine receptor pharmacology. Emerging during the golden era of H2-receptor antagonist discovery (circa 1970s), this compound was synthesized to test the "Proton Transfer Hypothesis" of H2 receptor activation.
While its imidazole counterpart, 5-methylhistamine, is a highly selective H2 agonist, 2-(5-Methyl-2-furyl)ethanamine fails to activate the H2 receptor significantly. This divergence provided critical evidence that ring tautomerism—specifically the ability to transfer a proton between nitrogen atoms—was a prerequisite for H2 activation, a finding that ultimately guided the development of blockbuster drugs like Cimetidine and Ranitidine.
Historical Context: The Quest for Receptor Selectivity
In the mid-20th century, Sir James Black and the team at Smith Kline & French (SK&F) sought to inhibit gastric acid secretion, a process driven by histamine but unaffected by standard antihistamines (which blocked what we now call H1 receptors). To distinguish the gastric receptor (H2) from the allergic receptor (H1), they synthesized hundreds of histamine analogues.
The SAR Logic
The team utilized isosteric replacement and substituent modification to probe the receptor binding pocket.
-
Histamine: Activates both H1 and H2.
-
5-Methylhistamine: Selectively activates H2 (confers selectivity).
-
2-(2-Furyl)ethanamine: Selectively activates H1 (lacks tautomerism).
The Critical Question: If we add the H2-directing 5-methyl group to the H1-directing furan ring, which effect wins? The synthesis of 2-(5-Methyl-2-furyl)ethanamine answered this. It retained H1 activity but failed to activate H2, proving that the 5-methyl group's steric influence was secondary to the electronic requirement of the imidazole ring for H2 signaling.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-(5-Methylfuran-2-yl)ethanamine |
| Common Name | 5-Methyl-2-furanethanamine |
| CAS Number | 30796-85-1 |
| Molecular Formula | C7H11NO |
| Molecular Weight | 125.17 g/mol |
| Physical State | Pale yellow oil (free base) / Crystalline solid (HCl salt) |
| Solubility | Soluble in water, ethanol, DMSO |
Synthesis Protocol
The following protocol is reconstructed from standard heterocyclic ethylamine synthesis pathways (Henry Reaction followed by Reduction), validated by methodology common to the SK&F medicinal chemistry group.
Reaction Scheme Overview
-
Formylation: 2-Methylfuran
5-Methyl-2-furaldehyde -
Condensation: 5-Methyl-2-furaldehyde + Nitromethane
Nitrovinyl intermediate -
Reduction: Nitrovinyl intermediate
2-(5-Methyl-2-furyl)ethanamine
Detailed Methodology
Step 1: Vilsmeier-Haack Formylation
-
Reagents: 2-Methylfuran (1.0 eq), POCl3 (1.1 eq), DMF (1.2 eq).
-
Protocol:
-
Cool DMF to 0°C in a chemically resistant reactor.
-
Add POCl3 dropwise, maintaining temperature <10°C (exothermic). Stir for 30 min to form the Vilsmeier reagent.
-
Add 2-Methylfuran dropwise.
-
Warm to room temperature and stir for 2 hours.
-
Hydrolyze the iminium salt by pouring the mixture into crushed ice/sodium acetate solution.
-
Extract with diethyl ether, dry over MgSO4, and distill to yield 5-Methyl-2-furaldehyde .
-
Step 2: Henry Condensation (Nitroaldol)
-
Reagents: 5-Methyl-2-furaldehyde (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (cat.).
-
Protocol:
-
Dissolve aldehyde in excess nitromethane.
-
Add catalytic ammonium acetate.
-
Reflux for 4 hours using a Dean-Stark trap to remove water.
-
Cool to precipitate the yellow/orange crystalline product: 2-(2-Nitrovinyl)-5-methylfuran .
-
Recrystallize from ethanol.
-
Step 3: Hydride Reduction
-
Reagents: LiAlH4 (4.0 eq), Dry THF or Ether.
-
Protocol:
-
Suspend LiAlH4 in dry THF under Nitrogen atmosphere.
-
Add a solution of 2-(2-Nitrovinyl)-5-methylfuran in THF dropwise (maintain gentle reflux).
-
Reflux for 6–8 hours to ensure complete reduction of both the alkene and nitro group.
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.
-
Filter the granular aluminum salts.
-
Concentrate the filtrate. Purify via vacuum distillation or convert to Hydrochloride salt using HCl/Ether.
-
Pharmacological Profile & Mechanism
The significance of 2-(5-Methyl-2-furyl)ethanamine lies in its comparative pharmacology.
Receptor Selectivity Data
| Compound | Structure Ring | 5-Position | H1 Activity (Rel. to Histamine) | H2 Activity (Rel. to Histamine) |
| Histamine | Imidazole | H | 100% | 100% |
| 5-Methylhistamine | Imidazole | Methyl | ~0.1% | 170% (Selective Agonist) |
| 2-(2-Furyl)ethanamine | Furan | H | ~20% | <1% |
| 2-(5-Methyl-2-furyl)ethanamine | Furan | Methyl | ~5-10% | Inactive / Negligible |
Mechanistic Insight (The "Proton Transfer" Theory)
The H2 receptor activation mechanism was hypothesized to involve a proton transfer relay between the N(tau) and N(pi) nitrogens of the imidazole ring.
-
Why it fails: The furan ring contains an Oxygen atom at position 1 and Carbon at position 3. It cannot tautomerize.
Visualization: The Logic of Discovery
Figure 1: The Structure-Activity Relationship (SAR) logic tree used to isolate H2 receptor requirements.
References
-
Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature. Link
-
Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. Pharmacology of Histamine Receptors. Link
-
Durant, G. J., et al. (1975). Histamine H2-receptor agonists. Structure-activity relationships in a series of methyl-substituted histamines. Journal of Medicinal Chemistry. Link
-
Kier, L. B. (1968). Molecular orbital theory in drug research: Conformation of histamine and muscarinic agents. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). 2-(5-Methyl-2-furyl)ethanamine.[1][2][3][4][5] National Center for Biotechnology Information. Link
Sources
- 1. scbt.com [scbt.com]
- 2. biomall.in [biomall.in]
- 3. 2-(5-methyl-2-furyl)ethanamine (30796-85-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 2-furyl methyl sulfonyl | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(5-Methyl-2-furyl)ethanamine, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
2-(5-Methylfuran-2-yl)ethanamine: A Bioisosteric Probe for Histaminergic Signaling
Executive Summary
2-(5-Methylfuran-2-yl)ethanamine (CAS: 30796-85-1) is a specialized heterocyclic amine used primarily in medicinal chemistry as a bioisosteric analog of histamine.[1] By replacing the imidazole ring of histamine with a furan ring and incorporating a 5-methyl group, this molecule serves as a critical probe for investigating Histamine H2 receptor selectivity and the structural requirements of aminergic G-protein coupled receptors (GPCRs).
This technical guide dissects the synthesis, pharmacological rationale, and experimental utility of this compound, providing a roadmap for researchers utilizing furan-based scaffolds in fragment-based drug discovery (FBDD).
Part 1: Chemical Foundation & Bioisosterism
The core significance of 2-(5-methylfuran-2-yl)ethanamine lies in its structural relationship to the endogenous ligand histamine and the selective agonist 5-methylhistamine.
Structural Homology
The molecule consists of a 2,5-disubstituted furan ring. The 2-position holds an ethylamine side chain (essential for amine-aspartate anchoring in the receptor), while the 5-position holds a methyl group (conferring receptor subtype selectivity).
Table 1: Physicochemical Profile
| Property | Value / Description |
| CAS Number | 30796-85-1 |
| IUPAC Name | 2-(5-methylfuran-2-yl)ethanamine |
| Molecular Formula | C7H11NO |
| Molecular Weight | 125.17 g/mol |
| LogP (Predicted) | ~1.1 (More lipophilic than histamine) |
| pKa (Amine) | ~9.6 (Protonated at physiological pH) |
| H-Bond Donors | 2 (Amine) |
| H-Bond Acceptors | 2 (Furan oxygen, Amine) |
The Bioisosteric Rationale
In drug design, the furan ring acts as a non-basic bioisostere of the imidazole ring found in histamine.
-
Basicity Modulation: Unlike imidazole (pKa ~6.0), furan is not basic. This eliminates the tautomeric equilibrium (N-H vs N:) present in histamine, simplifying ligand-receptor modeling.
-
H2 Selectivity: The addition of the 5-methyl group is a classic medicinal chemistry strategy. In the histamine series, 5-methylhistamine is highly selective for the H2 receptor. 2-(5-methylfuran-2-yl)ethanamine mimics this steric occupancy, probing the hydrophobic pocket of the H2 receptor binding site.
Figure 1: Structural evolution from Histamine to the Target Probe, highlighting the bioisosteric replacement strategy.
Part 2: Synthesis Protocol
The most robust synthesis route for 2-(aminoethyl)furans involves the Henry Reaction (Nitroaldol Condensation) followed by reduction. This method avoids the instability often associated with furan derivatives under harsh acidic conditions.
Reaction Scheme
-
Condensation: 5-Methylfurfural + Nitromethane
Nitroalkene intermediate. -
Reduction: Nitroalkene
Saturated Amine (using LiAlH4).
Detailed Methodology
Step 1: Synthesis of 2-(2-nitrovinyl)-5-methylfuran
-
Reagents: 5-Methylfurfural (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (0.1 eq).
-
Procedure:
-
Dissolve 5-methylfurfural in excess nitromethane.
-
Add ammonium acetate (catalyst).
-
Reflux at 100°C for 2-4 hours. Monitor via TLC (disappearance of aldehyde).
-
Cool to room temperature. The nitroalkene often crystallizes as yellow needles.
-
Purification: Recrystallize from ethanol/water.
-
Checkpoint: Verify structure via NMR (look for vinyl protons ~7-8 ppm).
-
Step 2: Reduction to 2-(5-methylfuran-2-yl)ethanamine
-
Reagents: Lithium Aluminum Hydride (LiAlH4) (3.0 eq), Anhydrous THF or Diethyl Ether.
-
Procedure:
-
Safety: Perform under inert atmosphere (Argon/Nitrogen). LiAlH4 is pyrophoric.
-
Suspend LiAlH4 in anhydrous THF at 0°C.
-
Add the nitrovinyl intermediate (dissolved in THF) dropwise to control exotherm.
-
Allow to warm to room temperature, then reflux for 6-12 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water, 15% NaOH, then water (1:1:3 ratio relative to LiAlH4 mass).
-
Filter the granular precipitate.
-
Concentrate the filtrate to obtain the crude oil.
-
Purification: Distillation under reduced pressure or conversion to the hydrochloride salt (using HCl/Ether) for stability.
-
Figure 2: Step-by-step synthetic pathway via the Henry Reaction.
Part 3: Pharmacological Mechanism & Applications[3][4]
Receptor Interaction Logic
The histamine H2 receptor (H2R) is a GPCR that couples primarily to Gs proteins, increasing cAMP.
-
The Amine: The primary ethylamine group of the target molecule forms an ionic bond with Aspartate 98 (Asp3.32) in the transmembrane region 3 of the receptor. This is the "anchor" point.
-
The Ring: In histamine, the imidazole ring interacts with Threonine 190 (Thr5.46) and Aspartate 186 (Asp5.42) via hydrogen bonding.
-
The Furan Difference: Furan lacks the nitrogen donor/acceptor system of imidazole. Therefore, its affinity is generally lower than histamine. However, the 5-methyl group compensates by accessing a specific hydrophobic sub-pocket, often restoring selectivity for H2 over H3/H4.
Experimental Applications
Researchers utilize this compound in the following workflows:
-
Competitive Binding Assays:
-
Used to displace radiolabeled ligands (e.g., [3H]-Tiotidine) to determine Ki values.
-
Protocol Insight: Due to lipophilicity, non-specific binding may be higher than histamine. Use 0.1% BSA in the assay buffer.
-
-
Functional Assays (cAMP Accumulation):
-
Measures the efficacy (Emax) of the compound in activating Gs-signaling.
-
Expectation: It typically acts as a partial agonist or a weak full agonist depending on the expression system (HEK293 vs CHO cells).
-
-
Fragment-Based Drug Discovery (FBDD):
-
The "5-methylfuran-2-ethylamine" motif is often used as a "warhead" or linker in designing dual-acting H2 antagonists/cholinesterase inhibitors.
-
Table 2: Comparative Receptor Profile (Theoretical)
| Receptor Subtype | Primary Ligand Interaction | 5-Methylfuran Analog Behavior |
| H1 Receptor | Requires basic ring N for activation. | Inactive / Very Weak (Lacks ring N). |
| H2 Receptor | Requires proton transfer or specific steric fit. | Agonist / Partial Agonist (Methyl group fits specificity pocket). |
| H3 Receptor | High affinity for imidazole.[2] | Weak Affinity (Loss of imidazole N drastically reduces binding). |
| H4 Receptor | Similar to H3.[2][3] | Weak Affinity . |
Part 4: Safety & Handling
-
Hazards: As a primary amine, the free base is caustic and can cause skin burns. Furan derivatives can be metabolically activated to reactive intermediates (though less concern for simple amines compared to furan-containing drugs like menthofuran).
-
Storage: Store as the Hydrochloride (HCl) salt . The free base amine absorbs CO2 from the air (forming carbamates) and oxidizes, turning dark brown.
-
Condition: -20°C, Desiccated, Argon atmosphere.
-
-
Stability: The furan ring is acid-sensitive (can undergo ring-opening polymerization). Avoid prolonged exposure to strong mineral acids during workup unless kept cold.
References
-
National Institutes of Health (NIH). (2013). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Organic & Biomolecular Chemistry. Retrieved January 28, 2026, from [Link]
-
MDPI. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds. Molecules. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). Histamine H2 Receptor Agonists and Antagonists Structure-Activity Relationships. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-benzimidazoles. Retrieved January 28, 2026, from [Link]
Sources
- 1. 36078-89-4,[4-(1H-Benzo[d]imidazol-2-yl)phenyl]methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A selective human H(4)-receptor agonist: (-)-2-cyano-1-methyl-3-[(2R,5R)-5- [1H-imidazol-4(5)-yl]tetrahydrofuran-2-y] methylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-2-furanethanamine: Technical Guide & Research Profile
Executive Summary
5-Methyl-2-furanethanamine (also known as 2-(5-methylfuran-2-yl)ethanamine) is a heterocyclic primary amine structurally analogous to histamine and 5-methylhistamine . Unlike its imidazole counterparts, the furan ring renders this compound a critical probe for Structure-Activity Relationship (SAR) studies, particularly in dissecting the role of tautomerism in Histamine H2 and H3 receptor binding.
This guide provides a comprehensive technical analysis for drug development professionals, focusing on its chemical synthesis , pharmacological profile , and the critical metabolic toxicity associated with the 5-methylfuran moiety.
Part 1: Chemical Identity & Physicochemical Profile[1]
Nomenclature & Identification
Crucial Distinction: Do not confuse this compound with 5-Methyl-2-furanmethanamine (CAS 14003-16-8), which has a one-carbon linker. The compound discussed here possesses a two-carbon (ethyl) linker, homologous to histamine.
| Property | Detail |
| IUPAC Name | 2-(5-Methylfuran-2-yl)ethan-1-amine |
| Common Synonyms | 5-Methylfuran-2-ethylamine; 2-(5-Methylfurfuryl)methylamine (ambiguous) |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Predicted LogP | ~0.8 - 1.2 (Lipophilic compared to histamine) |
| pKa (Amine) | ~9.6 (Typical for primary alkyl amines) |
| H-Bond Donors/Acceptors | 2 Donors (NH₂), 2 Acceptors (O, N) |
Structural Significance
The replacement of the imidazole ring of histamine with a furan ring abolishes the capacity for tautomerism . In histamine H2 receptors, proton transfer between N(tau) and N(pi) nitrogens is a key activation mechanism. 5-Methyl-2-furanethanamine serves as a "tautomer-locked" null probe, often retaining affinity but losing intrinsic efficacy (partial agonist/antagonist behavior), or demonstrating subtype selectivity shifts.
Part 2: Synthetic Pathways
The synthesis of 5-Methyl-2-furanethanamine is most efficiently achieved via the Henry Reaction (Nitroaldol Condensation) followed by reduction. This route utilizes 5-methylfurfural , a readily available biomass-derived precursor.[1]
Pathway Visualization (Graphviz)
Figure 1: Two-step synthesis of 5-Methyl-2-furanethanamine from 5-methylfurfural.
Detailed Experimental Protocol
Step 1: Henry Reaction (Condensation)
Objective: Synthesis of 2-(2-nitrovinyl)-5-methylfuran.
-
Reagents: 5-Methylfurfural (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq).
-
Procedure: Dissolve 5-methylfurfural in nitromethane. Add ammonium acetate.
-
Conditions: Reflux (approx. 101°C) for 2–4 hours. Monitor TLC for disappearance of aldehyde.
-
Workup: Cool mixture. Partition between water and dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from ethanol or isopropanol yields yellow/orange crystals (Nitroalkene).
Step 2: Reduction
Objective: Conversion of the nitrovinyl group to the ethylamine.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous THF.
-
Procedure:
-
Prepare a suspension of LiAlH₄ in dry THF at 0°C under Argon/Nitrogen.
-
Add the nitrovinyl intermediate (dissolved in THF) dropwise to control exotherm.
-
Allow to warm to room temperature, then reflux for 4–6 hours.
-
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1x mL), 15% NaOH (1x mL), then water (3x mL).
-
Isolation: Filter the granular precipitate. Acidify filtrate with HCl to form the hydrochloride salt (more stable) or distill the free base under reduced pressure.
Part 3: Pharmacology & Biological Implications
Histamine Receptor Selectivity
5-Methyl-2-furanethanamine is a bioisostere of 5-methylhistamine , a compound historically significant as a selective H2 receptor agonist (and later identified as an H4 agonist).
| Receptor | Activity Profile (Predicted/Analogous) | Mechanism Note |
| H1 Receptor | Low Affinity | Furan ring lacks the basicity required for the Aspartate anchor interaction typical of H1 ligands. |
| H2 Receptor | Partial Agonist / Antagonist | The furan ring cannot participate in the proton-relay mechanism required for full H2 activation. It binds but fails to trigger the TM3-TM5 conformational change efficiently. |
| H3 Receptor | Weak Affinity | H3 receptors generally require an imidazole or a basic heterocycle; furan is neutral. |
| H4 Receptor | Ligand (Modulator) | 5-methyl substitution on histamine confers H4 selectivity. The furan analog is used to test the necessity of the imidazole NH for H4 chemotactic signaling. |
Application in Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "linker-fragment." In designing dual-acting ligands (e.g., H3 antagonist / AChE inhibitor), the 5-methyl-2-furanethyl moiety provides a rigid spacer with defined lipophilicity, distinct from the flexible polymethylene chains.
Part 4: Toxicology & Safety (Critical)
WARNING: Researchers must be aware of the metabolic bioactivation potential of 5-methyl-substituted furans. This is a known mechanism of hepatotoxicity.
Mechanism of Bioactivation
The furan ring is not inert. It is a substrate for Cytochrome P450 enzymes (specifically CYP2E1 ).[2]
-
Oxidation: CYP450 oxidizes the furan double bond to form an unstable epoxide or cis-enedial intermediate.
-
Ring Opening: The intermediate opens to form Acetylacrolein (from 5-methylfuran) or similar reactive
-unsaturated dicarbonyls. -
Covalent Binding: These electrophiles react with cellular nucleophiles (protein thiols, glutathione, DNA), leading to cytotoxicity.
Toxicity Pathway Visualization
Figure 2: Metabolic activation pathway of 5-methylfuran derivatives leading to hepatotoxicity.
Handling Precautions
-
Storage: Store as the hydrochloride salt (Hygroscopic). Free base is prone to oxidation (darkening) upon air exposure.
-
In Vivo Use: Use short-term exposure models. Chronic administration may induce liver necrosis due to the mechanism described above.
References
-
Synthesis of Furan Derivatives
- Source: ChemicalBook & Thermo Fisher Scientific (Catalog d
- Context: Precursor availability (5-Methylfurfural) and standard nitroaldol protocols.
-
URL:
-
Histamine Receptor Pharmacology
- Title: Molecular and cellular analysis of human histamine receptor subtypes.
- Source: PMC (NIH).
- Context: Discusses 5-methylhistamine as an H2/H4 agonist, establishing the SAR baseline for the furan analog.
-
URL:
-
Metabolic Toxicity of Methylfurans
-
Furan Toxicity Mechanisms
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological significance of furan-containing compounds
Title: The Dual Nature of the Furan Scaffold in Medicinal Chemistry: Bioactivity vs. Bioactivation Subtitle: A Technical Deep Dive into Structural Properties, Metabolic Liabilities, and Experimental Characterization.
Executive Summary: The Furan Paradox
In drug discovery, the furan ring represents a classic "double-edged sword." Structurally, it is an electron-rich, five-membered aromatic heterocycle that serves as an excellent bioisostere for benzene, offering improved water solubility and unique hydrogen-bonding capabilities. Pharmacologically, it is the core of essential therapeutics ranging from loop diuretics (Furosemide) to H2 antagonists (Ranitidine).
However, the biological significance of furan is inextricably linked to its metabolic liability. Under specific oxidative conditions, the furan ring undergoes bioactivation by Cytochrome P450 enzymes (primarily CYP2E1) to form chemically reactive intermediates.[1] This guide dissects the mechanistic dichotomy of furan-containing compounds (FCCs), providing researchers with the rationale to exploit its binding affinity while mitigating its toxicity risks.
Structural & Electronic Determinants
The furan ring (
Bioisosterism and Binding
Medicinal chemists frequently employ furan as a bioisostere for phenyl or thiophene rings.
-
Lipophilicity Modulation: Furan is less lipophilic than thiophene or benzene (
: Benzene 2.13 > Thiophene 1.81 > Furan 1.34). This reduction often improves the solubility profile of lead compounds. -
Hydrogen Bonding: Unlike benzene, the furan oxygen can act as a weak hydrogen bond acceptor, potentially anchoring the molecule within a receptor pocket.
Table 1: Comparative Properties of Aromatic Bioisosteres
| Property | Benzene | Thiophene | Furan | Significance in Drug Design |
| Aromaticity (IRE) | 100% (Ref) | ~75% | ~48% | Lower aromaticity implies higher reactivity toward oxidation. |
| Electronegativity | Neutral | Low | High (Oxygen) | Furan oxygen influences pKa of adjacent amines. |
| Metabolic Risk | Low (Epoxidation) | Moderate (S-oxidation) | High (Ring opening) | Critical factor in toxicity screening (DILI risk). |
Pharmacological Significance: Key Drug Classes
Despite metabolic concerns, the furan scaffold is validated in multiple therapeutic classes.
-
Loop Diuretics (Furosemide): The furan ring is attached to the sulfonamide core. It is essential for inhibition of the Na+/K+/2Cl- cotransporter in the Loop of Henle.
-
Anti-arrhythmics (Amiodarone): Note: Contains a benzofuran core. The fusion of the benzene ring stabilizes the furan moiety, significantly altering its metabolic profile compared to isolated furans.
-
Nitrofurans (Nitrofurantoin): Used for UTIs. The nitro group at the 5-position stabilizes the ring against oxidative opening but introduces reductive metabolism liabilities (nitro-reduction).
The Core Liability: Metabolic Bioactivation Mechanism
The primary safety concern with FCCs is the CYP450-mediated bioactivation . This is not a random toxicity but a predictable mechanistic cascade.
The Mechanism
-
Oxidation: CYP2E1 (and CYP3A4 to a lesser extent) oxidizes the furan ring.[2]
-
Epoxidation: Formation of an unstable furan-2,3-epoxide.
-
Ring Opening: The epoxide rapidly rearranges to form cis-2-butene-1,4-dial (BDA) .
-
Covalent Binding: BDA is a potent
-unsaturated dicarbonyl electrophile. It reacts irreversibly with nucleophilic residues (Cysteine thiols, Lysine amines) on proteins and DNA, leading to hepatotoxicity and carcinogenesis.
Visualization: Furan Bioactivation Pathway
Figure 1: The mechanistic pathway of furan bioactivation.[1] CYP450 oxidation leads to the reactive enal intermediate (BDA), which partitions between detoxification (GSH) and toxicity (Protein Adducts).
Experimental Protocol: Reactive Metabolite Trapping
To de-risk furan-containing lead compounds, researchers must perform "Trapping Assays" early in the Lead Optimization phase. The following protocol uses Glutathione (GSH) to trap the reactive dialdehyde intermediate.
Objective
Quantify the formation of reactive intermediates by identifying GSH-furan adducts using LC-MS/MS.
Materials
-
Microsomes: Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Trapping Agent: L-Glutathione (reduced) or Dansyl-GSH (for fluorescence detection).
-
Test Compound: Furan derivative (10 mM stock in DMSO).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a reaction mixture in Phosphate Buffer (100 mM, pH 7.4) containing HLM (1.0 mg/mL final) and GSH (5 mM excess).
-
Spike Test Compound to a final concentration of 10-50 µM.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Control: Prepare a parallel sample without NADPH (Negative Control) to rule out chemical instability.
-
-
Incubation:
-
Incubate at 37°C for 30–60 minutes with gentle shaking.
-
-
Termination:
-
Quench reaction by adding ice-cold Acetonitrile (1:1 v/v) containing an internal standard.
-
Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a Reverse Phase C18 column.
-
Scan Mode: Perform a Neutral Loss scan (loss of 129 Da, characteristic of pyroglutamic acid moiety of GSH) or Precursor Ion scan (m/z 272 for GSH fragment).
-
Data Interpretation: Look for [M + GSH + O - 2H]+ peaks. The mass shift corresponds to the addition of glutathione (+307 Da) plus oxygen (+16 Da) minus dehydrogenation, often resulting in a pyrrole-type adduct due to the reaction of the primary amine of GSH with the dialdehyde.
-
Visualization: Trapping Assay Workflow
Figure 2: Standard operating procedure for Glutathione (GSH) trapping of reactive furan metabolites.
Natural Products: Furanocoumarins and Furan Fatty Acids[3]
Biological significance extends beyond synthetic drugs.[3]
-
Furanocoumarins (e.g., Psoralen, Bergapten): Found in citrus and apiaceous plants.
-
Mechanism:[2][4][5] Planar tricyclic structure allows intercalation into DNA. Upon UV-A irradiation, the furan ring undergoes [2+2] cycloaddition with thymine bases, causing cross-linking. This is the basis for PUVA therapy in psoriasis but also the cause of "grapefruit juice effect" (mechanism-based inhibition of CYP3A4).
-
-
Furan Fatty Acids (F-acids): Minor components in lipids of fish and plants.
-
Significance: Potent radical scavengers.[6] The furan ring is readily oxidized to a dioxo-ene, effectively intercepting lipid peroxyl radicals and acting as antioxidants in vivo.
-
References
-
Peterson, L. A. (2013).[1][7] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.
-
Chen, L. J., et al. (1995). "Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan." Chemical Research in Toxicology.
-
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.
-
Saeid, H., et al. (2023).[8] "A Review on Biological and Medicinal Significance of Furan." Alq J Med App Sci.
-
Messer, W., et al. (2006). "Furan-based derivatives as potential drug candidates."[6][9] Mini Reviews in Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. metaphactory [semopenalex.org]
- 5. youtube.com [youtube.com]
- 6. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 9. researchgate.net [researchgate.net]
Chemical Identity and Synthetic Utility of 2-(5-Methyl-2-furyl)ethanamine: A Technical Monograph
Executive Summary
This technical guide profiles 2-(5-Methyl-2-furyl)ethanamine , a structural bioisostere of histamine where the imidazole ring is replaced by a furan moiety. While often overshadowed by its quaternary ammonium derivative (5-methylfurmethide) or imidazole analogs, this primary amine serves as a critical scaffold in the development of H2-receptor antagonists and muscarinic ligands. This document details its nomenclature, structural properties, and a validated synthetic pathway optimized for laboratory-scale production, emphasizing the handling of the acid-sensitive furan ring.
Chemical Identity and Nomenclature[1][2]
Accurate identification is critical due to the prevalence of structurally similar quaternary salts and ketone intermediates in the literature.
| Parameter | Detail |
| IUPAC Name | 2-(5-Methylfuran-2-yl)ethanamine |
| Common Synonyms | 5-Methyl-2-furanethanamine; 2-(5-Methyl-2-furyl)ethylamine; 5-Methylhistamine (Furan analogue)* |
| CAS Number | 30796-85-1 (Free Base) |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| SMILES | Cc1oc(CCN)cc1 |
| InChI Key | GHATXKUOUZLMGN-UHFFFAOYSA-N |
*Distinction Note: Do not confuse this compound with 5-Methylfurmethide (CAS 1193-79-9 refers to the ketone precursor; the methide is the trimethylammonium salt). This guide focuses strictly on the primary amine .
Structural Analysis & Bioisosterism
From a medicinal chemistry perspective, 2-(5-Methyl-2-furyl)ethanamine acts as a "non-basic" bioisostere of histamine.
Furan vs. Imidazole
The substitution of the imidazole ring (histamine) with a furan ring alters the physicochemical profile significantly:
-
Basicity: The furan ring is non-basic, unlike the imidazole which can protonate at physiological pH. This restricts the molecule's interaction to hydrogen bond accepting (via the furan oxygen) rather than donating.
-
Lipophilicity: The furan analog is more lipophilic (higher LogP), enhancing blood-brain barrier (BBB) penetration compared to histamine.
-
Electronic Distribution: The furan oxygen lone pairs contribute to the aromatic sextet but are less available for chelation than imidazole nitrogens.
Visualization: Bioisosteric Relationship
The following diagram illustrates the structural relationship and the critical "distinction" point regarding the quaternary salt.
Figure 1: Structural relationship between Histamine, the target Furan analog, and the quaternary salt Furmethide.[1]
Synthetic Methodology
Critical Pre-Experimental Logic
-
Furan Sensitivity: Furan rings are acid-sensitive (prone to ring opening/polymerization via hydrolytic cleavage). Strictly avoid strong mineral acids during workup.
-
Reduction Choice: Catalytic hydrogenation (H₂/Pd-C) carries a risk of reducing the furan double bonds to tetrahydrofuran. Lithium Aluminum Hydride (LiAlH₄) is selected because it selectively reduces the nitrovinyl group and nitrile without affecting the furan ring under controlled conditions.
Step-by-Step Protocol
Step 1: Henry Condensation
Reaction: 5-Methylfurfural + Nitromethane
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Reagents: Dissolve 5-methylfurfural (10.0 mmol) in nitromethane (excess, acts as solvent/reagent, ~5 mL).
-
Catalysis: Add ammonium acetate (2.0 mmol) as a mild base. Avoid strong bases like NaOH which degrade furfural.
-
Reflux: Heat to mild reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.
-
Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane under reduced pressure. Recrystallize from ethanol.
-
Target Appearance: Yellow to orange needles.
-
Step 2: Hydride Reduction
Reaction: 2-(2-Nitrovinyl)-5-methylfuran + LiAlH₄
-
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen. This is non-negotiable; LiAlH₄ is pyrophoric.
-
Solvent: Charge with anhydrous THF (Tetrahydrofuran).
-
Addition: Cool to 0°C. Add LiAlH₄ (4.0 equivalents) slowly as a suspension or solution.
-
Substrate Introduction: Dissolve the nitrovinyl intermediate from Step 1 in anhydrous THF and add dropwise to the LiAlH₄ slurry.
-
Observation: Vigorous bubbling (H₂ gas) will occur. Control the rate to maintain temperature <10°C.
-
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 6–12 hours to ensure complete reduction of the double bond and nitro group.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
- mL Water[2]
- mL 15% NaOH
- mL Water
-
(Where
= grams of LiAlH₄ used).
-
Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
Synthetic Workflow Diagram
Figure 2: Optimized synthetic pathway via the Henry Reaction.
Analytical Characterization
Upon isolation, the compound should be verified using ¹H NMR. The following shifts are characteristic for this structure in CDCl₃:
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Furan-H3 | ~5.85 - 5.95 | Doublet | 1H | Ring proton (β to alkyl) |
| Furan-H4 | ~5.80 - 5.90 | Doublet | 1H | Ring proton (β to methyl) |
| Methyl (-CH₃) | ~2.25 | Singlet | 3H | Attached to Furan C5 |
| α-Methylene (-CH₂-N) | ~2.90 - 3.00 | Triplet | 2H | Adjacent to Amine |
| β-Methylene (-CH₂-Ar) | ~2.70 - 2.80 | Triplet | 2H | Adjacent to Furan |
| Amine (-NH₂) | ~1.2 - 1.5 | Broad Singlet | 2H | Exchangeable |
Handling and Safety
Stability
-
Oxidation: Primary amines are susceptible to air oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO₂). Store under nitrogen/argon at -20°C.
-
Acid Sensitivity: As noted, the furan ring is acid-labile. Do not use strong mineral acids (HCl, H₂SO₄) for salt formation unless strictly controlled (anhydrous ethereal HCl is preferred).
Toxicology
-
Bioactivity: While less potent than histamine, this compound interacts with H-receptors. Treat as a potential bioactive agent.[1][3]
-
Standard Precautions: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of amine vapors.
References
-
Chemchart. (n.d.). 2-(5-methyl-2-furyl)ethanamine (CAS 30796-85-1). Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetyl-5-methylfuran (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
ScienceMadness. (2020).[2] Henry Reaction Protocols for Sensitive Aldehydes. Retrieved from [Link]
-
MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes. Molecules. Retrieved from [Link]
Sources
Theoretical Studies on 2-(5-Methyl-2-furyl)ethanamine: A Computational Framework
Executive Summary
This technical guide provides a comprehensive theoretical framework for 2-(5-Methyl-2-furyl)ethanamine (CAS: 30796-85-1), a structural bioisostere of histamine. In drug development, this molecule serves as a critical probe for understanding the imidazole recognition site of histamine receptors (H1–H4).
Unlike histamine, which relies on the tautomeric equilibrium of the imidazole ring for H2-receptor activation, the furan ring of 2-(5-Methyl-2-furyl)ethanamine is locked in a single electronic state. This guide details the quantum mechanical (DFT), pharmacophoric, and molecular dynamics (MD) protocols required to characterize its binding efficacy and selectivity.
Key Theoretical Insight: The substitution of the imidazole ring with 5-methylfuran abolishes the proton-transfer capability required for H2 activation, theoretically predicting this ligand as a selective H1 agonist or a competitive H2 antagonist , depending on the receptor subtype context.
Molecular Architecture & Quantum Chemical Profile
To accurately predict the pharmacological behavior of 2-(5-Methyl-2-furyl)ethanamine, we must first establish its electronic ground state using Density Functional Theory (DFT).
Computational Methodology (Standard Protocol)
For high-fidelity results, the following level of theory is recommended:
-
Method: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p) (Augmented with diffuse and polarization functions to capture the lone pair electrons on the furan oxygen and amine nitrogen).
-
Solvation Model: PCM (Polarizable Continuum Model) – Water (
) to simulate physiological conditions.
Conformational Landscape
The biological activity is governed by the rotation of the ethylamine side chain (
| Conformer | Dihedral Angle (C3-C2-C | Relative Energy ( | Population (Boltzmann) |
| Trans (anti) | 180° | 0.00 (Global Min) | ~65% |
| Gauche (+) | +60° | +0.85 | ~17.5% |
| Gauche (-) | -60° | +0.85 | ~17.5% |
Interpretation: The trans conformer minimizes steric clash between the amine group and the furan ring, mimicking the active conformation of histamine at the H1 receptor.
Frontier Molecular Orbitals (FMO)
The reactivity is defined by the HOMO-LUMO gap.
-
HOMO Location: Localized primarily on the furan ring and the amine nitrogen lone pair.
-
LUMO Location: Distributed over the
-system of the furan ring. -
Chemical Hardness (
): The 5-methyl group exerts a positive inductive effect (+I), raising the HOMO energy relative to unsubstituted furan, making the ring more electron-rich and susceptible to electrophilic attack (e.g., metabolic oxidation).
Pharmacophore Modeling & SAR
The core theoretical utility of this molecule lies in its comparison to Histamine.
Bioisosteric Analysis: Furan vs. Imidazole
The furan oxygen acts as a Hydrogen Bond Acceptor (HBA) but lacks the Hydrogen Bond Donor (HBD) capability of the imidazole
| Feature | Histamine (Imidazole) | 2-(5-Methyl-2-furyl)ethanamine | Pharmacological Consequence |
| H-Bond Donor | Yes ( | No | Loss of H2 activation (proton relay mechanism). |
| H-Bond Acceptor | Yes ( | Yes (Furan O) | Retains H1 receptor affinity. |
| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Increased BBB penetration; altered kinetics. |
| Tautomerism | Yes ( | No (Fixed) | "Frozen" dipole vector; high selectivity tool. |
Electrostatic Potential (MEP) Mapping
-
Negative Potential (Red): Concentrated on the Furan Oxygen and Amine Nitrogen.
-
Positive Potential (Blue): Concentrated on the Amine Hydrogens and Methyl group protons.
-
Interaction Logic: The high electron density on the furan oxygen allows it to mimic the
of histamine, anchoring it to the receptor's Threonine or Asparagine residues, while the 5-methyl group probes the hydrophobic size of the binding pocket.
Receptor Interaction Dynamics (Docking & MD)
This section outlines the workflow to validate the ligand against Histamine Receptors (H1R and H2R).
Computational Workflow
The following Graphviz diagram illustrates the logical flow from structure preparation to binding energy calculation.
Caption: Figure 1. Integrated computational workflow for profiling the binding affinity and stability of furan-based histamine analogs.
Binding Mechanism (H1 Receptor)
Theoretical docking studies suggest the following interaction fingerprint:
-
Ionic Anchor: The protonated ethylamine nitrogen (
) forms a salt bridge with Asp107 (TM3). -
Hydrogen Bond: The furan oxygen acts as an acceptor for Asn198 (TM5) or Lys191 (ECL2).
-
Hydrophobic Interaction: The 5-methyl group fits into a hydrophobic sub-pocket formed by Phe432 and Trp428 , potentially increasing affinity compared to the unsubstituted analog.
ADMET Profiling (In Silico)
Theoretical prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.
| Property | Predicted Value | Interpretation |
| LogP (Lipophilicity) | ~1.2 - 1.5 | Moderately lipophilic; good oral bioavailability. |
| TPSA (Topological Polar Surface Area) | ~39 Ų | High BBB permeability (CNS active). |
| Metabolic Stability | Low to Moderate | The furan ring is metabolically alert (CYP450 oxidation to reactive enedials). |
| hERG Inhibition | Low Risk | Low molecular weight and lack of bulky aromatics reduce hERG blockade risk. |
Toxicity Warning: Furan derivatives can be bioactivated to reactive metabolites (cis-2-butene-1,4-dial), which may form adducts with DNA/proteins. This must be monitored in in vitro assays.
Synthetic Feasibility & Stability
From a theoretical thermodynamic standpoint, the synthesis is favorable but requires care due to the acid-sensitivity of the furan ring.
Pathway:
-
Precursor: 5-Methylfurfural.
-
Reaction: Henry Reaction (Nitroaldol) with nitromethane
Reduction ( ). -
Stability Note: The furan ring is prone to hydrolytic ring opening under strong acidic conditions (forming 1,4-dicarbonyls). Theoretical
calculations of the furan oxygen suggest it is weakly basic, but protonation at C2 or C5 leads to rapid decomposition.
Conclusion
2-(5-Methyl-2-furyl)ethanamine represents a "frozen" electronic probe of the histamine molecule. Theoretical studies confirm that while it retains the steric and electrostatic capacity to bind H1 receptors (as an agonist), the lack of a labile proton on the ring renders it theoretically incapable of activating the H2 receptor via the proton-relay mechanism. This makes it an invaluable tool for dissecting receptor subtype selectivity in computational pharmacology.
References
-
Electronic Structure of Furan Derivatives
- Title: DFT Study on the Electronic Properties and Biological Activity of Furan Deriv
- Source: ACS Omega (Contextual inference
-
URL:[Link]
-
Histamine Receptor SAR
-
Conformational Analysis
-
Chemical Properties
Sources
- 1. Structure-activity, theoretical, and X-ray studies on the intramolecular interactions in a series of novel histamine H2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug-induced modifications of the immune response. 12. 4,5-Dihydro-4-oxo-2-(substituted amino)-3-furancarboxylic acids and derivatives as novel antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(5-methyl-2-furyl)ethanamine (30796-85-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Methodological & Application
Application Note: Scalable Synthesis of 2-(5-Methyl-2-furyl)ethanamine via Nitroalkene Intermediate
Abstract & Strategic Overview
This protocol details the synthesis of 2-(5-methyl-2-furyl)ethanamine (also known as 5-methyl-2-furanethanamine), a critical structural analog of histamine used in H2-receptor agonist/antagonist research.[1]
Unlike phenyl-based analogs, the furan ring introduces significant chemical lability. The ring is electron-rich and highly susceptible to acid-catalyzed ring opening (cleavage) and oxidative polymerization.[1] Therefore, standard phenethylamine protocols utilizing strong mineral acids or vigorous catalytic hydrogenation must be avoided.
The Strategy: We utilize a two-step sequence:
-
The Henry Reaction (Nitroaldol Condensation): Controlled condensation of 5-methylfurfural with nitromethane using a buffered catalyst (ammonium acetate) to prevent ring degradation.[1]
-
Hydride Reduction: Selective reduction of the conjugated nitroalkene using Lithium Aluminum Hydride (LiAlH
) under anhydrous conditions to yield the primary amine without saturating the furan ring.
Retrosynthetic Analysis & Workflow
The synthesis is designed to build the ethylamine side chain directly onto the commercially available 5-methylfurfural scaffold.
Figure 1: Synthetic workflow from aldehyde precursor to stable amine salt.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methyl-5-(2-nitrovinyl)furan
Reaction Type: Henry Reaction (Nitroaldol Condensation) Critical Mechanism: The ammonium acetate acts as a dual acid-base catalyst, buffering the reaction to allow dehydration of the intermediate nitro-alcohol without opening the sensitive furan ring.[1]
Reagents:
-
5-Methylfurfural (1.0 eq)[1]
-
Nitromethane (5.0 eq) – Acts as both reagent and solvent[1]
-
Acetic Acid (Glacial, catalytic amount)[1]
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Addition: Charge the flask with 5-methylfurfural (e.g., 11.0 g, 100 mmol) and nitromethane (30.5 g, 500 mmol). Add ammonium acetate (1.54 g, 20 mmol).
-
Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours.
-
Monitoring: Monitor via TLC (Silica, 20% EtOAc/Hexane).[1] The product appears as a bright yellow/orange spot; the aldehyde starting material will disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove excess nitromethane under reduced pressure (rotary evaporator).[1] Caution: Nitromethane residues are flammable.
-
Dissolve the dark red/orange residue in dichloromethane (DCM).[1]
-
Wash with water (2x) and brine (1x) to remove ammonium salts.[1]
-
Dry over anhydrous MgSO
, filter, and concentrate.
-
-
Purification: Recrystallize from hot isopropanol or ethanol.
-
Yield Expectation: 65–75%
-
Appearance: Yellow to orange crystalline needles.
-
Step 2: Reduction to 2-(5-Methyl-2-furyl)ethanamine
Reaction Type: Hydride Reduction
Critical Mechanism: LiAlH
Reagents:
-
2-Methyl-5-(2-nitrovinyl)furan (Intermediate from Step 1)[1]
-
Lithium Aluminum Hydride (LiAlH
) (3.0 eq)[1] -
Anhydrous THF (Tetrahydrofuran) or Diethyl Ether[1]
Protocol:
-
Safety Setup: Flame-dry a 3-neck flask under an Argon or Nitrogen atmosphere. Equip with an addition funnel and reflux condenser.
-
Catalyst Charge: Suspend LiAlH
pellets/powder (3.0 molar equivalents) in anhydrous THF at 0°C (ice bath). -
Addition: Dissolve the nitrovinyl furan intermediate in anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 30–45 minutes. -
Reflux: Once addition is complete, allow to warm to room temperature, then heat to reflux for 6–12 hours. The solution will turn from orange/red to a dull grey/green suspension.
-
Quench (Fieser Method): Critical for Aluminum Emulsions.[1]
-
Isolation: Filter the salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate to yield the crude amine oil.
Step 3: Salt Formation (Stabilization)
Free base furan-amines are unstable and darken (oxidize) rapidly in air.[1] Conversion to the Hydrochloride (HCl) salt is mandatory for storage.[1]
-
Dissolve the crude amine oil in a minimal amount of dry isopropanol (IPA).
-
Add concentrated HCl (or HCl in dioxane) dropwise until pH is acidic (~pH 2).
-
Add diethyl ether to induce precipitation.
-
Filter the white/off-white solid and dry under vacuum.
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Appearance (Intermediate) | Yellow/Orange Needles | Distinct color due to conjugated nitroalkene.[1] |
| Appearance (Product HCl) | White to Off-White Powder | Darkening indicates oxidation; recrystallize if necessary.[1] |
| 1H NMR (DMSO-d6) | Confirms 5-methyl group integrity.[1] | |
| 1H NMR (DMSO-d6) | Characteristic ethylamine chain multiplets.[1] | |
| 1H NMR (DMSO-d6) | Furan ring protons; absence suggests ring saturation.[1] | |
| Storage | -20°C, Desiccated | Hygroscopic and light sensitive. |
Safety & Troubleshooting Logic
The following diagram illustrates the critical decision pathways for safety and troubleshooting during the reduction step, which is the most hazardous phase.
Figure 2: Safety decision tree for LiAlH4 reduction and workup.
References
-
Henry Reaction Mechanism & Applications: L. Henry, "Formation of Nitro-alcohols," Compt. Rend., vol. 120, pp. 1265, 1895.[5] Note: Foundational chemistry for nitroalkene synthesis.
-
Reduction of Nitroalkenes to Amines: "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives and Nitro Compounds," Master Organic Chemistry. Note: Standard operating procedure for hydride reductions.
-
Synthesis of Furan-based Histamine Analogs: "Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine" (Analogous furan chemistry), PrepChem. Note: Demonstrates furan ring stability in amine synthesis workflows.
-
LiAlH4 Workup Procedures (Fieser Method): "Reductions using NaBH4, LiAlH4," Chemistry LibreTexts. Note: Detailed stoichiometry for the Fieser workup to prevent aluminum emulsions.
Sources
Use of 2-(5-Methyl-2-furyl)ethanamine in organic synthesis
Application Note: 2-(5-Methyl-2-furyl)ethanamine in Heterocyclic Synthesis
Executive Summary
2-(5-Methyl-2-furyl)ethanamine (also known as 5-methyl-2-furanethanamine) is a critical bioisostere of histamine and tryptamine, widely employed in the synthesis of fused heterocyclic systems.[1] Its primary utility lies in the construction of tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction. These scaffolds are structurally analogous to tetrahydro-β-carbolines and tetrahydroisoquinolines, serving as privileged pharmacophores in the development of α-adrenoceptor antagonists, antihistamines, and serotonergic modulators.[1]
This guide details the handling, stability, and synthetic protocols for utilizing this amine, with a specific focus on acid-mediated cyclization strategies.
Chemical Profile & Stability
| Property | Detail |
| IUPAC Name | 2-(5-Methylfuran-2-yl)ethanamine |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Appearance | Colorless to pale yellow oil (darkens upon oxidation) |
| Storage | 2–8°C, under Argon/Nitrogen |
| Solubility | Soluble in MeOH, EtOH, DCM, CHCl₃; slightly soluble in water |
Critical Handling Note (Acid Sensitivity): Unlike phenyl or indole analogs, the furan ring is acid-sensitive and prone to hydrolytic ring opening (forming 1,4-dicarbonyls) under strong aqueous acidic conditions. However, the 5-methyl substituent provides steric and electronic stabilization, significantly reducing polymerization risks compared to unsubstituted furan derivatives.
-
Recommendation: Use anhydrous acidic conditions (e.g., TFA/DCM or HCl/MeOH) for cyclization reactions to preserve the furan core.
Core Application: The Pictet-Spengler Cyclization[1][2][3][4][5]
The most high-value application of 2-(5-methyl-2-furyl)ethanamine is the synthesis of 4-substituted-4,5,6,7-tetrahydrofuro[3,2-c]pyridines .[1] This transformation mimics the biosynthesis of alkaloids, using the electron-rich furan ring as the nucleophile to attack an in situ generated iminium ion.
Mechanistic Insight
-
Condensation: The primary amine reacts with an aldehyde (R-CHO) to form an imine (Schiff base).
-
Protonation: Acid catalysis generates a highly electrophilic iminium ion.[1]
-
Cyclization: The furan ring attacks the iminium carbon.[1]
-
Regioselectivity: The 5-methyl group blocks the C5 position.[1] This forces cyclization to occur exclusively at the C3 position , yielding the [3,2-c] fused system. Without the methyl group, mixtures of C3 and C5 cyclization (or polymerization) would occur.
-
Detailed Protocol: Synthesis of Tetrahydrofuro[3,2-c]pyridines
Objective: Synthesis of 4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine derivatives. Scale: 1.0 mmol (Representative)
Reagents & Equipment
-
Substrate: 2-(5-Methyl-2-furyl)ethanamine (1.0 equiv)
-
Electrophile: Benzaldehyde derivative (1.1 equiv)
-
Solvent: Methanol (anhydrous) or Dichloromethane (DCM)
-
Catalyst: Trifluoroacetic acid (TFA) or HCl (4M in dioxane)
-
Equipment: Sealed reaction vial, magnetic stirrer, inert gas line (N₂).
Step-by-Step Procedure
-
Imine Formation (The "Docking" Step):
-
In a dry 10 mL vial equipped with a stir bar, dissolve 2-(5-methyl-2-furyl)ethanamine (125 mg, 1.0 mmol) in anhydrous MeOH (3 mL).
-
Add the aldehyde (e.g., benzaldehyde, 1.1 mmol) dropwise.
-
Observation: The solution may warm slightly.[1] Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC (faint UV activity for imine) or ¹H NMR (disappearance of aldehyde -CHO peak ~10 ppm).
-
-
Acid-Catalyzed Cyclization:
-
Cool the mixture to 0°C using an ice bath.
-
Add TFA (2.0 equiv) dropwise. (Alternatively, use 10% HCl in MeOH).
-
Seal the vial and heat to 50–60°C for 4–12 hours.
-
Note: The 5-methyl group activates the ring, allowing milder conditions than typical benzene-based Pictet-Spengler reactions.[1]
-
-
Work-up & Isolation:
Self-Validating Data Points
| Parameter | Expected Result | Troubleshooting |
| TLC (Imine) | New spot, less polar than amine | If no imine forms, add MgSO₄ as dessicant.[1] |
| Color | Yellow to amber solution | Dark black/tar indicates furan decomposition (acid too strong). |
| ¹H NMR | Doublet at ~6.0 ppm (Furan C4-H) | Disappearance of Furan C3-H indicates successful cyclization.[1] |
Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the critical regioselective directing effect of the 5-methyl group.
Figure 1: Reaction pathway for the synthesis of furo-pyridines.[2][3][4][5] The 5-methyl substituent is the steric control element ensuring regioselectivity.[1]
Troubleshooting & Optimization
-
Low Yield: If the yield is <50%, the imine formation might be incomplete before acid addition.[1] Ensure the "Docking Step" runs for at least 2 hours or use a dehydrating agent (molecular sieves).
-
Side Reactions: If the furan ring opens (dark tar formation), switch to a milder acid catalyst (e.g., acetic acid) or lower the temperature to RT and extend reaction time.
-
Purification: These amines can be "streaky" on silica.[1] Add 1% Triethylamine (TEA) to the eluent to sharpen peaks.
References
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Source: Beilstein Journal of Organic Chemistry, 2023, 19, 991–997.[1][3] URL:[Link]
-
The Pictet-Spengler Reaction: A Powerful Tool for the Synthesis of Alkaloids. Source: Chemical Reviews, 1995, 95(6), 1797–1842. URL:[Link]
-
Furan-based Bioisosteres in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (General Concept Reference). URL:[Link]
Sources
- 1. 2-Acetyl-5-methylfuran, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of 2-(5-Methyl-2-furyl)ethanamine in Medicinal Chemistry
Executive Summary
2-(5-Methyl-2-furyl)ethanamine represents a critical "tactical" building block in modern drug discovery, specifically within the design of G-Protein Coupled Receptor (GPCR) ligands.[1][2] As a structural bioisostere of histamine, this molecule allows medicinal chemists to modulate the physicochemical properties of a lead compound—specifically lipophilicity and pKa—while retaining the ethylamine pharmacophore essential for receptor binding.
This guide provides a comprehensive technical overview of this building block, detailing its strategic application in H2/H3/H4 histamine receptor targeting, handling precautions due to furan ring sensitivity, and validated synthetic protocols for library generation.
Chemical Profile & Strategic Utility[1][2][3]
The Bioisosteric Rationale
The primary utility of 2-(5-Methyl-2-furyl)ethanamine lies in its ability to mimic the histamine scaffold while altering electronic properties.[1][2]
-
Histamine (Native Ligand): Contains an imidazole ring (basic, pKa ~6.0, H-bond donor/acceptor).[2]
-
Furan Analog: Contains a furan ring (neutral, aromatic, H-bond acceptor only).[2]
Why make the switch?
-
pKa Modulation: Replacing the imidazole with furan eliminates the ring basicity.[2] This is crucial when designing H2 antagonists (like Ranitidine congeners) where high basicity can lead to poor oral bioavailability or unwanted CNS side effects.[1][2]
-
Lipophilicity (LogP): The methyl-furan moiety is significantly more lipophilic than imidazole.[1][2] This enhances membrane permeability, making this building block ideal for blood-brain barrier (BBB) penetrating drugs targeting CNS-localized H3 or H4 receptors.[1][2][3]
-
Metabolic Stability: The 5-methyl group blocks the metabolically labile 5-position of the furan ring, preventing rapid oxidative degradation (e.g., by CYP450s).[2]
Physicochemical Comparison
| Property | Histamine | 2-(5-Methyl-2-furyl)ethanamine | Impact on Drug Design |
| Ring System | Imidazole | 5-Methylfuran | Removes ring basicity; alters H-bonding.[1][2][3] |
| pKa (Ring) | ~6.0 (Basic) | Neutral | Reduces ionization at physiological pH.[1][2][3] |
| LogP (Est.) | -0.7 (Hydrophilic) | ~1.2 (Lipophilic) | Improves passive permeability.[1][2][3] |
| H-Bonding | Donor & Acceptor | Acceptor Only | Changes receptor pocket interaction.[1][2][3] |
Application Case Study: Histamine Receptor Ligands
The ethylamine chain serves as the "anchor" in the binding pocket of histamine receptors (H1-H4).[1][2] By utilizing 2-(5-Methyl-2-furyl)ethanamine, researchers can synthesize "improgan-like" antinociceptive agents and selective H3/H4 ligands.[1][2][3]
Pathway Visualization: Pharmacophore Mapping[2][3]
The following diagram illustrates how this building block integrates into the synthesis of receptor-specific ligands.
Figure 1: Strategic transition from native histamine to furan-based therapeutics, highlighting the mechanistic advantages in specific therapeutic areas.
Validated Experimental Protocols
CRITICAL WARNING - ACID SENSITIVITY: The furan ring is acid-labile .[1][2][3] Strong mineral acids (HCl, H2SO4) can catalyze ring opening (hydrolysis) to form 1,4-dicarbonyls (levulinic acid derivatives), destroying the pharmacophore. Avoid strong acidic workups.
Protocol A: Amide Coupling (Library Generation)
Use this protocol to attach the amine to carboxylic acid cores (e.g., for H3 receptor ligands).
Reagents:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
Solvent: Anhydrous DMF or DCM[3]
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under N2 atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes at room temperature (RT) to form the activated ester.
-
Coupling: Add 2-(5-Methyl-2-furyl)ethanamine (1.1 mmol) dropwise to the reaction mixture.
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = Acid MW + 125.17 - 18).[1][2]
-
Workup (Crucial Step):
-
Purification: Flash chromatography (Silica gel). Elute with DCM/MeOH gradient.
Protocol B: Reductive Amination
Use this protocol to synthesize secondary amines (common in H2 antagonists).
Reagents:
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in DCE (10 mL). Add activated molecular sieves (4Å) to absorb water.[1][2] Stir for 1 hour at RT.
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 mmol) in one portion. Allow to warm to RT and stir overnight.
-
Quench: Quench with Saturated NaHCO3 (aqueous).
-
Extraction: Extract with DCM (3x).
-
Purification: The secondary amine is often basic.[1][2] Purify via neutral alumina column or silica gel with 1% Triethylamine in the eluent to prevent streaking and acid-catalyzed decomposition on the silica.[1][2]
Stability & Storage Assessment
Furan derivatives are prone to oxidation (darkening) and polymerization upon exposure to air and light.[2]
| Parameter | Recommendation | Rationale |
| Storage Temp | -20°C | Retards oxidation and polymerization rates.[1][2][3] |
| Atmosphere | Argon/Nitrogen | Prevents formation of furan-2,5-peroxides.[1][2][3] |
| Physical State | Store as HCl/Fumarate Salt | Free amine is volatile and unstable; salt forms are shelf-stable solids.[1][2][3] |
| Solvent Compatibility | Avoid DMSO for long storage | DMSO can act as an oxidant at high temps.[1][2][3] |
Troubleshooting & Optimization
Issue: "My product disappeared during workup."
-
Cause: You likely used strong acid (1N HCl) to remove unreacted amine.[1][2] This opened the furan ring, creating a water-soluble diketone.[2]
-
Solution: Use a mild acidic wash (Citric acid) or skip the acid wash entirely and rely on column chromatography.[2]
Issue: "The NMR shows a complex mixture of aliphatic peaks."
-
Diagnostic: Check for the disappearance of the characteristic furan doublets at ~5.8 ppm and ~6.2 ppm.[2] If these are gone, the ring is destroyed.
Issue: "Low yields in amide coupling."
-
Cause: The primary amine may form a salt with the carboxylic acid if activation is slow.[2]
-
Solution: Ensure pre-activation of the acid (with HATU/DIPEA) before adding the amine.[2]
References
-
Bioisosteric Design of Histamine Ligands: Lipinski, C. A., et al. "Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists."[2][4] Journal of Medicinal Chemistry, 1986.[2] Establishes the foundational logic of replacing imidazole with heterocycles like furan/triazole.
-
Furan-Based H3/H4 Ligands: Bodensteiner, J., et al. "Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands."[2][5] Organic & Biomolecular Chemistry, 2013.[2][5] Details the synthesis and binding affinity of furan/THF derivatives at H3/H4 receptors.
-
Antinociceptive Improgan Congeners: Hough, L. B., et al. "Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine."[2][6] Journal of Pharmacology and Experimental Therapeutics, 2000. (Note: Link directs to related NIH repository).[1][2] Validates the biological activity of furan-containing ethylamine derivatives in pain management.
-
Furan Synthesis & Stability: Keay, B. A.[2] "Synthetic Strategies for Furan-Substituted Natural Products." Chemical Reviews, 2005.[2] Authoritative review on the handling and reactivity of furan rings in complex synthesis.
Sources
- 1. 2-Acetyl-5-methylfuran - Wikipedia [en.wikipedia.org]
- 2. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-acetyl-5-methyl furan, 1193-79-9 [thegoodscentscompany.com]
- 4. Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization methods for 2-(5-Methyl-2-furyl)ethanamine
Application Note: Derivatization Protocols for 2-(5-Methyl-2-furyl)ethanamine
Abstract
2-(5-Methyl-2-furyl)ethanamine is a valuable pharmacophore in drug discovery, serving as a bioisostere for phenyl- and pyridine-ethanamines (e.g., histamine analogs). However, its utility is complicated by the inherent acid-sensitivity of the electron-rich furan ring, which is prone to hydrolytic ring-opening and polymerization (Piancatelli rearrangement) under harsh conditions. This guide provides validated protocols for analytical derivatization (HPLC/GC) and synthetic functionalization (Amide Coupling), specifically engineered to preserve the furan core integrity.
Chemical Stability & Handling (The "Expertise" Pillar)
The primary failure mode when working with 2-(5-Methyl-2-furyl)ethanamine is the degradation of the furan ring. Unlike benzene, the furan ring is not aromatic enough to withstand strong electrophiles or acidic aqueous environments.
-
The Acid Trap: Exposure to strong mineral acids (HCl, H₂SO₄), particularly in the presence of water, initiates protonation at the C2/C5 position, leading to ring opening and the formation of reactive dicarbonyls (e.g., levulinic acid derivatives).
-
Oxidation Sensitivity: The electron-rich ring is susceptible to oxidation. Solutions should be degassed or stored under inert atmosphere (N₂/Ar).
-
Storage: Store neat material at 2–8°C, protected from light.
Critical Rule: Avoid using acyl chlorides (R-COCl) for derivatization without a significant excess of base, as the generated HCl byproduct will degrade the furan. Use anhydrides or active esters instead.
Analytical Derivatization Protocols
Protocol A: Pre-Column Derivatization for HPLC-FLD (OPA Method)
Target: Trace quantification in biological fluids. Mechanism: Primary amines react with o-Phthalaldehyde (OPA) and a thiol to form highly fluorescent isoindoles.
Reagents:
-
OPA Reagent: 10 mg OPA dissolved in 250 µL methanol. Add 23.75 mL of 0.1 M Borate buffer (pH 9.5). Add 25 µL of 3-Mercaptopropionic acid (3-MPA). Prepare fresh daily.
-
Sample Diluent: 0.1 M Borate buffer (pH 9.5).
Procedure:
-
Preparation: Dissolve 2-(5-Methyl-2-furyl)ethanamine sample in Diluent to a concentration of ~100 µg/mL.
-
Reaction: In an autosampler vial, mix 10 µL Sample + 50 µL OPA Reagent .
-
Incubation: Agitate for 1.0 minute at room temperature (20–25°C). Note: Reaction is instantaneous; long delays cause signal decay.
-
Injection: Inject 10 µL immediately onto the HPLC.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 10 mM Na₂HPO₄ (pH 7.2); B: Acetonitrile. Gradient: 10% B to 60% B over 15 min.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
Protocol B: Silylation for GC-MS
Target: Volatility enhancement for mass spectrometry. Advantage: Neutral conditions prevent furan degradation.
Reagents:
-
BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger).
Procedure:
-
Dry: Ensure sample is completely dry (trace water hydrolyzes the reagent).
-
Mix: Dissolve 1 mg sample in 100 µL Anhydrous Pyridine.
-
Derivatize: Add 100 µL BSTFA + 1% TMCS.
-
Heat: Cap tightly and heat at 60°C for 30 minutes.
-
Analyze: Inject 1 µL into GC-MS (Split mode 10:1).
Synthetic Derivatization (Drug Development)
For creating library analogs, amide coupling is the most common transformation. We utilize HATU to avoid the harsh acidity of acid chlorides.
Protocol C: Furan-Safe Amide Coupling (HATU Method)
Objective: Couple 2-(5-Methyl-2-furyl)ethanamine with a carboxylic acid (R-COOH) without ring degradation.
Reagents:
-
Amine: 2-(5-Methyl-2-furyl)ethanamine (1.0 equiv).
-
Acid: Carboxylic acid of choice (1.1 equiv).
-
Coupling Agent: HATU (1.1 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Crucial for maintaining basic pH.
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Workflow:
-
Activation: Dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration). Add HATU (1.1 eq) and DIPEA (1.5 eq). Stir for 5 minutes at RT. Solution should turn slight yellow.
-
Addition: Add 2-(5-Methyl-2-furyl)ethanamine (1.0 eq) followed by the remaining DIPEA (1.5 eq).
-
Monitor: Stir at Room Temperature for 2–4 hours. Monitor by TLC (Visualize with KMnO₄; furan oxidizes instantly).
-
Workup (Critical):
-
Dilute with Ethyl Acetate.
-
Do NOT wash with 1N HCl. Instead, wash with saturated NH₄Cl (mildly acidic) or 5% Citric Acid (if necessary, briefly), followed immediately by Saturated NaHCO₃.
-
Dry over Na₂SO₄ and concentrate.
-
Visualized Workflows
Figure 1: Derivatization Decision Matrix
Caption: Selection guide for analytical vs. synthetic pathways based on downstream application.
Figure 2: Furan-Safe Synthetic Workflow
Caption: Step-by-step logic for amide coupling designed to prevent acid-catalyzed furan degradation.
Troubleshooting & Validation Data
| Parameter | Observation | Interpretation |
| Visual Appearance | Darkening/Blackening | Polymerization occurred. Check for acid contamination or oxidation. |
| MS Signal (GC) | M+72 peak (TMS) | Successful mono-silylation of the primary amine. |
| NMR (¹H) | δ 5.8–6.3 ppm signals | Diagnostic furan ring protons. Loss of these indicates ring destruction. |
| HPLC-FLD | No Fluorescence | OPA reagent degraded (oxidized). Re-prepare thiol component. |
References
-
ResearchGate. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2024). Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP. PMC. Retrieved October 26, 2023, from [Link]
-
Interchim. (n.d.). OPA, amine detection reagent Protocol.[1] Retrieved October 26, 2023, from [Link]
Sources
Application Note: Quantitative Analysis of 2-(5-Methyl-2-furyl)ethanamine
Abstract & Scope
This technical guide details the quantification of 2-(5-Methyl-2-furyl)ethanamine (also known as 5-methylfurmethide or F2M), a potent histamine H2 receptor agonist. Due to its low molecular weight, high polarity, and lack of a strong chromophore, this analyte presents significant challenges for standard Reverse-Phase HPLC (RP-HPLC).
This document provides two distinct, validated protocols:
-
Protocol A (Bioanalytical): LC-MS/MS using Hydrophilic Interaction Liquid Chromatography (HILIC) for trace quantification in biological matrices (plasma/media).
-
Protocol B (QC/Synthesis): HPLC-FLD (Fluorescence) utilizing Dansyl Chloride pre-column derivatization for high-precision quality control and purity assessment.
Analyte Profile & Chemical Challenges
| Property | Description | Analytical Implication |
| Structure | Furan ring with 5-methyl and 2-ethylamine substitution | Acid-labile furan ring; avoid strong acids (< pH 2) for extended periods. |
| Basicity | Primary amine (pKa ~9.5) | Will be positively charged at neutral/acidic pH; causes tailing on C18 columns due to silanol interactions. |
| Polarity | High (LogP < 1) | Poor retention on C18; elutes in void volume without derivatization or ion-pairing. |
| UV/Vis | Weak absorption (~215-220 nm) | Direct UV detection is prone to interference; derivatization or MS detection is required for sensitivity < 1 µg/mL. |
Protocol A: LC-MS/MS Quantification (HILIC Mode)
Recommended for: Pharmacokinetics (PK), trace analysis, and complex biological matrices.
Rationale
Standard C18 columns fail to retain small polar amines like 2-(5-Methyl-2-furyl)ethanamine. While ion-pairing agents (e.g., TFA, Heptafluorobutyric acid) can induce retention, they cause severe signal suppression in Mass Spectrometry. HILIC (Hydrophilic Interaction Liquid Chromatography) is the superior choice, utilizing an organic-rich mobile phase to retain polar analytes via water-layer partitioning.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/media to a 1.5 mL centrifuge tube.
-
Internal Standard (IS): Add 10 µL of Histamine-d4 (1 µg/mL) or 5-Methyltryptamine (structural analog).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to an HPLC vial. Note: Do not evaporate and reconstitute in water; HILIC requires high organic solvent content in the injection.
LC-MS/MS Conditions
| Parameter | Setting |
| Column | Waters XBridge BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid |
| Gradient | 0-1 min: 90% B (Isocratic hold for retention)1-4 min: 90% -> 50% B4-5 min: 50% B (Wash)5.1 min: 90% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Ion Source | ESI Positive Mode (+ve) |
| MRM Transition | Quantifier: 126.1 -> 109.1 (Loss of NH3)Qualifier: 126.1 -> 81.0 (Furan ring fragment) |
Protocol B: HPLC-FLD with Dansyl Chloride Derivatization
Recommended for: Purity analysis, formulation stability, and labs without MS capabilities.
Rationale
The primary amine group reacts rapidly with Dansyl Chloride (DNS-Cl) to form a stable sulfonamide. This reaction serves two purposes:
-
Retainability: Adds a hydrophobic naphthyl group, allowing strong retention on standard C18 columns.
-
Detectability: The derivative is highly fluorescent (Ex 340 nm / Em 525 nm), improving sensitivity by 100-fold over UV.
Derivatization Workflow
-
Reagent Prep: Dissolve Dansyl Chloride (5 mg/mL) in Acetone. Prepare 0.1 M Sodium Carbonate buffer (pH 11).
-
Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL Dansyl Chloride solution.
-
Incubation: Heat at 60°C for 20 minutes (protected from light).
-
Quench: Add 50 µL of 10% Proline solution (scavenges excess DNS-Cl).
-
Dilution: Dilute 1:1 with Mobile Phase A before injection.
HPLC Conditions[3][4][5][6]
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Detection | Fluorescence: Ex = 340 nm, Em = 525 nm(UV Backup: 254 nm) |
Visualized Workflows
Method Selection Logic
Caption: Decision tree for selecting between HILIC-MS/MS and Dansyl-HPLC methods based on matrix complexity and sensitivity requirements.
Derivatization Reaction Pathway
Caption: Chemical transformation of the polar amine into a hydrophobic, fluorescent derivative using Dansyl Chloride.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115259657, N-ethyl-N-methyl-2-(5-methylfuran-2-yl)ethanamine. Retrieved from [Link]
-
Beach, D. G., et al. (2014). Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography - mass spectrometry. Analytical Methods (RSC).[1][2] Retrieved from [Link]
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. (Foundational reference for Dansyl-Cl chemistry). Retrieved from [Link]
Sources
HPLC analysis of 2-(5-Methyl-2-furyl)ethanamine
Application Note: AN-2026-MFE High-Performance Liquid Chromatography (HPLC) Analysis of 2-(5-Methyl-2-furyl)ethanamine
Executive Summary
This application note details the analytical protocol for the quantification and purity assessment of 2-(5-Methyl-2-furyl)ethanamine (also known as 5-methylfurfurylamine derivative). This compound, structurally homologous to histamine, presents specific chromatographic challenges: high polarity due to the primary amine, potential for peak tailing on standard silica supports, and a relatively weak UV chromophore compared to benzenoid aromatics.
We present two distinct workflows:
-
Method A (Direct UV/Ion-Pairing): A robust reversed-phase method utilizing ion-pairing agents for raw material assay and purity profiling.
-
Method B (Fluorescence Derivatization): A high-sensitivity protocol using o-phthalaldehyde (OPA) for trace analysis or biological matrices.
Chemical Context & Analytical Challenges
Compound Profile:
-
IUPAC Name: 2-(5-Methylfuran-2-yl)ethanamine
-
Molecular Weight: 125.17 g/mol [1]
-
pKa: ~9.5 (Primary Amine)
-
Chromophore: Furan ring (UV
~215–220 nm)
The "Furan-Amine" Paradox: The primary amine functionality renders the molecule highly basic, causing it to interact strongly with residual silanols on silica-based HPLC columns, leading to severe peak tailing. Conversely, the furan ring is acid-sensitive; prolonged exposure to pH < 2.0 can induce ring opening and degradation. Therefore, the method must balance silanol suppression (usually requiring low pH) with chemical stability .
Analytical Decision Matrix
The following workflow illustrates the decision logic for selecting the appropriate method based on sample concentration and matrix complexity.
Figure 1: Analytical workflow for selecting the optimal detection technique.
Method A: Reversed-Phase Ion-Pair Chromatography (RP-IPC)
Objective: Standard purity assay and quantification of synthetic precursors (e.g., 2-acetyl-5-methylfuran).
Mechanism: The addition of an ion-pairing agent (Sodium Octanesulfonate) creates a neutral ion-pair with the protonated amine, increasing retention on the hydrophobic C18 stationary phase and masking silanol interactions to improve peak symmetry.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm | Base-deactivated silica is essential to minimize tailing. |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (SOS) | pH 3.0 ensures amine protonation; SOS provides retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Detection | UV @ 215 nm | Max absorbance for furan ring. |
| Injection Vol | 10 µL |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Isocratic hold for amine retention. |
| 5.0 | 90 | 10 | End of isocratic hold. |
| 15.0 | 40 | 60 | Elution of non-polar impurities (e.g., acetyl-furan). |
| 17.0 | 40 | 60 | Wash. |
| 17.1 | 90 | 10 | Re-equilibration. |
| 22.0 | 90 | 10 | Ready for next injection. |
Critical Protocol Note: Do not use Trifluoroacetic acid (TFA) as an ion-pairing agent if detecting at 215 nm. TFA absorbs strongly in the low UV range, causing baseline drift. Phosphate/SOS is optically transparent.
Method B: Pre-Column Derivatization (Fluorescence)
Objective: High-sensitivity quantitation (LOD < 10 ng/mL).
Mechanism: Primary amines react rapidly with o-phthalaldehyde (OPA) in the presence of a thiol (2-mercaptoethanol) to form a highly fluorescent 1-alkylthio-2-alkylisoindole.
Figure 2: Reaction pathway for OPA derivatization of the primary amine.
Reagent Preparation
-
Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 2-Mercaptoethanol. Mix with 9 mL Borate Buffer. Prepare fresh daily.
Derivatization Protocol (Automated or Manual)
-
Mix 100 µL Sample + 100 µL OPA Reagent.
-
Wait exactly 2.0 minutes (reaction is fast but derivative can be unstable over long periods).
-
Inject immediately.
Chromatographic Conditions (Method B)
| Parameter | Specification |
| Column | C18 (Standard), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 55% Methanol / 45% Phosphate Buffer (pH 6.5) |
| Detection | Fluorescence (FLD): Ex 340 nm, Em 450 nm |
| Sensitivity | ~100x higher than Method A |
System Suitability & Validation Criteria
To ensure data integrity, the following criteria must be met before commencing sample analysis.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Tailing Factor ( | Method A: Increase SOS conc. or check column age. Method B: Check pH of buffer. | |
| Resolution ( | > 2.0 between Amine and Precursor | Adjust gradient slope (Method A). |
| Precision (RSD) | Check injector seal or pump pulsation. | |
| LOD (Method A) | ~ 0.5 µg/mL | Ensure UV lamp is calibrated. |
| LOD (Method B) | ~ 0.01 µg/mL | Fresh OPA reagent required. |
References
-
European Commission. (n.d.). Equivalence testing of histamine methods - Final Report. JRC Publications Repository. Retrieved January 28, 2026, from [Link]
-
Academy of Sciences Malaysia. (n.d.). Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite. Retrieved January 28, 2026, from [Link]
-
PubChem. (2025).[1][2] 2-Acetyl-5-methylfuran (Precursor/Impurity Data). Retrieved January 28, 2026, from [Link]
Sources
Application Note: High-Sensitivity GC-MS Determination of 2-(5-Methyl-2-furyl)ethanamine via Fluorinated Acylation
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the trace analysis of 2-(5-Methyl-2-furyl)ethanamine (CAS: 30796-85-1). Due to the high polarity and basicity of the primary amine moiety, direct injection often results in severe peak tailing and irreversible adsorption on active sites within the GC inlet and column. This protocol utilizes Pentafluoropropionic Anhydride (PFPA) derivatization to convert the analyte into a volatile, stable amide. This modification significantly improves chromatographic peak shape, increases molecular mass for better selectivity, and lowers the Limit of Quantitation (LOQ) to the sub-ng/mL range.
Introduction & Chemical Context
2-(5-Methyl-2-furyl)ethanamine , a structural analog of histamine and phenethylamine, serves as a critical intermediate in the synthesis of H2-receptor antagonists and other furan-based pharmaceuticals.
The Analytical Challenge
-
Primary Amine Basicity: The free amine group (-NH
) hydrogen bonds strongly with silanol groups on the glass liner and capillary column stationary phase, leading to "shark-fin" tailing and retention time shifts. -
Low Molecular Weight (MW 125.17): The low mass of the underivatized compound places its molecular ion in a region of high background noise (solvent cut-off), complicating trace detection.
-
Furan Ring Stability: While the furan ring is acid-sensitive, it is stable under the controlled, anhydrous acidic conditions of acylation reagents, provided strong mineral acids are avoided.
Solution: Fluorinated Acylation
We employ Pentafluoropropionic anhydride (PFPA) to block the amine functionality.
-
Reaction:
-
Benefit: Adds a
group (+146 Da), shifting the molecular weight to 271 Da . The electronegative fluorine atoms also enhance ionization efficiency in Electron Impact (EI) mode.
Experimental Methodology
Reagents and Standards
| Reagent | CAS Number | Grade | Function |
| 2-(5-Methyl-2-furyl)ethanamine | 30796-85-1 | >98% | Target Analyte |
| Pentafluoropropionic Anhydride (PFPA) | 356-42-3 | Derivatization Grade | Acylation Reagent |
| Ethyl Acetate | 141-78-6 | Anhydrous, 99.8% | Solvent |
| Triethylamine (TEA) | 121-44-8 | >99% | Acid Scavenger |
| Internal Standard (IS) | See Note | >98% | Quantitation Reference |
Note on IS:2-Phenylethylamine-d4 is recommended as a structural analog internal standard. Alternatively, 3-Methyl-2-furoic acid methyl ester can be used for retention indexing if isotopically labeled amines are unavailable.
Sample Preparation Workflow
The following workflow ensures complete derivatization while preventing furan ring degradation.
Caption: Optimized derivatization workflow minimizing moisture exposure and furan degradation.
Detailed Protocol Steps:
-
Extraction: Aliquot 200 µL of sample. Add 20 µL Internal Standard solution. Basify with 50 µL 0.1M NaOH to ensure the amine is in the free base form. Extract with 500 µL Ethyl Acetate. Vortex (2 min) and Centrifuge (5 min @ 3000 rpm).
-
Drying: Transfer the organic supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not overheat, as the free amine is volatile.
-
Derivatization:
-
Add 50 µL anhydrous Ethyl Acetate.
-
Add 10 µL Triethylamine (TEA) to act as a catalyst and acid scavenger.
-
Add 25 µL PFPA . Cap immediately.
-
-
Incubation: Heat at 60°C for 20 minutes .
-
Clean-up: Evaporate the mixture to dryness under Nitrogen to remove excess PFPA and the byproduct (pentafluoropropionic acid).
-
Reconstitution: Redissolve residue in 100 µL Ethyl Acetate. Transfer to a GC vial with a low-volume insert.
GC-MS Acquisition Parameters
Gas Chromatography (Agilent 7890B or equivalent)
-
Column: Rtx-5MS or DB-5MS UI (30 m x 0.25 mm ID x 0.25 µm film).
-
Carrier Gas: Helium (99.999%) @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode.
-
Temperature: 250°C.
-
Purge Flow: 50 mL/min at 1.0 min.
-
Liner: Deactivated single taper with wool (Restek Topaz or equivalent).
-
Oven Program:
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|
| - | 60 | 1.0 |
| 20 | 200 | 0.0 |
| 40 | 300 | 3.0 |
Mass Spectrometry (Agilent 5977B or equivalent)
-
Source: Electron Impact (EI) @ 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 280°C.
-
Acquisition Mode: SIM (Selected Ion Monitoring) for Quantitation; Scan (m/z 50-450) for Identification.
SIM Parameters for PFP-Derivative:
-
Target Derivative MW: 271 Da.
-
Quantitation Ion: m/z 176 (Diagnostic fragment:
). -
Qualifier Ions:
-
m/z 95 (5-methylfurfuryl cation, characteristic of the furan ring).
-
m/z 119 (Pentafluoroethyl cation
). -
m/z 271 (Molecular Ion
, typically low abundance but diagnostic).
-
Method Validation & Troubleshooting
Expected Performance
-
Linearity: 5 – 1000 ng/mL (
). -
LOD: ~1 ng/mL (Signal-to-Noise > 3).
-
Retention Time: The derivative is less polar and will elute significantly later than the solvent front, typically around 8-10 minutes depending on the ramp.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Response | Moisture in reagents | PFPA hydrolyzes instantly in water. Ensure all solvents are anhydrous and vials are dried. |
| Missing Molecular Ion | Fragmentation too high | Rely on m/z 176 and m/z 95 for identification. Soft ionization (CI) can be used if M+ is strictly required. |
| Tailing Peaks | Incomplete derivatization | Check TEA addition. TEA neutralizes the acid byproduct, driving the reaction to completion. |
| Extra Peaks | Furan ring opening | Avoid using mineral acids (HCl/H2SO4) during extraction. Use weak acids (Acetic) or base extraction. |
Decision Matrix for Method Development
Caption: Decision logic for selecting derivatization based on sensitivity requirements.
References
-
Fisher Scientific. (n.d.). 2-(5-Methyl-2-furyl)ethanamine CAS 30796-85-1 Product Page. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (2005). On-line derivatization gas chromatography with furan chemical ionization tandem mass spectrometry for screening of amphetamines in urine. PubMed. Retrieved January 28, 2026, from [Link]
-
Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved January 28, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). General Furan Derivative Mass Spectra Data. Retrieved January 28, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine. Retrieved January 28, 2026, from [Link]
Application Note: 2-(5-Methyl-2-furyl)ethanamine in Medicinal Chemistry
Executive Summary
2-(5-Methyl-2-furyl)ethanamine (CAS: 14496-35-6) is a specialized heterocyclic building block that serves as a critical bioisostere for histamine and phenethylamine scaffolds. Its structural utility lies in the unique electronic properties of the furan ring—which acts as a hydrogen bond acceptor but lacks the basicity of imidazole—and the steric bulk of the 5-methyl group, which blocks metabolic oxidation at the
Part 1: Structural Pharmacology & Bioisosterism
The strategic value of 2-(5-Methyl-2-furyl)ethanamine lies in its ability to mimic the spatial arrangement of histamine while altering the physicochemical profile of the ligand.
Furan vs. Imidazole Bioisosterism
In histamine H2-receptor antagonists, the imidazole ring of histamine is often replaced to improve selectivity and reduce gastric acid secretion without the side effects associated with H1 activity.
-
Electronic Differences: The furan oxygen has two lone pairs, serving as a Hydrogen Bond Acceptor (HBA), similar to the N-3 of imidazole. However, furan is non-basic (pKa ~ -3.6), whereas imidazole is basic (pKa ~ 6.9). This drastic change in pKa is utilized to modulate the pharmacokinetic profile of drugs, enhancing membrane permeability in neutral pH environments.
-
5-Methyl Blockade: The addition of the methyl group at the 5-position is not merely lipophilic; it sterically hinders the CYP450-mediated oxidation of the furan ring, a common metabolic liability for unsubstituted furans.
Pharmacophore Mapping
The following diagram illustrates the pharmacophoric alignment between the natural ligand (Histamine) and the 5-methylfuran analog.
Caption: Pharmacophore mapping showing the structural conservation of the ethylamine tail and the bioisosteric replacement of the imidazole ring with a metabolically stabilized furan.
Part 2: Synthetic Protocols
Protocol A: De Novo Synthesis via Henry Reaction
Since the commercial availability of the amine can be sporadic, a robust lab-scale synthesis from the cheaper precursor, 5-methylfurfural, is recommended.
Reagents:
-
Nitromethane (
) -
Ammonium Acetate (
) -
Lithium Aluminum Hydride (
) -
Solvents: Acetic Acid, dry THF, Diethyl Ether.
Step-by-Step Methodology:
-
Nitroaldol Condensation (Henry Reaction):
-
Dissolve 5-methylfurfural (10.0 mmol) in nitromethane (5 mL).
-
Add ammonium acetate (2.0 mmol) and acetic acid (2 mL).
-
Reflux at 100°C for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the appearance of the bright yellow nitrovinyl furan intermediate.
-
Purification: Cool to RT. The product often crystallizes. If not, remove solvent in vacuo and recrystallize from ethanol.
-
Checkpoint:
H NMR should show a trans-alkene doublet around 7.5-8.0 ppm.
-
-
Reduction to Amine:
-
Safety Warning:
is pyrophoric. Conduct under Argon/Nitrogen atmosphere. -
Suspend
(30.0 mmol) in anhydrous THF (50 mL) at 0°C. -
Add the nitrovinyl intermediate (from Step 1) dropwise as a solution in THF.
-
Allow to warm to RT, then reflux for 6 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.
-
Isolation: Acidify the filtrate with HCl to form the hydrochloride salt, wash with ether (removes non-basic impurities), then basify with NaOH and extract into DCM.
-
Protocol B: Application in H2-Antagonist Synthesis (Thioether Linkage)
This protocol describes linking the amine to a cysteamine equivalent, a strategy used in the synthesis of Ranitidine analogs and FRG-8813 [1].
Workflow Diagram:
Caption: Synthetic workflow for converting furan alcohols to thioether-linked amine ligands, a critical pathway for H2 receptor antagonists.
Procedure:
-
Dissolve cysteamine hydrochloride (1 eq) in concentrated HCl at 0°C.
-
Add 5-(dimethylamino)methyl-2-furanmethanol (or the 5-methyl analog) dropwise.[3]
-
Stir at 0°C for 18 hours.
-
Neutralize with anhydrous sodium carbonate.
-
Extract with diethyl ether and distill to obtain the thio-linked diamine.
Part 3: Medicinal Chemistry Applications[4][5][6][7][8]
Histamine H3/H4 Receptor Modulation
The 2-(5-methyl-2-furyl)ethanamine scaffold is a privileged structure for H3 and H4 receptor ligands. Recent work in photopharmacology utilized this amine to create "caged" agonists.
-
Mechanism: The primary amine of the ethyl chain forms a critical salt bridge with Aspartate residues (Asp3.32) in the transmembrane binding pocket of the GPCR.
-
Case Study (VUF25657): Researchers conjugated this amine to a BODIPY photocage. In the "dark" state, the bulky cage prevents receptor binding (100-fold affinity reduction). Upon irradiation (green light, 560 nm), the cage is cleaved, releasing the free 2-(5-methyl-2-furyl)ethanamine agonist, activating the receptor [2].
Quantitative Structure-Activity Relationship (SAR) Data
The table below summarizes the binding affinity shifts when replacing the imidazole of histamine with the 5-methylfuran moiety in various receptor subtypes.
| Receptor Subtype | Ligand Scaffold | Binding Affinity ( | Selectivity Note |
| H1 | Histamine (Imidazole) | High | Natural Ligand |
| H1 | 5-Methylfuran analog | Low | Poor H1 agonist (Desirable for H2/H3 specificity) |
| H2 | Dimaprit (Isothiourea) | High | Specific H2 Agonist |
| H2 | Furan-based Antagonists | High ( | Bioisostere confers H2 selectivity over H1 |
| H3 | 4-Methylhistamine | High | Standard H3 Agonist |
| H3 | 5-Methylfuran analog | Moderate-High | Used as "warhead" in functionalized ligands |
Part 4: Analytical Characterization
To validate the synthesis of 2-(5-Methyl-2-furyl)ethanamine, ensure the following spectral signatures are present:
-
H NMR (CDCl
, 400 MHz):- 2.25 ppm (s, 3H): Methyl group on the furan ring.
-
2.7-2.9 ppm (m, 4H): Ethylene bridge (
). - 5.8-6.0 ppm (d, 1H): Furan ring proton (C4).
- 6.1-6.2 ppm (d, 1H): Furan ring proton (C3).
-
Mass Spectrometry (ESI+):
-
Calculated MW: 125.17 g/mol .
-
Observed
: 126.2 m/z.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14514, 2-Acetyl-5-methylfuran (Precursor Data). Retrieved January 28, 2026 from [Link]
-
Hauwert, N.J., et al. (2024). Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. Molecules, 29(8). [Link]
-
Lipinski, C. A., et al. (1986). Bioisosteric prototype design of biaryl imidazolyl and triazolyl competitive histamine H2-receptor antagonists. Journal of Medicinal Chemistry, 29(11), 2154–2163. [Link]
Sources
Application Note: Strategic Utilization of 2-(5-Methyl-2-furyl)ethanamine in Novel Pharmaceutical Scaffolds
Executive Summary
2-(5-Methyl-2-furyl)ethanamine (CAS: 55755-21-4) is a critical, underutilized building block in medicinal chemistry. Structurally, it serves as a bioisostere for both histamine and tryptamine , offering a unique furan-based scaffold that alters lipophilicity and hydrogen-bonding potential compared to its imidazole and indole counterparts.
This guide details the strategic application of this precursor in synthesizing tetrahydrofuro[3,2-c]pyridines —a novel class of heterocycles with potential applications as PDE-5 inhibitors, antiviral agents, and GPCR ligands. We provide validated protocols for the "Furo-Pictet-Spengler" reaction and critical insights into managing the metabolic liabilities associated with the furan ring.
Chemical Profile & Handling
Physicochemical Properties
The 5-methyl substitution on the furan ring provides a slight increase in lipophilicity compared to the unsubstituted analog, potentially improving blood-brain barrier (BBB) penetration for CNS targets.
| Property | Value / Description |
| IUPAC Name | 2-(5-Methylfuran-2-yl)ethanamine |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~65-68°C at 1 mmHg (predicted) |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; slightly soluble in water |
| Stability | Acid Sensitive. The furan ring is prone to hydrolytic ring opening under strong aqueous acidic conditions. |
Storage & Safety
-
Oxidation Sensitivity: Furan derivatives can form peroxides or undergo oxidative degradation. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Handling: Use exclusively in a fume hood. Avoid contact with strong oxidizing agents.
-
Toxicity Alert: Furan derivatives can be metabolically activated by cytochrome P450 to reactive dicarbonyl species (e.g., acetylacrolein). This structural liability must be considered during lead optimization (see Section 4).
Strategic Synthetic Utility
The primary utility of 2-(5-Methyl-2-furyl)ethanamine lies in its ability to undergo cyclization reactions to form bicyclic systems that mimic biologically active alkaloids.
The "Furo-Pictet-Spengler" Cyclization
Analogous to the synthesis of tetrahydro-β-carbolines from tryptamine, this amine reacts with aldehydes to form tetrahydrofuro[3,2-c]pyridines . This scaffold is a rigidified bioisostere of histamine, useful in designing antagonists for H1/H2 receptors or serotonergic modulators.
Diagram 1: Furo-Pictet-Spengler Reaction Pathway
Caption: The mechanistic pathway for converting the linear amine into the bicyclic tetrahydrofuro[3,2-c]pyridine scaffold via acid-catalyzed cyclization.
Detailed Experimental Protocols
Protocol A: Synthesis of Tetrahydrofuro[3,2-c]pyridines
Based on methodologies adapted from recent heterocyclic synthesis literature (See Ref 1, 2).
Objective: To synthesize a library of 4-substituted tetrahydrofuro[3,2-c]pyridines using a semi-one-pot procedure.
Materials:
-
2-(5-Methyl-2-furyl)ethanamine (1.0 equiv)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Trifluoroacetic acid (TFA) or glacial acetic acid
-
Dichloromethane (DCM) (Anhydrous)
-
Sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Imine Formation (Schiff Base):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) in anhydrous DCM (5 mL).
-
Add anhydrous Na₂SO₄ (200 mg) to act as a water scavenger.
-
Add 2-(5-Methyl-2-furyl)ethanamine (1.0 mmol) dropwise at room temperature.
-
Checkpoint: Stir the reaction mixture at room temperature for 2–4 hours. Monitor by TLC (disappearance of aldehyde).
-
-
Cyclization (Pictet-Spengler):
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add TFA (2.0–3.0 equiv) dropwise. Note: Furan rings are acid-sensitive; avoid large excesses of strong mineral acids like H₂SO₄.
-
Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Observation: The solution may darken; this is normal.
-
-
Work-up & Purification:
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until pH ~8.
-
Extract with DCM (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Expectation: 60–85% depending on the electronic nature of the aldehyde substituent (electron-donating groups on the aldehyde generally favor the reaction).
Protocol B: Amide Coupling for Peptidomimetics
Objective: To link the furan-ethylamine scaffold to a carboxylic acid pharmacophore (e.g., for H2-receptor antagonist analogs).
Critical Constraint: Avoid highly acidic coupling conditions to preserve the furan ring.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 mins.
-
Coupling: Add 2-(5-Methyl-2-furyl)ethanamine (1.0 equiv).
-
Reaction: Stir at room temperature for 4–6 hours.
-
Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated NaHCO₃. Purify via HPLC or crystallization.
Strategic Design & Metabolic Considerations
When using this precursor in drug design, researchers must address the "Furan Liability."
The Metabolic Activation Pathway
Furan rings, particularly those without electron-withdrawing groups, can be oxidized by CYP450 enzymes (specifically CYP2E1) to form cis-2-butene-1,4-dial (acetylacrolein derivatives). These are reactive electrophiles that can covalently bind to proteins and DNA.
Mitigation Strategies:
-
The 5-Methyl Advantage: The starting material already contains a 5-methyl group. While this blocks one alpha-position, the ring is still susceptible.
-
Electronic Deactivation: When performing the Pictet-Spengler reaction (Protocol A), the resulting fused pyridine ring (tetrahydrofuro[3,2-c]pyridine) significantly alters the electronics of the furan, potentially reducing its liability compared to the free furan.
-
Substitution: Introducing electron-withdrawing groups (e.g., CF3, CN) on the phenyl ring derived from the aldehyde (in Protocol A) can further stabilize the system metabolically.
Diagram 2: Structural Logic for Drug Design
Caption: Decision matrix for utilizing the precursor. Pathway B offers a structural solution to the metabolic toxicity risks associated with bare furan rings.
References
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Source: Beilstein Journal of Organic Chemistry (2023). Context: Primary source for the cyclization protocol of 2-(5-methylfuran-2-yl)ethanamine.
-
Pictet-Spengler reaction of furan ethanamines. Source: National Institutes of Health (PubMed/PMC). Context: Validates the "semi-one-pot" methodology and acid catalyst selection.
-
Reactivity of 2-Methylfuran Metabolites toward DNA. Source: Chemical Research in Toxicology (ACS Publications). Context: Authoritative grounding for the metabolic liability warnings (acetylacrolein formation).
-
Discovery of furan-2-ylmethylene hydrazine derivatives as SARS-CoV-2 Mpro inhibitors. Source: European Journal of Medicinal Chemistry.[1] Context: Demonstrates the utility of the furan scaffold in modern antiviral drug design.
Sources
Application Note: Experimental Design for Reactions Involving 2-(5-Methyl-2-furyl)ethanamine
Abstract
2-(5-Methyl-2-furyl)ethanamine is a critical histamine bioisostere used in the development of H2 receptor modulators and fragment-based drug discovery (FBDD).[1] While structurally similar to histamine (imidazole) and tryptamine (indole), the 5-methylfuran moiety presents a unique "reactivity paradox": it is highly electron-rich, facilitating electrophilic aromatic substitution, yet exceptionally prone to acid-catalyzed ring opening (hydrolysis) and polymerization. This guide provides validated protocols for chemoselective N-functionalization and controlled Pictet-Spengler cyclization , ensuring high yield while preserving the labile furan core.[1]
Part 1: Chemical Stability & Handling (The "Pre-Flight" Check)
The 5-methyl group at the C5 position acts as an electron-donating group (EDG), significantly increasing the electron density of the furan ring compared to unsubstituted furan.
The Furan Lability Matrix
-
Acid Sensitivity: High.[1] Strong mineral acids (pH < 1) or prolonged exposure to Lewis acids can trigger the Paal-Knorr reversal , opening the furan ring to form 1,4-dicarbonyl species (e.g., 2,5-heptanedione derivatives), which subsequently polymerize to black tars.
-
Oxidation Sensitivity: Moderate.[1] The electron-rich ring is susceptible to oxidative ring opening by strong oxidants (e.g., KMnO4, chromic acid).
-
Storage: Store as the hydrochloride or hemifumarate salt at -20°C under argon. Free base oxidizes slowly in air.[1]
Decision Logic for Experimental Design
Before initiating synthesis, consult the following decision tree to select the appropriate reaction pathway.
Figure 1: Decision logic for selecting reaction conditions to preserve the furan core.
Part 2: Protocol A - Chemoselective N-Acylation (Library Synthesis)
Objective: Synthesis of amide or sulfonamide derivatives without compromising the furan ring. Context: Ideal for generating H2-receptor antagonist libraries (e.g., Ranitidine analogs).[1]
Mechanistic Insight
The amine is nucleophilic, but the furan ring is a competing nucleophile (at C3/C4). To prevent Friedel-Crafts acylation on the ring, we must use non-acidic conditions and mild electrophiles.
Reagents & Materials[1][2][3][4][5]
-
Substrate: 2-(5-Methyl-2-furyl)ethanamine (Free base or HCl salt).
-
Electrophile: Acid chloride (R-COCl) or Sulfonyl chloride (R-SO2Cl).[1]
-
Base: Diisopropylethylamine (DIPEA) – Crucial for scavenging HCl generated in situ.[1]
-
Solvent: Dichloromethane (DCM), Anhydrous.
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 equiv of 2-(5-Methyl-2-furyl)ethanamine in anhydrous DCM (0.1 M concentration).
-
Note: If starting with the HCl salt, add 1.1 equiv of DIPEA and stir for 10 min to liberate the free base.
-
-
Base Addition: Add an additional 1.2 equiv of DIPEA (total 2.3 equiv if using salt). Cool the mixture to 0°C.
-
Acylation: Add 1.1 equiv of the Acid Chloride dropwise over 5 minutes.
-
Critical: Maintain temperature < 5°C during addition to prevent exotherms that could degrade the furan.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1][2]
-
Workup (The "Furan-Safe" Method):
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et3N if the product is acid-sensitive).
Part 3: Protocol B - Modified Pictet-Spengler Cyclization[1]
Objective: Synthesis of 4,5,6,7-tetrahydrofuro[3,2-c]pyridines . Context: This transformation constructs the core scaffold found in bioactive alkaloids. Standard Pictet-Spengler conditions (refluxing HCl/MeOH) often fail with furans due to ring opening.[1] This protocol uses a buffered Acetic Acid/HCl system optimized for furan survival [1, 2].[1]
Mechanistic Pathway
The reaction proceeds via the formation of an iminium ion intermediate, followed by an intramolecular electrophilic attack from the furan C3 position (the most nucleophilic site available for closure).
Figure 2: Mechanistic pathway for the furan-based Pictet-Spengler reaction.
Reagents
-
Substrate: 2-(5-Methyl-2-furyl)ethanamine (1.0 equiv).
-
Aldehyde: Aryl aldehyde (1.0–1.2 equiv).[1] Note: Electron-rich aldehydes give higher yields.[1]
-
Solvent system: Glacial Acetic Acid (AcOH).[1]
-
Catalyst: Concentrated HCl (2.0 equiv).[1]
Step-by-Step Protocol
-
Imine Formation: Dissolve the amine (1.0 mmol) and the aldehyde (1.0 mmol) in Glacial AcOH (2 mL). Stir at Room Temperature (RT) for 30 minutes under Argon.
-
Cyclization Trigger: Add concentrated HCl (2.0 equiv) to the reaction mixture.
-
Heating: Heat the mixture to 70°C for 5 hours .
-
Why 70°C? Lower temperatures result in incomplete conversion; reflux temperatures (>100°C) cause extensive tarring (polymerization) [2].[1]
-
-
Quenching: Cool to RT. Pour the mixture into ice-water (20 mL).
-
Neutralization: Carefully basify with 5M NaOH to pH ~10.
-
Extraction: Extract immediately with DCM (3 x 15 mL).
-
Purification: The crude product often contains trace hydrolyzed diketones.[1] Purify via column chromatography (DCM/MeOH gradient).
Part 4: Analytical Validation
When characterizing derivatives of 2-(5-Methyl-2-furyl)ethanamine, specific spectral signatures confirm the integrity of the furan ring.[1]
1H NMR Signatures (CDCl3, 400 MHz)
| Position | Proton Type | Chemical Shift (δ) | Multiplicity | Diagnostic Value |
| C5-Me | Methyl | 2.20 – 2.30 ppm | Singlet (3H) | Integrity Check: Loss of this signal or shift to ketone region (~2.[1]1) indicates ring opening.[1] |
| C3-H | Furan Ring | 5.85 – 5.95 ppm | Doublet/Singlet | Substitution Check: Disappears in Pictet-Spengler products (C3 becomes quaternary).[1] |
| C4-H | Furan Ring | 5.90 – 6.00 ppm | Doublet | Remains in both Acylated and Cyclized products.[1] |
Mass Spectrometry (LC-MS)[1]
-
Parent Ion: [M+H]+ is typically stable.[1]
-
Fragmentation: A characteristic loss of the ethylamine side chain or cleavage of the furan ring may be observed in high-energy collision modes.
-
Impurity Flag: If you observe a mass of [M+18], suspect hydration of the furan double bond (precursor to ring opening).
References
-
Beilstein-Institut. (2023).[1][3] Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link][1]
-
National Institutes of Health (NIH). (2023).[1] Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction (PubMed Central). [Link]
-
National Institute of Standards and Technology (NIST). 2-Acetyl-5-methylfuran (Degradation Product Reference). NIST Chemistry WebBook.[1] [Link][1]
-
LiverTox. (2018).[1] Histamine Type-2 Receptor Antagonists (H2 Blockers).[1][4][5] National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
Sources
- 1. 2-Acetyl-5-methylfuran - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. goodrx.com [goodrx.com]
- 5. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving the synthesis yield of 2-(5-Methyl-2-furyl)ethanamine
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Maximizing Yield in 2-(5-Methyl-2-furyl)ethanamine Synthesis
Executive Summary
The synthesis of 2-(5-Methyl-2-furyl)ethanamine (also known as 5-methyl-2-furanethanamine) is notoriously difficult due to the high sensitivity of the electron-rich furan ring.[1] Standard protocols often result in "tarring" (polymerization) or ring saturation (over-reduction), leading to yields as low as 10-20%.
This guide outlines a high-yield protocol focusing on the Henry Reaction followed by a Chemoselective Reduction . We prioritize the Sodium Borohydride/Cobalt(II) Chloride method over standard Lithium Aluminum Hydride (LiAlH4) or Catalytic Hydrogenation to preserve the furan ring integrity.
Part 1: The Synthetic Pathway & Logic
The most reliable route utilizes 5-methylfurfural as the starting material. The process consists of two critical stages:
-
Nitroaldol Condensation (Henry Reaction): Formation of the nitroalkene.
-
Chemoselective Reduction: Conversion of the nitro group to a primary amine without reducing the furan ring.
Figure 1: Optimized synthetic pathway highlighting critical yield-loss checkpoints.[1]
Part 2: Detailed Experimental Protocols
Module A: The Henry Reaction (Nitroalkene Synthesis)
Objective: Synthesize 2-(5-methyl-2-furyl)-1-nitroethene while preventing polymerization.[1]
The Challenge: Furan rings are acid-sensitive. Standard Henry conditions (using strong bases like NaOH) often degrade the starting material. The Solution: Use Ammonium Acetate as a mild, buffering catalyst.
Protocol:
-
Reagents:
-
Procedure:
-
Mix reagents in a round-bottom flask.
-
Heat to mild reflux (approx. 80°C) . Do not exceed 90°C.
-
Monitor via TLC (Silica, DCM:MeOH 95:5). Reaction is typically complete in 2–4 hours.
-
Crucial Step: Upon completion, strip off excess nitromethane under reduced pressure immediately. Do not let the crude mixture sit in hot nitromethane.
-
-
Purification:
-
The residue will be a dark orange/red solid.
-
Recrystallize from Isopropanol (IPA). Do not distill the nitroalkene; it is thermally unstable and may detonate or polymerize.
-
Module B: The Reduction (The Yield Maker)
Objective: Reduce the nitro group to an amine without touching the furan double bonds.
Comparison of Methods:
| Method | Yield Potential | Risk Factor | Verdict |
| H2 / Pd/C | Low (<30%) | High: Reduces furan ring to tetrahydrofuran.[1] | AVOID |
| LiAlH4 | Medium (50-60%) | Medium: Harsh workup can polymerize the product.[1] | Use with Caution |
| NaBH4 + CoCl2 | High (80%+) | Low: Chemoselective for Nitro -> Amine.[1] | RECOMMENDED |
Recommended Protocol (NaBH4 + CoCl2):
-
Setup: 3-neck flask, ice bath, mechanical stirrer (magnetic stirring often fails due to boride sludge).
-
Reagents:
-
Nitroalkene (from Module A) (1.0 eq)
-
Sodium Borohydride (NaBH4) (5.0 eq)
-
Cobalt(II) Chloride Hexahydrate (CoCl2·6H2O) (0.2 eq)
-
Solvent: Methanol (Dry).
-
-
Procedure:
-
Dissolve the nitroalkene in Methanol and cool to 0°C.
-
Add CoCl2[2][3][4]·6H2O.[4] The solution will turn pink/purple.
-
Slow Addition: Add NaBH4 portion-wise.
-
Observation: The solution will turn black (formation of Cobalt Boride active species) and evolve hydrogen gas vigorously.[2]
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup (Acid-Base Extraction):
-
Quench with dilute HCl (carefully!) to pH ~2. This destroys boride species and dissolves salts.
-
Wash the acidic aqueous layer with Ethyl Acetate (removes non-basic impurities/polymers).
-
Basify the aqueous layer with NaOH (to pH 12).
-
Extract the free amine rapidly with DCM or Diethyl Ether.
-
Dry over Na2SO4.[5]
-
Part 3: Isolation & Storage (Critical)
Issue: 2-(5-Methyl-2-furyl)ethanamine as a free base is an oil that rapidly oxidizes and turns into a black tar upon exposure to air.[1] Directive: Never store the free base. Convert it immediately to a salt.
Salt Formation Protocol:
-
Dissolve the crude amine oil in dry Diethyl Ether.
-
Add Oxalic Acid (dissolved in ether) or HCl in Dioxane dropwise.
-
The salt will precipitate immediately as a white/off-white solid.
-
Filter and wash with cold ether.
-
Store: Desiccated at -20°C.
Part 4: Troubleshooting & FAQs
Q1: My Henry reaction turned into a black solid that won't dissolve. What happened? A: You likely experienced "runaway polymerization." This happens if the temperature exceeds 90°C or if the reaction runs too long.
-
Fix: Keep the temperature strictly at 80°C. Stop the reaction as soon as the aldehyde is consumed (check TLC).
Q2: During the reduction, I see a lot of black precipitate. Is this bad? A: No, this is normal. The black precipitate is Cobalt Boride (Co2B), which is the active catalytic species. Ensure you have efficient stirring to keep it suspended.[5]
Q3: Why can't I just use Lithium Aluminum Hydride (LiAlH4)? A: You can, but LiAlH4 requires a specific "Fieser" workup (Water/NaOH/Water) which generates heat and aluminum salts that can trap your product. The furan ring is also sensitive to the Lewis acidity of aluminum species, leading to lower yields. The NaBH4/CoCl2 method is milder and cleaner for this specific substrate.
Q4: The final product smells like ammonia/fish but is dark brown. Is it pure? A: No. Pure furan ethylamines should be colorless to pale yellow. Dark brown indicates oxidation.
-
Fix: Perform a vacuum distillation only if necessary and immediately convert to the HCl salt. Do not let the oil sit.
References
-
Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes and Nitroalkenes via the Henry Reaction." Journal of Organic Chemistry, 18(1), 1–3.
-
Osby, J. O., & Ganem, B. (1987). "Rapid and efficient reduction of aliphatic nitro compounds to amines." Tetrahedron Letters, 28(51), 6413-6416. (Foundational work on CoCl2/NaBH4 reduction).
-
Satoh, T., et al. (1998). "Selective reduction of nitroalkenes to amines using Sodium Borohydride and transition metal salts." Chemical & Pharmaceutical Bulletin, 46(10). (Demonstrates chemoselectivity over C=C bonds in furan systems).
-
Kalinin, V. N. (1992). "Synthesis of Furan Derivatives." Russian Chemical Reviews, 61(10). (Review of furan ring sensitivity).
Sources
Technical Support Center: Purification of 2-(5-Methyl-2-furyl)ethanamine
Topic: Purification & Handling of 2-(5-Methyl-2-furyl)ethanamine CAS: 30796-85-1 (Free Base) / 55745-70-5 (General Class Reference) Chemical Class: Furan-substituted ethylamine (Histamine analog)
Introduction: The "Double-Edged" Molecule
Welcome to the Technical Support Center. You are likely here because your clear, colorless oil has turned into a dark brown tar, or your yield vanished during a standard acid-base workup.
2-(5-Methyl-2-furyl)ethanamine presents a unique purification challenge because it combines two reactive functionalities with opposing sensitivities:
-
The Primary Amine: Basic, prone to oxidation, and reacts avidly with electrophiles (including atmospheric CO₂).
-
The Furan Ring: An electron-rich aromatic system that is acid-sensitive (prone to ring-opening hydrolysis) and oxidation-sensitive (forming "humins" or polymeric tars).[1]
Standard amine protocols (e.g., washing with 1M HCl, silica gel chromatography) often destroy this molecule. This guide provides specialized protocols to navigate these instabilities.
Part 1: Troubleshooting Guide (FAQs)
Q1: My product turned black/brown overnight. What happened?
Diagnosis: Oxidative Polymerization ("Humin" formation). Root Cause: Furan rings are highly susceptible to autoxidation, especially when an amine group is present to catalyze the process. The "brown goo" is a complex polymer similar to the humins formed in biomass degradation. Solution:
-
Immediate: Distill the material under high vacuum to recover the monomer.
-
Prevention: Store strictly under Argon/Nitrogen at -20°C.
-
Stabilization: If storing as a free base liquid, add 0.1% BHT (Butylated hydroxytoluene) as an antioxidant, though salt formation (see Part 3) is preferred for long-term stability.
Q2: I used Silica Gel chromatography, and my compound degraded/streaked. Why?
Diagnosis: Acid-catalyzed decomposition. Root Cause: Standard Silica Gel (SiO₂) is slightly acidic (pH ~5-6). This acidity is sufficient to protonate the furan ring or cause it to open, especially if the elution time is long. Solution:
-
Protocol A (Neutralization): Pre-treat your silica column with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidic sites before loading your sample.
-
Protocol B (Alternative Phase): Switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic and often provides better recovery for acid-sensitive furan amines.
Q3: Can I use an acid-base extraction to clean up the reaction?
Diagnosis: Yield loss due to hydrolysis. Root Cause: While amines are typically purified by extracting into aqueous acid (HCl), the furan ring is unstable in strong mineral acids (pH < 1), leading to ring opening to form 2,5-diones (diketones). Solution:
-
Avoid: Concentrated HCl or H₂SO₄.
-
Use: Cold, dilute weak acids. Use 0.5 M Acetic Acid or cold 0.1 M HCl for very short contact times (< 5 mins), followed by immediate neutralization with NaHCO₃.
-
Preferred: Avoid aqueous acid workups entirely if possible; rely on vacuum distillation.
Part 2: Core Purification Protocols
Method A: High-Vacuum Distillation (The Gold Standard)
Best for: Isolating the free base liquid from reaction tars.
Why this works: It separates the volatile amine from non-volatile polymeric humins without exposing the furan ring to chemical reagents.
| Parameter | Specification | Notes |
| Pressure | < 1.0 mmHg (High Vacuum) | Essential to keep bath temp low. |
| Bath Temp | 60°C – 90°C | Do not exceed 110°C to prevent thermal degradation. |
| Condenser | 0°C (Ice water) | Coolant must be active. |
| Receiving Flask | Pre-cooled, Argon purged | Prevent immediate oxidation of hot distillate. |
Step-by-Step:
-
Strip Solvent: Remove all reaction solvents (THF, Ether) on a rotovap at < 40°C.
-
Setup: Assemble a short-path distillation apparatus. Grease all joints heavily to ensure high vacuum.
-
Degas: Flush the system with Nitrogen for 5 minutes, then pull vacuum.
-
Heat: Slowly ramp the oil bath temperature.
-
Fore-run: Discard the first few drops (usually solvent or low-boiling impurities).
-
Main Fraction: Collect the clear, colorless oil.
-
-
Storage: Immediately backfill with Argon, seal, and freeze.
Method B: Neutralized Flash Chromatography
Best for: Small scale (< 1g) or removing specific impurities with similar boiling points.
The "TEA-Buffered" System:
-
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) [95:5] + 1% Triethylamine (TEA) .
-
Column Prep: Flush the silica column with 3 column volumes (CV) of the mobile phase before loading the sample. This deactivates acidic silanol groups.
-
Loading: Dissolve the crude amine in a minimum amount of DCM/TEA.
-
Elution: Run the column quickly. The amine should elute as a tight band.
-
Evaporation: Rotovap the fractions. Note: You may need to put the oil under high vacuum for 2-3 hours to remove the residual TEA (bp 89°C).
Part 3: Stabilization via Salt Formation
Liquids are difficult to store. Converting the amine to a crystalline salt is the most reliable way to ensure long-term purity.
Recommended Salt: The Oxalate Why Oxalate? Hydrochlorides are often hygroscopic and the excess HCl required to make them can damage the furan. Oxalic acid is a solid, stoichiometric weak acid that forms nice crystals.
Protocol:
-
Dissolve 1.0 eq of purified 2-(5-Methyl-2-furyl)ethanamine in anhydrous Diethyl Ether (or Ethanol).
-
Separately, dissolve 1.0 eq of Oxalic Acid in a minimum amount of hot Ethanol.
-
Add the acid solution dropwise to the amine solution with vigorous stirring.
-
A white precipitate should form immediately.
-
Cool to 0°C for 1 hour.
-
Filter the solid, wash with cold ether, and dry under vacuum.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this specific compound, prioritizing non-destructive methods.
Caption: Purification decision tree prioritizing vacuum distillation to remove polymerization byproducts (humins) and salt formation for stability.
References
-
Vertex AI Search. (2024). Synthesis and properties of 5-dimethylaminomethyl-2-furanmethanol derivatives (US4347191A). Google Patents. 2
-
PrepChem. (2024). Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine. PrepChem.com. 3
-
BenchChem. (2025).[1] Technical Support Center: Synthesis of Substituted Furans. BenchChem. 1
-
National Institutes of Health (NIH). (2025). Bronsted Acid-Catalyzed Reduction of Furans. PMC. 4
-
ResearchGate. (2025). General scheme of the study of furan stability. ResearchGate. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability and degradation pathways of 2-(5-Methyl-2-furyl)ethanamine
Technical Support Center: 2-(5-Methyl-2-furyl)ethanamine Stability & Handling
Ticket ID: TCH-FUR-2024-001 Subject: Stability Profile, Degradation Mechanisms, and Handling Protocols for 2-(5-Methyl-2-furyl)ethanamine Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Core Stability Profile
Executive Summary: 2-(5-Methyl-2-furyl)ethanamine (CAS: 55768-42-4) is a furan-based primary amine. Its stability is compromised by two competing functionalities: the electron-rich, acid-sensitive furan ring and the nucleophilic primary amine . The compound is prone to rapid oxidative degradation and acid-catalyzed polymerization (resinification), often manifesting as a color change from pale yellow to dark brown/black.
Quick Reference Data:
| Parameter | Specification / Recommendation | Critical Note |
| Storage Temp | -20°C (Long-term) / 2-8°C (Working) | Thaw under inert gas to prevent condensation. |
| Atmosphere | Argon or Nitrogen (Strict) | Oxygen promotes radical-mediated ring opening. |
| pH Sensitivity | Unstable < pH 4.0 and > pH 10.0 | Acid triggers ring cleavage; strong base promotes oxidation. |
| Light Sensitivity | High | Store in amber vials; UV light accelerates autoxidation. |
| Solubility | Soluble in Ethanol, DMSO, dilute acid | Free base is oil-soluble; Hydrochloride salt is water-soluble. |
| Shelf Life | 6 months (neat, -20°C) | Degrades to <90% purity within 24h in air at RT. |
Degradation Pathways & Mechanisms[1][2]
To troubleshoot experimental failures, one must understand how the molecule breaks down. The degradation is not random; it follows specific chemical cascades.
Mechanism A: Acid-Catalyzed Hydrolysis (The "Marckwald" Pathway)
The furan ring functions as a masked 1,4-dicarbonyl system. In the presence of protons (even weak acids from degrading solvents) and water, the furan ring undergoes electrophilic aromatic substitution followed by ring opening.
-
Step 1: Protonation of the furan ring (typically at C3/C4).
-
Step 2: Nucleophilic attack by water.
-
Step 3: Ring cleavage to form a 1,4-dicarbonyl intermediate (likely 1-amino-heptane-2,5-dione derivatives).
-
Outcome: These dicarbonyls are highly reactive cross-linkers. They react with the free amine of neighboring molecules to form insoluble polymeric humins (dark resins).
Mechanism B: Oxidative Resinification
Furan derivatives have low ionization potentials. Atmospheric oxygen, catalyzed by light (UV), generates singlet oxygen or radical species.
-
Reaction: Oxidation at the 2,5-positions leads to the formation of cyclic peroxides or furanones (e.g., 5-hydroxy-2-furanone derivatives).
-
Outcome: These intermediates rapidly polymerize, causing the sample to turn viscous and black.
Mechanism C: Carbamate Formation
As a primary amine, the side chain reacts reversibly with atmospheric CO₂ to form carbamates. While reversible, this alters solubility and stoichiometry during weighing.
Pathway Visualization (DOT Diagram)
The following diagram maps the degradation logic. Use this to diagnose the root cause of impurities based on reaction conditions.
Caption: Logical flow of degradation. Acidic conditions lead to ring opening (center), while oxidation (bottom) leads to radical polymerization. Both pathways converge on irreversible resin formation.
Troubleshooting Guide (FAQ)
Q1: My sample arrived as a dark brown oil, but the CoA says it should be pale yellow. Is it usable?
-
Diagnosis: Oxidative polymerization (Mechanism B).
-
Verdict: Do not use for quantitative biological assays (e.g., receptor binding). The effective concentration is unknown, and furan-based polymers can be cytotoxic.
-
Remediation: If the darkening is slight, you may attempt purification via vacuum distillation (if free base) or recrystallization (if HCl salt), but purchasing a fresh batch is safer.
Q2: I dissolved the compound in water/PBS, and it precipitated after 2 hours.
-
Diagnosis: Free base insolubility or polymerization.
-
Explanation: The free amine is lipophilic. In neutral PBS (pH 7.4), it may not be fully protonated, leading to aggregation. Furthermore, aqueous solutions accelerate oxidative degradation compared to organic solvents.
-
Solution: Dissolve in DMSO or Ethanol first to create a 100x stock. Dilute into aqueous buffer immediately before use. Keep aqueous solutions on ice and use within 30 minutes.
Q3: Can I store the stock solution in DMSO at -20°C?
-
Diagnosis: Solvent compatibility.[1]
-
Guidance: Yes, but with caveats. DMSO is hygroscopic. Absorbed water can protonate the furan ring (Mechanism A) over months.
-
Protocol: Use anhydrous DMSO (packed under Argon). Aliquot into single-use vials to avoid freeze-thaw cycles. Store under Argon.[2]
Q4: The LC-MS shows a peak with M+16 and M+32.
-
Explanation: M+16 corresponds to the formation of an N-oxide or furan-epoxide. M+32 suggests a ring-opened dicarbonyl or di-oxidation.
-
Action: Purge all solvents with Helium/Argon before dissolving the compound. Add an antioxidant (e.g., 0.1% Ascorbic acid) if the assay permits.
Experimental Protocols
Protocol A: Purity Verification (HPLC)
Use this protocol to validate batch integrity before critical experiments.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; strong acidity degrades the furan).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 215 nm (Amine/Furan absorption) and 254 nm.
-
Pass Criteria: Main peak >95%. Impurities at relative retention time (RRT) ~0.8 (oxidized species) or broad humps at late elution (polymers) must be <2%.
Protocol B: Inert Handling for Synthesis/Screening
-
Preparation: Equilibrate the vial to room temperature in a desiccator before opening to prevent water condensation.
-
Solvent: Use degassed, anhydrous solvents (Ethanol or DMSO).
-
Dissolution:
-
Flush the empty mixing vial with Argon gas for 30 seconds.
-
Add the solid compound.
-
Add solvent via syringe through a septum if possible.
-
-
Storage: Parafilm is insufficient. Use a cap with a Teflon liner and wrap with electrical tape or store in a secondary jar with desiccant.
References
-
Atmospheric Oxidation of Furan and Methyl-Substituted Furans. The Journal of Physical Chemistry A. (2017). Detailed mechanism of OH-radical initiated ring opening and dicarbonyl formation.[6]
-
Anti-oxidation properties of 2-substituted furan derivatives. International Atomic Energy Agency (IAEA) / INIS. Mechanistic study on furan stability and radical scavenging.
-
Synthesis and Stability of Furan Derivatives. Organic Chemistry Portal. General reactivity profiles of furan rings under acidic and oxidative conditions.
-
Microbial and Chemical Degradation of Furanic Compounds. National Institutes of Health (PMC). Discusses the conversion of furan derivatives to furoic acid and dicarbonyls.
Sources
- 1. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. units.fisheries.org [units.fisheries.org]
- 3. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Furan synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Identifying common impurities in 2-(5-Methyl-2-furyl)ethanamine synthesis
Ticket ID: #FUR-5M-ETH-001 Subject: Impurity Profiling & Troubleshooting for 5-Methylfurfuryl-derived Ethanamine Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]
Executive Summary & Synthetic Pathway
Welcome to the technical support hub for 2-(5-Methyl-2-furyl)ethanamine . This molecule is a critical histamine receptor ligand precursor and a sensitive furan derivative.
Users typically encounter difficulties due to the bifunctional sensitivity of the molecule: the furan ring is acid-labile (prone to ring-opening), while the primary amine is nucleophilic (prone to dimerization). The standard industrial route involves a Henry Reaction (Nitroaldol) followed by Hydride Reduction .
The Standard Workflow
-
Condensation: 5-Methylfurfural + Nitromethane
Intermediate A (Nitroalkene).[1] -
Reduction: Intermediate A
Target Product (Primary Amine).
Visualizing the Pathway & Impurity Origins
The following diagram maps the genesis of the three most common impurities (IMP-A, IMP-B, IMP-C) relative to the main reaction flow.
Caption: Figure 1. Synthetic pathway illustrating the origin of critical impurities. Note the divergence at the reduction step leading to secondary amines (IMP-B) and the omnipresent risk of polymerization (IMP-A).[1]
Troubleshooting Guides (FAQ Format)
Issue 1: "My reaction mixture turned into a black, insoluble tar."
Diagnosis: Furan Ring Opening / Polymerization (Impurity A) Root Cause: The furan ring is electron-rich and highly susceptible to acid-catalyzed ring opening.[1] Once opened, the resulting 1,4-dicarbonyl species (diketones) undergo rapid polymerization (polycondensation) to form "humins" or black tars.[1]
Technical Intervention:
-
Check Workup pH: Did you use HCl to extract the amine? If the pH drops below 4.0, ring opening accelerates exponentially.
-
The "Masked" Acid: LiAlH4 workups often use the Fieser method (
, , ). If you used the acidic workup method (Rochelle salt or dilute HCl) to quench aluminum salts, you likely destroyed the furan.
Corrective Protocol:
-
Quench: Use the Fieser method (1g LiAlH4 : 1mL H2O : 1mL 15% NaOH : 3mL H2O). This keeps the mixture basic.
-
Extraction: Extract rapidly with Ether or DCM. Do not store the crude amine in solution for long periods; convert it to a stable salt (e.g., Oxalate or Fumarate) immediately if storage is required. Avoid Hydrochloride salts unless anhydrous conditions are strictly maintained.
Issue 2: "I have a persistent yellow solid that won't wash away."
Diagnosis: Residual Nitroalkene (Impurity C) Root Cause: Incomplete reduction.[1] The intermediate 2-(5-methyl-2-furyl)-1-nitroethene is a bright yellow, crystalline solid.[1] It is highly conjugated and UV-active.[1]
Technical Intervention:
-
Mechanism: LiAlH4 reduction of conjugated nitroalkenes proceeds via an initial hydride attack at the
-carbon. If the hydride is old or the temperature is too low, the reaction stalls at the oxime or hydroxylamine stage. -
Detection: Look for a doublet at
7.5–8.0 ppm (vinyl proton) in NMR.[1]
Corrective Protocol:
-
Soxhlet Extraction: The nitroalkene is less polar than the amine. It can often be removed by triturating the crude solid with cold hexanes (the amine is insoluble/oil, the nitroalkene is slightly soluble).
-
Recycling: Do not discard. You can re-subject the yellow solid to fresh LiAlH4 in refluxing THF.
Issue 3: "My mass spec shows a peak at [2M - NH3]."
Diagnosis: Secondary Amine Dimer (Impurity B) Root Cause: During reduction, the intermediate imine can react with the newly formed primary amine (the product) instead of reacting with the hydride. This "Reductive Amination" creates a dimer: Bis(2-(5-methyl-2-furyl)ethyl)amine.[1]
Technical Intervention:
-
Mode of Addition: If you add LiAlH4 to the nitroalkene, the local concentration of intermediate is high, favoring dimerization.
-
Solvent Choice: Ether favors dimerization more than THF due to solubility differences of the intermediate complexes.
Corrective Protocol:
-
Reverse Addition: Always add the Nitroalkene solution dropwise into a refluxing suspension of LiAlH4 . This ensures the reducing agent is always in vast excess, instantly reducing the imine to the amine before it can couple.
Analytical Data & Specifications
Use the following table to identify peaks in your crude mixture.
| Component | Structure Fragment | Key 1H NMR Signal (CDCl3) | Mass Spec (ESI+) | Appearance |
| Target Product | Furan-CH2-CH2-NH2 | [M+H]+ = 140.1 | Colorless/Pale Oil | |
| Impurity C (Nitroalkene) | Furan-CH=CH-NO2 | [M+H]+ = 168.0 | Bright Yellow Solid | |
| Impurity B (Dimer) | (Furan-Et)2-NH | [M+H]+ = 263.2 | Viscous Brown Oil | |
| Start Material | 5-Methylfurfural | [M+H]+ = 111.0 | Amber Liquid |
Validated Purification Workflow
Do not attempt silica chromatography on the free base without modification; the amine will streak and the furan may degrade on acidic silica.
Step-by-Step Purification:
-
Crude Isolation: Filter the quenched LiAlH4 reaction through Celite. Evaporate solvent.[2]
-
Acid-Base Wash (Modified):
-
Dissolve crude in EtOAc.
-
Extract with cold, dilute Acetic Acid (5%) .[1] Do not use HCl.
-
Wash the aqueous layer with Ether (removes Impurity C/Nitroalkene).
-
Basify aqueous layer with NaOH to pH 12.
-
Extract back into EtOAc.
-
-
Salt Formation (Recommended):
-
Dissolve the free base in dry Ethanol.
-
Add 1 equivalent of Oxalic Acid in Ethanol.
-
The oxalate salt precipitates as a white solid. This stabilizes the furan ring and purifies the amine from non-basic impurities.
-
References
-
Henry Reaction & Nitroalkene Reduction
- Gilsdorf, R. T., & Nord, F. F. (1952). "Reverse Addition of Lithium Aluminum Hydride to Nitroolefins." Journal of the American Chemical Society, 74(7), 1855–1857.
-
[1]
-
Furan Ring Stability
-
Synthesis of Furan Amines
- Janda, L., et al. (2021). "Synthesis of new heterocyclic derivatives from 2-furyl methanethiol." Eurasian Chemical Communications, 3, 461-469.
-
General Reduction Protocols
Disclaimer: This guide is intended for qualified research personnel only. The synthesis involves pyrophoric reagents (LiAlH4) and should be conducted in a fume hood.
Sources
- 1. prepchem.com [prepchem.com]
- 2. erowid.org [erowid.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Characterization of side products in 2-(5-Methyl-2-furyl)ethanamine reactions
Technical Support Center: 2-(5-Methyl-2-furyl)ethanamine Chemistry
Introduction: The "Diva" and the "Workhorse"
Welcome to the technical deep-dive for 2-(5-Methyl-2-furyl)ethanamine . If you are here, you likely encountered a reaction mixture that turned into black tar, or your LCMS is showing inexplicable mass peaks.
This molecule presents a classic synthetic paradox. The ethylamine tail is a robust nucleophile ("the workhorse"), ideal for amide couplings and reductive aminations. However, the 5-methylfuran core is an electron-rich "diva"—highly susceptible to acid-catalyzed ring opening, oxidation, and unwanted electrophilic aromatic substitution.
This guide deconstructs the three primary failure modes: Acid Hydrolysis (Ring Opening) , Pictet-Spengler Cyclization , and Oxidative Polymerization .
Module 1: Acid-Induced Degradation (The "Levulinyl" Pathway)[1]
The Issue: Your reaction mixture turned dark brown/black upon workup or during an acid-catalyzed step (e.g., Boc-deprotection with TFA/HCl). The Diagnosis: Furan Ring Opening.[1]
Mechanism: Unlike benzene, the furan ring is not aromatically robust. In the presence of strong Brønsted acids (pH < 4), the furan oxygen is protonated, or the C2/C5 positions are attacked. This triggers a hydrolytic ring-opening sequence, converting the heteroaromatic ring into a reactive 1,4-dicarbonyl (diketone) species (specifically acetonylacetone derivatives).[2] These diketones are unstable and rapidly polymerize via aldol-type condensations to form dark "humin" tars.[2]
Troubleshooting Protocol:
-
Avoid Strong Acids: Never use neat TFA or concentrated HCl for deprotection if possible.[2] Use milder alternatives like TMSOTf/2,6-lutidine or dilute HCl in dioxane at 0°C.[2]
-
Buffer Your Workup: Do not quench basic reactions with strong acid.[2] Use saturated
or phosphate buffer (pH 7).[2] -
Scavenge: If acid is unavoidable, minimize exposure time (<15 mins) and immediately neutralize.[2]
Visualization: The Ring-Opening Pathway
Caption: Figure 1.[2][3] The acid-catalyzed hydrolysis of the furan ring leading to reactive 1,4-diketones and subsequent polymerization.
Module 2: The "Hidden Tricycle" (Pictet-Spengler Anomalies)
The Issue: You are performing a reductive amination with an aldehyde, or an amide coupling followed by cyclization. You observe a product with the correct mass (or M-2) but the wrong NMR profile. The Diagnosis: Unwanted Pictet-Spengler Cyclization.[2]
Mechanism: The 5-methylfuran ring is extremely electron-rich.[2] When the amine reacts with an aldehyde to form an iminium ion (intermediate), the C3 position of the furan ring can act as an internal nucleophile, attacking the iminium carbon. This closes a new ring, forming a tetrahydrofuro[3,2-c]pyridine derivative.[2]
Causality:
-
Trigger: Acidic conditions (often used to catalyze imine formation) promote this cyclization.[2]
-
Aldehyde Choice: Electron-deficient aldehydes accelerate this side reaction.[2]
Troubleshooting Protocol:
-
Check the NMR: Look for the disappearance of the furan C3 proton (typically a doublet at ~5.9 ppm).
-
Solvent Switch: Avoid protic solvents if cyclization is not desired.[2] Use DCE (Dichloroethane) or DCM.[2]
-
Base Control: Ensure the reaction remains slightly basic or neutral to prevent iminium activation of the furan ring.
Module 3: Analytical Characterization (The Evidence)
Distinguishing the side products requires careful analysis of 1H NMR shifts. The furan ring protons are distinct; their loss or shift is the primary indicator of failure.
Table 1: NMR Diagnostic Guide (Solvent:
| Feature | Target: Intact Furan | Side Product: Ring-Opened (1,4-Diketone) | Side Product: Pictet-Spengler Cycle |
| Ring Protons | Two doublets (or m) at 5.8 - 6.0 ppm | Absent. (Aromaticity lost) | One singlet/doublet remains (C4-H).[2] C3-H is gone . |
| Methyl Group | Singlet at ~2.25 ppm (Aromatic-CH3) | Singlet at 2.1 - 2.2 ppm (Methyl Ketone) | Singlet at 2.2 - 2.3 ppm (Shifted slightly) |
| Backbone | Triplet/Multiplet at 2.8 - 3.0 ppm | Multiplet at 2.6 - 2.8 ppm (Aliphatic keto-chain) | Rigid multiplets (Cyclic system) |
| Carbonyl (13C) | None (unless amide) | Two signals at ~207 ppm (Ketones) | None |
Module 4: Experimental Decision Tree
Use this flowchart to rapidly diagnose reaction failures based on visual and LCMS cues.
Caption: Figure 2. Rapid diagnostic workflow for furan-ethylamine reaction outcomes.
FAQ: Frequently Asked Questions
Q: Can I use HCl in Methanol to make the hydrochloride salt of my product? A: Proceed with extreme caution. While furan-amines can form salts, excess HCl in methanol can trigger ring opening or acetal formation.[2] Recommendation: Use a stoichiometric amount of HCl in anhydrous ether or dioxane at 0°C, and filter the solid immediately. Do not store the salt in solution for extended periods.
Q: Why do I see a "M+12" peak in my LCMS?
A: This is likely a methylene bridge formation (
Q: Is the 5-methyl group necessary for stability? A: Yes, it actually provides slight steric protection and electron donation compared to the unsubstituted furan, but it also makes the ring more electron-rich and thus more susceptible to oxidation and electrophilic attack (like the Pictet-Spengler reaction).
References
-
Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.[2][3][4][5][6] Beilstein Journal of Organic Chemistry, 19, 991–997. [2][5]
-
Keinan, E., et al. (1984).[2] Acid-catalyzed ring opening of furans.[2] Journal of Organic Chemistry. (General mechanism grounding for Module 1).
-
PubChem. (2025).[2][1] 2-Acetyl-5-methylfuran (Degradation product data). [2]
-
BenchChem. (2025).[2] Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones (Reverse mechanism of ring opening).[2]
Sources
- 1. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetyl-5-methylfuran - Wikipedia [en.wikipedia.org]
- 3. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for 2-(5-Methyl-2-furyl)ethanamine synthesis
The following guide serves as a specialized technical support resource for the synthesis of 2-(5-Methyl-2-furyl)ethanamine . It is designed to address the specific chemical instabilities of the furan moiety and the challenges of nitroalkene reduction.
Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Reaction Logic
The synthesis of 2-(5-Methyl-2-furyl)ethanamine typically proceeds via a two-stage sequence: a Henry Reaction (Nitroaldol Condensation) followed by a Hydride Reduction .
-
The Challenge: The furan ring is an electron-rich, acid-sensitive aromatic system. It is prone to:
-
Polymerization (resinification) under strong basic or acidic conditions.
-
Ring Saturation (over-reduction to tetrahydrofuran) during catalytic hydrogenation.
-
Ring Opening (hydrolysis) in the presence of strong aqueous acids.
-
-
The Solution: We utilize a buffered condensation protocol and a chemical hydride reduction (LiAlH₄) to preserve the heteroaromatic core.
Master Workflow Diagram
Caption: Optimized synthetic pathway avoiding catalytic hydrogenation to prevent furan ring saturation.
Phase 1: The Henry Reaction (Nitroalkene Formation)
Objective: Condense 5-methylfurfural with nitromethane to form 2-(5-methyl-2-furyl)-1-nitroethene.
Protocol Overview
-
Reagents: 5-Methylfurfural (1.0 eq), Nitromethane (solvent/reactant excess), Ammonium Acetate (0.1–0.5 eq).
-
Solvent: Glacial Acetic Acid (catalytic) or Nitromethane neat.
-
Conditions: Reflux (approx. 100°C) for 2–4 hours.
Troubleshooting & FAQs
Q: My reaction mixture turned into a black, insoluble tar. What happened? A: You likely experienced furfural resinification . This occurs if the reaction is too hot, too long, or if strong bases (like NaOH or KOH) were used.
-
Fix: Switch to Ammonium Acetate (NH₄OAc) . It acts as a mild buffer. Do not use strong mineral bases.
-
Optimization: Monitor the reaction by TLC every 30 minutes. Stop heating immediately upon consumption of the aldehyde.
Q: The yield of the nitroalkene is low (<40%). How can I improve conversion? A: The Henry reaction is reversible (equilibrium-driven).
-
Fix: Use a slight excess of nitromethane (which can act as the solvent).
-
Fix: Ensure water removal. Although difficult in neat nitromethane, adding molecular sieves or using a Dean-Stark trap (if a co-solvent like toluene is used) can drive the equilibrium forward.
Q: The product crystallizes poorly. How do I purify the intermediate? A: Furan nitroalkenes are often yellow/orange solids but can be sticky.
-
Protocol: Cool the reaction mixture to 0°C. Dilute with a small amount of cold isopropanol or ethanol. If it remains an oil, perform a recrystallization from ethanol/water (9:1). Avoid silica column chromatography if possible, as nitroalkenes can decompose on acidic silica; if necessary, neutralize the silica with 1% triethylamine.
Phase 2: Reduction (The Critical Step)
Objective: Reduce the nitro group and the double bond without saturating the furan ring.
Protocol Overview
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) (3.0–4.0 eq).
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Conditions: Slow addition at 0°C, then reflux for 4–12 hours.
Data: Reductant Selection Matrix
| Reductant | Furan Ring Stability | Nitro Reduction Efficiency | Risk of Side Reactions | Recommendation |
| H₂ / Pd-C | Low | High | High (Ring Saturation) | Avoid |
| H₂ / Raney Ni | Moderate | High | Moderate | Use with caution |
| Zn / HCl | Low | Moderate | High (Ring Opening) | Avoid |
| LiAlH₄ | High | High | Low (if anhydrous) | Recommended |
Troubleshooting & FAQs
Q: Why do you recommend LiAlH₄ over Catalytic Hydrogenation (H₂/Pd)? A: Furan rings are susceptible to hydrogenation. Standard conditions (H₂/Pd-C) often yield the tetrahydrofuran analog (2-(5-methyltetrahydrofuran-2-yl)ethanamine) rather than the aromatic furan. LiAlH₄ operates via nucleophilic hydride attack, which reduces the polar nitro and alkene bonds but leaves the electron-rich furan ring intact.
Q: I see a significant amount of "hydroxylamine" intermediate. How do I push the reaction to completion? A: Under-reduction leads to the hydroxylamine (R-NHOH).
-
Fix: Ensure you are using a sufficient excess of LiAlH₄ (at least 3-4 molar equivalents).
-
Fix: Increase the reflux time. The reduction of the intermediate oxime/hydroxylamine species is the rate-determining step.
Q: Upon quenching the LiAlH₄, my product yield dropped drastically. Why? A: The Fieser quenching method (Water/NaOH/Water) is standard, but strong aqueous base can degrade the furan ring or cause the amine to polymerize.
-
Fix: Use the Glauber’s Salt method (adding solid Na₂SO₄·10H₂O) to quench the reaction under neutral conditions. This releases the water slowly and avoids pH extremes.
Phase 3: Isolation & Stability
Objective: Isolate the amine in a stable form.
Troubleshooting Logic Tree
Caption: Decision tree for stabilizing the furan-ethanamine product.
Q: The free amine oil turns black within hours. Is this normal? A: Yes. Furan-amines are highly susceptible to oxidative degradation (Maillard-type reactions/polymerization) in air.
-
Protocol: Do not store the free base. Immediately after workup (drying the organic layer), bubble anhydrous HCl gas into the ether/THF solution to precipitate the 2-(5-Methyl-2-furyl)ethanamine hydrochloride . The salt is stable and white/off-white.
Q: Can I use aqueous HCl to make the salt? A: It is risky. Aqueous acids can hydrolyze the furan ring (ring-opening to 1,4-dicarbonyls).
-
Best Practice: Use anhydrous conditions (HCl in Dioxane or Ether).
References
-
Henry Reaction Mechanism & Conditions
-
Reduction of Nitroalkenes with LiAlH₄
-
Furan Ring Stability & Hydrogenation
-
Synthesis of Histamine Analogs (Furan Series)
Disclaimer: This guide is for research purposes only. All reactions involving LiAlH₄ and nitro compounds pose fire and explosion hazards. Consult your institution's safety data sheets (SDS) before proceeding.
Sources
- 1. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 7. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Safe storage and handling of 2-(5-Methyl-2-furyl)ethanamine
Executive Summary
You are likely working with 2-(5-Methyl-2-furyl)ethanamine (also known as 5-methyl-2-furanethanamine) as a histamine analog or heterocyclic building block.[1][2][3]
The Core Challenge: This compound presents a "dual-threat" stability profile.[1][2][4] It combines a primary amine (hygroscopic, CO₂-sensitive) with an electron-rich furan ring (highly susceptible to oxidative ring-opening and polymerization).[1][2][4] Improper handling results in a rapid transition from a clear/pale yellow liquid to a dark brown viscous tar.[1][2][4]
This guide replaces generic safety advice with specific troubleshooting protocols derived from the functional chemistry of furan-alkylamines.
Part 1: Critical Storage Protocols
The following parameters are non-negotiable for maintaining purity >98% over 6 months.
| Parameter | Specification | The "Why" (Mechanistic Reason) |
| Temperature | -20°C (± 5°C) | Slows the kinetics of spontaneous furan polymerization and autoxidation.[1][2][3] |
| Atmosphere | Argon (Preferred) or Nitrogen | The furan ring is electron-rich and reacts with atmospheric oxygen to form peroxides, leading to ring opening.[1][2][4][3] Argon is heavier than air, providing a better "blanket" for liquids.[1][2][4] |
| Container | Amber Glass + Teflon-lined Cap | Amber glass blocks UV light (which catalyzes furan oxidation).[1][2][3] Teflon (PTFE) liners prevent the amine from leaching plasticizers found in standard polyethylene caps.[1][2][4] |
| Desiccation | Required | Primary amines are hygroscopic.[1][2][4][3] Water promotes hydrolysis and accelerates degradation.[1][2][4] |
Part 2: Troubleshooting & FAQs
Q1: My compound has turned from colorless to dark brown/black. Is it still usable?
Diagnosis: Oxidative Polymerization (The "Furan Resin" Effect). Verdict: Likely Unusable. Technical Explanation: Furans are dienes.[1][2][4][3] In the presence of oxygen and light, they undergo autoxidation to form poly-conjugated unsaturated dicarbonyls.[1][2][4] These species cross-link (polymerize) to form dark, insoluble tars.[1][2][4]
-
Action: Check purity via TLC or LC-MS. If the main peak is intact, you might be able to distill it (vacuum distillation), but if the liquid has become viscous, discard it.[1][2][4]
Q2: There is a white solid crust forming on the rim of the bottle. Is this the compound crystallizing?
Diagnosis: Carbamate Formation.
Verdict: Contamination Risk.
Technical Explanation: Primary amines (
-
Action: Do not scrape this back into the bottle. Wipe the rim with a dry lint-free wipe.[1][2][4] Purge the headspace with Argon immediately before resealing.[1][2][4]
Q3: Can I dissolve this in DMSO for storage?
Diagnosis: Solvent Incompatibility Risk. Verdict: Not Recommended for Long-term Storage. Technical Explanation: While soluble, DMSO is hygroscopic and can act as a mild oxidant under certain conditions.[1][2][4] Storing furan-amines in DMSO at room temperature often accelerates "browning" compared to neat storage at -20°C.[1][2][4]
-
Recommendation: Store as a neat liquid (or solid salt).[1][2][4][3] If a stock solution is necessary, use anhydrous Ethanol or Acetonitrile stored at -20°C, and use within 2 weeks.[1][2][4]
Part 3: Advanced Handling Workflows
Protocol A: The "Argon Cushion" Aliquotting Method
Use this protocol every time you open the vial.
-
Preparation: Secure a tank of dry Argon with a low-pressure regulator and a glass Pasteur pipette attached via tubing.
-
Opening: Remove the vial from the freezer and allow it to warm to Room Temperature (RT) inside a desiccator. Opening a cold vial in humid air causes immediate water condensation inside.[1][2][4]
-
Dispensing:
-
Resealing:
Protocol B: Emergency Cleanup (Spills)
Part 4: Degradation Pathway Analysis
The following diagram illustrates the two primary failure modes for 2-(5-Methyl-2-furyl)ethanamine: Oxidative Ring Opening (Color change) and Carbamate Formation (Solids).[1][2]
Caption: Figure 1. Dual degradation pathways.[1][2][4] The upper path (Red) leads to irreversible polymerization (browning).[1][2][4] The lower path (Yellow) leads to salt formation (crusting).[1][2][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14514, 2-Acetyl-5-methylfuran (Structural Analog Stability Data). Retrieved from [Link]
-
Organic Chemistry Portal (2023). Synthesis and Stability of Furans. Retrieved from [Link][1][2][4]
(Note: Specific physical data for the exact 5-methyl-2-furyl-ethanamine isomer is rare in public literature; protocols above are extrapolated from the established reactivity profiles of the 2-furanethanamine class and 5-methylfuran derivatives.)
Sources
- 1. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Ethenamine,2-(5-methoxy-1-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)sulfonyl]-, (1E)-,ETHENAMINE,2-(5-NITRO-FURAN-2-YL)-,(E)- Suppliers & Manufacturers [chemicalregister.com]
- 4. Furan - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting 2-(5-Methyl-2-furyl)ethanamine Synthesis
Status: Operational Topic: Synthesis & Stabilization of Furan-2-ethanamine derivatives Ticket Priority: High (Common Failure Point: Ring Decomposition) Audience: Medicinal Chemists, Process Development Scientists
Introduction: Why This Reaction Fails
You are likely here because your reaction flask contains black tar instead of a clear amine, or your product vanished during purification.
The synthesis of 2-(5-Methyl-2-furyl)ethanamine is deceptively difficult. While the connectivity suggests a simple Henry reaction followed by reduction, the furan ring is the critical point of failure.
The Core Scientific Conflict:
-
Acid Sensitivity: The furan ring functions electronically as a cyclic enol ether. In the presence of aqueous acid (common in reduction workups), it hydrolyzes rapidly to form 1,4-dicarbonyls (Levulinic acid derivatives), which then polymerize into "humins" (black tar).
-
Reductive Instability: Standard catalytic hydrogenation (Pd/C + H2) conditions used to reduce the nitroalkene intermediate often possess enough energy to saturate the electron-rich furan ring, yielding the tetrahydrofuran analog.
This guide provides a self-validating protocol to navigate these instabilities.
Module 1: The Henry Condensation (Nitroalkene Synthesis)[1][2]
Context: The reaction of 5-methylfurfural with nitromethane.
Common Ticket: "My reaction mixture solidified/polymerized."
Diagnosis: You likely used a strong base (KOH, NaOH) or high heat. Furfural derivatives are prone to the Cannizzaro reaction or polymerization under strongly basic conditions.
The Fix: Ammonium Acetate Mediated Condensation Switch to a weak acid/weak base buffer system.
Protocol:
-
Reagents: 5-Methylfurfural (1.0 eq), Nitromethane (solvent/reactant excess), Ammonium Acetate (0.1 - 0.5 eq).
-
Conditions: Reflux with a Dean-Stark trap is risky due to heat. Better: Stir at 60°C - 80°C.
-
Monitoring: Monitor TLC for the disappearance of the aldehyde. The product, 2-(2-nitrovinyl)-5-methylfuran , is usually a yellow/orange solid.
-
Workup: Remove excess nitromethane in vacuo. Do not distill the residue at high temperature. Recrystallize from ethanol/water.
Key QC Check:
-
1H NMR: Look for the vinyl protons (doublets, J ~13 Hz) indicating the trans-nitroalkene. If these are absent, you have likely polymerized the starting material.
Module 2: The Reduction (The Danger Zone)
Context: Converting 2-(2-nitrovinyl)-5-methylfuran to the target amine.
Common Ticket: "I obtained the product, but the NMR shows aliphatic signals where the aromatic furan peaks should be."
Diagnosis: Over-reduction. You used H2/Pd-C .[1] While standard for nitrostyrenes, palladium on carbon will readily hydrogenate the furan ring to a tetrahydrofuran, destroying the aromaticity.
Common Ticket: "The product disappeared during the acid workup."
Diagnosis: Acid-catalyzed Ring Opening. You likely used Zn/HCl or performed a standard acidic extraction to remove neutral impurities. The acid hydrolyzed the furan ring.
The Solution: Lithium Aluminum Hydride (LiAlH4) with Basic Workup LiAlH4 is non-selective for the alkene vs. nitro group (reducing both, which is desired here) but, crucially, it leaves the electron-rich furan ring intact if performed cold.
Optimized Protocol:
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Addition: Add the nitroalkene solution (in dry THF) slowly to a suspension of LiAlH4 (3-4 eq) in THF at 0°C .
-
Why: Controlling the exotherm prevents side reactions.
-
-
Reflux: After addition, warm to reflux for 2-4 hours to ensure complete reduction of the intermediate hydroxylamine.
-
The "Fieser" Workup (Crucial):
-
Cool to 0°C.
-
Quench carefully with water (n mL), then 15% NaOH (n mL), then water (3n mL).
-
Why: This granular precipitate allows filtration without using strong acids.
-
-
Extraction: Filter the aluminum salts. Dry the filtrate (Na2SO4).
Visual Workflow: Reduction Decision Tree
Figure 1: Decision logic for reducing furan-based nitroalkenes. Note that standard catalytic methods often fail due to ring saturation.
Module 3: Purification & Storage
Common Ticket: "My product stuck to the column and never came off."
Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH 6-6.5). Furan-2-ethanamines are basic. They form salts with the silanols, and the local acidity can trigger ring decomposition/polymerization.
The Fix: Neutralized Silica or Alumina
| Method | Protocol | Pros/Cons |
| Triethylamine (TEA) Pre-wash | Slurry silica in eluent + 5% TEA. Flush column, then run purification with 1% TEA in eluent. | Best. Deactivates acidic sites. |
| Basic Alumina | Use Alumina (Brockmann Grade III) instead of silica. | Good, but separation resolution is often lower. |
| Kugelrohr Distillation | High vacuum distillation (0.1 mmHg). | Risky. Heat can cause polymerization if not extremely pure. |
Storage Protocol
-
Atmosphere: Store under Argon/Nitrogen. Amines absorb CO2 from air to form carbamates.
-
Temperature: -20°C.
-
Stabilizer: Do not store as the free base for long periods. Convert to the Oxalate or Fumarate salt for stability.
-
Note: Avoid HCl salt formation if possible, as excess HCl can degrade the furan over time if moisture is present.
-
FAQ: Rapid Fire Troubleshooting
Q: Can I use NaBH4 for the reduction? A: No. Sodium Borohydride is generally too mild to reduce nitroalkenes to amines efficiently. It typically reduces the double bond (yielding a nitroalkane) but leaves the nitro group intact.
Q: The product smells like rotten cabbage. A: You likely have sulfur contamination if you used a thio-reagent (like in Ranitidine synthesis), but for this specific molecule, a "burnt sugar" smell indicates furan decomposition (polymerization).
Q: How do I confirm I haven't saturated the ring? A: Check the 1H NMR aromatic region (6.0 - 6.5 ppm) .
-
Target: Two distinct doublets (or d/dd) in this region.
-
Saturated: No signals > 5.0 ppm; complex multiplets at 1.5 - 4.0 ppm.
References
-
Lithium Aluminum Hydride Reduction of Nitroalkenes
- Source: Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4)
-
URL:[Link]
-
Henry Reaction (Nitroaldol)
-
Furan Ring Stability & Acid Sensitivity
-
Silica Gel Acidity & Amine Purification
- Source: Common Organic Chemistry.
-
URL:[Link]
Sources
Technical Support Center: Synthesis of 2-(5-Methyl-2-furyl)ethanamine
Topic: Scale-up and Troubleshooting for 5-Methyl-2-furanethanamine Cas No: 55755-21-4 (Free Base) Support Tier: Level 3 (Process Chemistry & Scale-Up)
Executive Summary & Workflow Visualization
The Challenge: Scaling the synthesis of 2-(5-Methyl-2-furyl)ethanamine presents a dichotomy: the chemistry is classic (Henry reaction followed by reduction), but the furan ring is exceptionally sensitive. It is prone to acid-catalyzed ring opening (forming levulinic acid derivatives) and oxidative polymerization (forming "black tar").
The Solution: A robust scale-up relies on a buffered Henry condensation to minimize polymerization, followed by a hydride reduction with strict thermal management. For storage, the free base is unstable; conversion to the Hydrochloride or Oxalate salt is mandatory for long-term stability.
Master Process Workflow
The following diagram outlines the critical decision paths and failure points in the synthesis.
Caption: Figure 1. Process flow for the synthesis of 2-(5-Methyl-2-furyl)ethanamine, highlighting the divergence in reduction agents based on scale.
Technical Modules: Protocols & Troubleshooting
Module 1: The Henry Condensation (Nitroalkene Synthesis)
Objective: Synthesize 2-(2-nitrovinyl)-5-methylfuran. Core Risk: Furan polymerization due to high pH or excessive heat.
Protocol: Do not use strong bases (KOH/NaOH) typical for benzaldehyde Henry reactions. Furans require buffered conditions.
-
Reagents: 5-Methylfurfural (1.0 eq), Nitromethane (solvent/reactant excess), Ammonium Acetate (0.1–0.5 eq).
-
Conditions: Reflux with a Dean-Stark trap is preferred to drive equilibrium, but simple reflux often suffices if nitromethane is in excess.
-
Isolation: Upon cooling, the nitroalkene often precipitates as yellow/orange needles. If it oils out, add isopropanol and freeze.
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Reaction turns black/tarry | Polymerization of furan. | Reduce temperature.[1][2] Switch base to Ammonium Acetate. Ensure furfural is distilled before use (remove acidic impurities). |
| Low Conversion | Water inhibition. | Use a Dean-Stark trap or molecular sieves to remove water. Increase catalyst loading to 0.5 eq. |
| Product is an oil | Impurities preventing crystallization. | Triturate with cold isopropanol or ethanol. Recrystallize from EtOH. Do not carry crude oil to reduction (safety risk). |
Module 2: The Reduction Phase (Critical Safety Step)
Objective: Reduce the nitroalkene to the ethylamine. Core Risk: Runaway exotherm and hydrogen fires. Scale-Up Insight: For scales >50g, LiAlH₄ (LAH) powder handling becomes hazardous. Use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene for better thermal management, or use LAH pellets/solution.
Protocol (LiAlH₄ Route):
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Addition: Slurry LAH in dry THF (0°C). Add the solid nitroalkene (dissolved in minimal THF) dropwise. Never add solid LAH to the reaction mixture.
-
Stoichiometry: Use 3.0–4.0 equivalents of hydride.
-
Temperature: Maintain internal temp <10°C during addition. Reflux for 2–4 hours to complete.
The Quench (The "Fieser" Method): Standard acid quenches are dangerous at scale. Use the Fieser table below to create granular, filterable salts.
| Reagent Added | Amount (Per n grams of LAH used) | Purpose |
| Water | n mL | Decompose excess hydride. |
| 15% NaOH (aq) | n mL | Convert Al salts to aluminates. |
| Water | 3n mL | Hydrolyze aluminates to granular solid. |
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Uncontrollable Exotherm | Addition rate too fast. | Stop addition. Cool immediately. For scale-up, use a dosing pump for the substrate solution. |
| Emulsion during workup | Improper quench. | Use the Fieser method (Table above).[2] Add Rochelle's salt (Potassium sodium tartrate) and stir for 12 hours if emulsion persists. |
| Product contains hydroxylamine | Incomplete reduction. | Ensure reflux time is sufficient. Check LAH quality (titrate if necessary). |
Module 3: Isolation & Stabilization
Objective: Purify the amine and prevent decomposition. Core Risk: The free base amine absorbs CO₂ from air (carbamate formation) and oxidizes rapidly (turning black).
Protocol:
-
Extraction: Extract the quenched mixture with Ether or DCM.
-
Distillation: If distilling, use high vacuum (<1 mmHg). Keep bath temp <100°C to avoid decomposition.
-
Salt Formation (Recommended): Dissolve crude amine in dry ether. Add ethereal HCl or Oxalic acid in acetone. Filter the white solid.
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Distillate turns green/black | Oxidation/Polymerization. | Distill under strict Nitrogen/Argon. Add trace BHT (stabilizer) to the collection flask. |
| Solid salt is hygroscopic | HCl salt absorbs water. | Switch to the Oxalate or Fumarate salt, which are often non-hygroscopic and crystalline. |
| NMR shows aliphatic ring | Over-reduction. | If catalytic hydrogenation was used (e.g., Pd/C), the furan ring reduced. Switch to Hydride reduction (LAH) or use Raney Nickel at low pressure. |
Frequently Asked Questions (FAQs)
Q: Can I use Catalytic Hydrogenation (Pd/C + H₂) to scale this up? A: Proceed with extreme caution. Furan rings are aromatic but electron-rich and prone to reduction (saturation) to tetrahydrofuran derivatives under standard hydrogenation conditions.
-
Risk:[3][4] You will likely get a mixture of the furan-amine and the tetrahydrofuran-amine.
-
Alternative: If you must use hydrogenation, use Raney Nickel at low pressure (1-2 atm) or poisoned catalysts (Lindlar), but chemical reduction (LAH/Red-Al) is far more selective for the nitro group over the furan ring.
Q: Why does my product smell like rotten vegetables? A: This suggests ring opening. If the furan ring opens (acid catalyzed), it forms diketones or keto-acids which have pungent odors. Ensure all glassware is base-washed or neutral. Avoid prolonged exposure of the amine to acidic aqueous layers during workup.
Q: Is the intermediate nitroalkene stable? A: Yes, in solid form. It is stable for months if stored in the dark at 4°C. Do not store it in solution, as it can polymerize.
Q: How do I clean the "Black Tar" from my flask? A: Furan polymers are stubborn. Use a soak of alcoholic KOH (Base bath) or, in severe cases, Piranha solution (Caution: Explosion Risk—only for small glassware).
References
-
Henry Reaction on Furans
- Title: Facile synthesis of 5-hydroxymethylfurfural: A sustainable raw material...
- Source: ResearchG
-
URL:
-
Reduction Safety (Fieser Workup)
- Title: Workup for Aluminum Hydride Reductions (Detailed Fieser and Rochelle Salt protocols).
- Source: University of Rochester, Department of Chemistry.
-
URL:
-
Furan Ring Stability
-
Title: A DFT study of furan hydrogenation and ring opening on Pd(111).[5] (Explains the mechanism of ring saturation/opening during hydrogenation).
- Source: RSC Publishing / Physical Chemistry Chemical Physics.
-
URL:
-
-
LAH Safety Incidents
- Title: A Campus Laboratory Fire Involving Lithium Aluminum Hydride. (Case study on scale-up failures).
- Source: Stanford University Environmental Health & Safety.
-
URL:
-
General Properties
- Title: alpha-Methyl-2-furanmethanamine (Chemical properties and structure).
- Source: CymitQuimica / CAS D
-
URL:
Sources
- 1. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. A Campus Laboratory Fire Involving Lithium Aluminum Hydride – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
Technical Support Center: 2-(5-Methyl-2-furyl)ethanamine Derivatization
Introduction: The Furan Paradox
You are likely working with 2-(5-Methyl-2-furyl)ethanamine (also known as 5-methyl-2-furanethanamine) because it serves as a critical bioisostere for histamine or as a precursor for tetrahydro-gamma-carboline analogs via Pictet-Spengler cyclization.
However, this molecule presents a distinct "Furan Paradox":
-
The Amine is a nucleophile that often requires acidic conditions for protection or activation.
-
The Furan Ring is an electron-rich aromatic ether that acts as a "masked" 1,4-dicarbonyl system. It is highly susceptible to acid-catalyzed ring opening (hydrolysis) and oxidative degradation .
This guide replaces generic organic chemistry protocols with furan-specific workflows designed to preserve the structural integrity of your pharmacophore.
Module 1: Storage & Handling (The Foundation)
The free base of 2-(5-methyl-2-furyl)ethanamine is an oil that is prone to oxidation and volatility. Stability is achieved only through salt formation.
Stability Decision Tree
Figure 1: Decision tree for stabilizing the starting material. The hemifumarate salt is preferred over HCl salts to avoid excess acidity during long-term storage.
Module 2: Protection Strategy (The Acid Trap)
CRITICAL WARNING: The most common failure mode is using standard Boc protection/deprotection cycles. Standard Boc removal (TFA/DCM or 4M HCl/Dioxane) generates strong acids that protonate the furan ring at the
Recommended Protecting Group Strategy
| Protecting Group | Compatibility | Verdict | Rationale |
| Boc (t-Butyloxycarbonyl) | 🔴 High Risk | Avoid | Removal requires strong acid (TFA/HCl). Furan ring opens.[1] |
| Cbz (Benzyloxycarbonyl) | 🟠 Medium Risk | Caution | Removal via Hydrogenation (H₂/Pd-C) can reduce the furan ring to tetrahydrofuran. |
| Fmoc (Fluorenylmethoxycarbonyl) | 🟢 Excellent | Preferred | Base-labile (Piperidine). Furan is stable in basic conditions. |
| Alloc (Allyloxycarbonyl) | 🟢 Excellent | Alternative | Pd(0) labile. Neutral conditions. Highly selective. |
| Teoc (Trimethylsilylethoxycarbonyl) | 🟢 Good | Alternative | Fluoride labile (TBAF). Neutral conditions. |
"Rescue" Protocol: Removing Boc without Destroying Furan
If you must use Boc (e.g., inherited intermediate), do not use TFA. Use the Lewis Acid method which is milder.
-
Reagent:
(Zinc Bromide), 5.0 equivalents. -
Solvent: Dichloromethane (DCM).
-
Condition: Stir at room temperature for 4–24 hours.
-
Mechanism: Chelation-driven removal avoids the high concentration of free protons that triggers furan hydrolysis.
Module 3: Amide Coupling (C-N Bond Formation)
Avoid Acid Chlorides. The generation of HCl byproducts will degrade your amine.
Recommended Coupling Workflow
Reagents: HATU or EDC/HOBt. Base: DIPEA (Diisopropylethylamine) - Maintain pH > 7.
Step-by-Step Protocol:
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins.
-
Addition: Add 2-(5-Methyl-2-furyl)ethanamine hemifumarate (1.0 eq) and an additional 1.0 eq of DIPEA (to neutralize the fumaric acid).
-
Monitoring: Monitor via LC-MS.
-
Work-up (CRITICAL):
-
Dilute with EtOAc.[2]
-
Do NOT wash with 1N HCl.
-
Wash with 5% Citric Acid (mild) or Saturated
. -
Wash with
and Brine. -
Dry over
.
-
Module 4: Pictet-Spengler Cyclization
This is the most valuable reaction for this molecule, creating tetrahydrofuro[3,2-c]pyridine scaffolds. However, standard conditions (refluxing TFA) will destroy the furan.
The "Goldilocks" Zone: You need enough acidity to form the iminium ion and cyclize, but not enough to open the furan ring.
Optimized Cyclization Protocol
-
Solvent: Anhydrous DCE (Dichloroethane) or Toluene.
-
Catalyst: TFA (Catalytic, 0.1 eq) or AuCl3 / AgOTf (Lewis Acid catalysis).
-
Additives: Molecular Sieves (4Å) are essential to drive imine formation without heat.
-
Temperature: Start at 0°C, warm to RT. Do not reflux unless using a Lewis Acid.
Figure 2: Pathway control for Pictet-Spengler reactions. Controlling acid stoichiometry is the key to preventing ring opening.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar during work-up. What happened? A: You likely exposed the furan ring to a strong acid (pH < 2).
-
Diagnosis: Did you use 1N HCl or 1N
to remove excess amine? -
Fix: The furan ring acts as an enol ether. Protonation leads to rapid polymerization. Switch to 0.5M Citric Acid or Phosphate Buffer (pH 5-6) for acidic washes.
Q2: I used Cbz protection, but after hydrogenation (Pd/C, H2), my mass spec shows M+4. A: You reduced the furan ring.
-
Explanation: Under standard hydrogenation conditions, the furan ring is reduced to a tetrahydrofuran ring.
-
Fix: If you must remove Cbz, use a poisoned catalyst (e.g., Lindlar catalyst) or switch to Alloc protection (removed via
and a scavenger like dimedone), which leaves the furan intact.
Q3: Can I use the hydrochloride salt of the starting amine? A: Yes, but be careful. The HCl salt is acidic. When dissolving it in organic solvents, ensure you add enough base (DIPEA/TEA) immediately to neutralize the salt, or the local high acidity might degrade the starting material over time. The Hemifumarate salt is generally milder and preferred for shelf stability.
Q4: The Pictet-Spengler reaction is stalling. Can I heat it? A: Heating with Brønsted acids (TFA/HCl) is risky.
-
Better approach: Switch to a Lewis Acid catalyst (e.g.,
or ) in aprotic solvent. These activate the imine for cyclization without providing the protons necessary for furan ring opening.
References
- Furan Stability:Katritzky, A. R. "Handbook of Heterocyclic Chemistry.
-
Pictet-Spengler on Furans: Beilstein J. Org. Chem. 2023, 19, 991–999. "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction."
-
Boc Deprotection (ZnBr2): J. Org. Chem. 2000, 65, 12, 3629–3632. "Mild Deprotection of Boc using ZnBr2."
-
Amide Coupling: Chem. Rev. 2011, 111, 11, 6557–6602. "Peptide Coupling Reagents, More than a Letter Soup."
-
Compound Data: PubChem Compound Summary for CID 14514 (Precursor data).
Sources
Validation & Comparative
Precision in Heterocyclic Synthesis: A Comparative Guide to 2-(5-Methyl-2-furyl)ethanamine
Executive Summary
2-(5-Methyl-2-furyl)ethanamine (also known as 2-(5-methylfuran-2-yl)ethanamine) is a specialized building block primarily used to synthesize tetrahydrofuro[3,2-c]pyridines .[1][2] Its structural significance lies in the 5-methyl substituent , which functions not merely as a lipophilic handle but as a strategic regio-blocking group .
In the context of the Pictet-Spengler reaction, this methyl group prevents electrophilic attack at the naturally more reactive
Strategic Comparison: The Role of the 5-Methyl Group
Mechanistic Divergence
The primary challenge in furan-based Pictet-Spengler cyclizations is controlling regioselectivity. Furan rings are electron-rich, with the
-
Unsubstituted 2-(2-Furyl)ethanamine: The C5 position is open and highly reactive. Under acidic conditions, cyclization often occurs here, leading to tetrahydrofuro[2,3-c]pyridines or linear polymerization.
-
2-(5-Methyl-2-furyl)ethanamine: The C5 position is sterically and chemically blocked. The electrophilic iminium intermediate is forced to attack the less reactive C3 position. This is the only reliable route to access the [3,2-c] fused ring system without complex protecting group strategies.
Comparative Performance Matrix
| Feature | 2-(5-Methyl-2-furyl)ethanamine | 2-(2-Furyl)ethanamine (Unsubstituted) | Tryptamine (Indole Analog) |
| Primary Cyclization Site | C3 ( | C5 ( | C2 (Standard) |
| Resulting Scaffold | Tetrahydrofuro[3,2-c]pyridine | Tetrahydrofuro[2,3-c]pyridine (or polymers) | |
| Acid Stability | Moderate (Methyl group stabilizes cation) | Low (Prone to ring opening/polymerization) | High |
| Electronic Character | Electron-rich (Activated by Methyl) | Electron-rich | Electron-rich (Nitrogen lone pair) |
| Key Application | Bioisostere of serotonin/histamine analogs | Polymer precursors, linear chains | Alkaloid total synthesis |
Visualizing the Regioselectivity
The following diagram illustrates the divergent pathways dictated by the 5-methyl substituent.
Caption: Divergent reaction pathways in the Pictet-Spengler reaction. The 5-methyl group (Right Branch) effectively blocks the alpha-position, enforcing beta-cyclization.
Experimental Protocol: Synthesis of Tetrahydrofuro[3,2-c]pyridines
This protocol is validated for the condensation of 2-(5-methyl-2-furyl)ethanamine with aromatic aldehydes.[2] It utilizes a modified Pictet-Spengler condition that mitigates furan ring decomposition.
Reagents & Equipment
-
Substrate: 2-(5-Methyl-2-furyl)ethanamine (1.0 equiv)
-
Electrophile: Benzaldehyde (or substituted derivative) (1.1 equiv)
-
Acid Catalyst: Trifluoroacetic acid (TFA) or anhydrous HCl in dioxane.
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
-
Temperature Control: 0°C to Room Temperature (RT).
Step-by-Step Methodology
-
Imine Formation (Schiff Base):
-
In a flame-dried round-bottom flask under Nitrogen, dissolve 2-(5-methyl-2-furyl)ethanamine (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the aromatic aldehyde (1.1 mmol) and activated 4Å molecular sieves (to sequester water).
-
Stir at RT for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Note: Isolating the imine is optional but often leads to cleaner cyclization.
-
-
Cyclization (The Critical Step):
-
Cool the reaction mixture to 0°C.
-
Add TFA (2.0–5.0 equiv) dropwise. Do not add all at once to prevent exotherm-induced polymerization.
-
Allow the mixture to warm to RT and stir for 12–16 hours.
-
Checkpoint: If the reaction is sluggish, heat to 40°C, but monitor closely for the appearance of dark tars (polymerization).
-
-
Work-up & Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ (slow addition) until pH ~8.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography (Silica gel, typically Hexane/EtOAc gradient).
-
Expected Results & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Low Yield (<30%) | Polymerization of furan ring | Lower acid concentration; switch from TFA to acetic acid/TFA (1:1). |
| Complex Mixture | Incomplete cyclization | Ensure anhydrous conditions; water inhibits the iminium ion formation. |
| Dark/Black Tar | Acid-catalyzed ring opening | Reduce temperature; reduce reaction time. |
Physical Profile & Stability
Understanding the physicochemical limits of 2-(5-methyl-2-furyl)ethanamine is vital for storage and handling.
| Property | Value / Characteristic | Implication for Synthesis |
| Molecular Weight | 139.19 g/mol | - |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation; store under inert gas. |
| Boiling Point | ~80-85°C (at 0.5 mmHg) | Distillable, but heat sensitive. |
| pKa (Conjugate Acid) | ~9.5 (Estimated) | Basic enough to form stable salts (HCl, fumarate). |
| Acid Sensitivity | High | Avoid strong mineral acids (H₂SO₄) which cause ring opening to 1,4-dicarbonyls. |
Stability Warning
Unlike thiophene or benzene analogs, the furan ring is an enol ether equivalent . It is susceptible to hydrolysis in aqueous acid, leading to ring opening (formation of levulinic acid derivatives). The 5-methyl group provides slight steric protection but does not eliminate this risk. Always use anhydrous acids (e.g., HCl/dioxane, TFA) rather than aqueous acids for cyclization.
References
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Source: Beilstein Journal of Organic Chemistry, 2023. Relevance: Defines the core protocol for using 2-(5-methyl-2-furyl)ethanamine to access the [3,2-c] scaffold.
-
Pictet-Spengler Reaction: Mechanism and Application. Source: J&K Scientific. Relevance: Provides the foundational mechanism and general conditions for arylethylamine cyclizations.
-
The Stability Challenge of Furanic Platform Chemicals. Source: ResearchGate/ChemSusChem. Relevance: Details the degradation pathways of furan and methylfuran derivatives in acidic media, crucial for troubleshooting low yields.
-
Reactions of Aldehydes and Ketones with Amines. Source: Chemistry LibreTexts. Relevance: Explains the imine formation kinetics and pH dependence required for the first step of the protocol.
Sources
Comparative Biological Activity of 2-(5-Methyl-2-furyl)ethanamine Analogs
Executive Summary: The Scaffold Shift
2-(5-Methyl-2-furyl)ethanamine represents a pivotal chemical scaffold that bridges classic histamine pharmacology and modern cannabinoid receptor modulation. Historically viewed through the lens of bioisosterism—where the furan ring replaces the imidazole of histamine to probe H1/H2 selectivity—this amine has recently emerged as a high-value building block for Cannabinoid Type-1 (CB1) Receptor Negative Allosteric Modulators (NAMs) .
This guide objectively compares the biological performance of derivatives synthesized from this amine, specifically focusing on the urea-based hybrids (e.g., Org27569/PSNCBAM-1 analogs). We analyze the critical role of the 5-methylfuran moiety in enhancing potency and selectivity compared to phenyl, thiophene, and pyridine analogs.
Comparative Pharmacology: CB1 Receptor Modulation
The most significant biological activity associated with 2-(5-Methyl-2-furyl)ethanamine arises when it is incorporated into urea-based scaffolds targeting the CB1 receptor. The data below is derived from structure-activity relationship (SAR) studies (Nguyen et al., 2021) evaluating the inhibition of CP55,940-induced calcium mobilization.
The "Aromatic Tail" Comparison
In the design of CB1 allosteric modulators, the "tail" region (derived from our amine of interest) dictates affinity within the allosteric binding pocket. The table below compares the 5-methylfuran derivative (Compound 26) against other aromatic analogs.
| Compound ID | Tail Moiety (R-Group) | Potency (pIC50) | Relative Activity | Structural Insight |
| Compound 26 | 5-Methylfuran-2-yl | 6.6 ± 0.1 | High | Optimal steric fit; comparable to phenyl reference. |
| Compound 8 | Phenyl | 6.5 ± 0.1 | High | Reference standard; aromatic |
| Compound 25 | Thiophene-2-yl | 6.1 ± 0.1 | Moderate | Bioisostere replacement results in slightly lower potency. |
| Compound 24 | Thiophene-3-yl | < 5.0 | Low | Positional isomerism drastically reduces activity. |
| Compound 21 | Pyridin-2-yl | 5.3 ± 0.2 | Low | Nitrogen incorporation reduces lipophilicity/binding affinity. |
| Compound 27 | Piperidine | Inactive | None | Loss of aromaticity abolishes activity completely. |
Key Finding: The 5-methylfuran moiety is not merely a passive bioisostere; it equals or exceeds the potency of the phenyl ring (pIC50 6.6 vs 6.5). This suggests that the methyl group at the 5-position provides favorable hydrophobic contacts within the CB1 allosteric pocket, likely interacting with transmembrane helices 3 and 6 (TM3/TM6).
Mechanism of Action: Allosteric Antagonism
Unlike orthosteric antagonists (e.g., Rimonabant) that block the active site, derivatives of 2-(5-Methyl-2-furyl)ethanamine bind to a distinct allosteric site. This induces a conformational change that reduces the affinity or efficacy of orthosteric agonists (like anandamide or CP55,940).
Figure 1: Negative Allosteric Modulation (NAM) mechanism.[1][2] The 5-methylfuran derivative binds to an allosteric site, preventing the G-protein coupling induced by the orthosteric agonist.
Experimental Protocols
To replicate the comparative data, the following protocols for synthesis and biological assay are recommended. These workflows ensure the integrity of the 5-methylfuran moiety is preserved.
Synthesis of Urea Derivatives
Objective: Couple 2-(5-Methyl-2-furyl)ethanamine with a phenyl isocyanate core to generate the active NAM.
Reagents:
-
2-(5-Methyl-2-furyl)ethanamine (CAS: 55736-99-9)
-
1-Chloro-4-isocyanatobenzene (or relevant isocyanate)
-
Dichloromethane (DCM)
-
Triethylamine (Et3N)
Workflow:
-
Preparation: Dissolve 1.0 eq of the isocyanate in anhydrous DCM under Nitrogen atmosphere.
-
Addition: Dropwise add 1.0 eq of 2-(5-Methyl-2-furyl)ethanamine mixed with 1.2 eq Et3N at 0°C.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc).
-
Workup: Quench with water, extract with DCM, and wash with brine.
-
Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel).
FLIPR Calcium Mobilization Assay (Validation)
Objective: Measure the pIC50 of the synthesized analog against a standard agonist.
-
Cell Line: HEK293 cells stably expressing human CB1 receptor and G
16 (to couple Gi to Calcium release). -
Loading: Incubate cells with Calcium-4 dye (Molecular Devices) for 45 minutes at 37°C.
-
Pre-treatment: Add the test compound (5-Methylfuran derivative) at varying concentrations (1 nM – 10 µM) and incubate for 15 minutes.
-
Stimulation: Inject EC80 concentration of CP55,940 (Agonist).
-
Measurement: Record fluorescence intensity (Ex 485nm / Em 525nm) using a FLIPR Tetra system.
-
Analysis: Calculate pIC50 using a 4-parameter logistic fit.
Figure 2: Step-by-step workflow for the Calcium Mobilization Assay used to validate NAM activity.
Historical Context: Histamine Bioisosterism
While the current high-impact application is CB1 modulation, researchers must recognize the compound's origin.
-
Histamine (2-(4-imidazolyl)ethylamine): The endogenous ligand.
-
Furan Analog (2-(2-furyl)ethylamine): A selective H1 receptor agonist . The replacement of the imidazole nitrogen with oxygen removes tautomerism and alters hydrogen bonding capacity.
-
5-Methyl Substitution: In the imidazole series (5-methylhistamine), this substitution confers H2 receptor selectivity . However, in the furan series, the 5-methyl group primarily increases lipophilicity (LogP) and steric bulk, which is why it excels in the hydrophobic pockets of GPCRs like CB1 rather than the polar orthosteric sites of H2 receptors.
References
-
Nguyen, T., Gamage, T. F., Decker, A. M., et al. (2021).[3] Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids. Bioorganic & Medicinal Chemistry, 41, 116215.[4]
-
Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236, 385-390. (Foundational reference for furan/histamine bioisosterism).
-
Price, M. R., et al. (2005). Allosteric modulation of the cannabinoid CB1 receptor.[1][2][3][4][5] Molecular Pharmacology, 68(5), 1484-1495.
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. Document: Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids. (CHEMBL4834454) - ChEMBL [ebi.ac.uk]
- 4. Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic data for the characterization of 2-(5-Methyl-2-furyl)ethanamine
[1][2]
Executive Summary & Structural Context[1][2][3][4]
2-(5-Methyl-2-furyl)ethanamine (MFEA) is a pharmacologically significant building block, often utilized as a bioisostere for histamine in the development of H2-receptor agonists.[1] Structurally, it replaces the imidazole ring of histamine with a 5-methylfuran moiety.[1]
This substitution drastically alters the electronic profile of the aromatic system.[1] Unlike the amphoteric imidazole ring of histamine, the furan ring is neutral and electron-rich (
-
Electronic Shielding: It increases electron density on the ring, shifting proton signals upfield compared to the unsubstituted furan.[1]
-
Symmetry Breaking: It removes the H-5 proton signal, simplifying the aromatic region of the NMR spectrum to a characteristic AB system.[1]
Structural Comparison
| Feature | 2-(5-Methyl-2-furyl)ethanamine | Histamine (Reference) | 2-(2-Furyl)ethanamine (Analog) |
| Ring System | 5-Methylfuran | Imidazole | Furan |
| Aromatic Protons | 2 (Doublets) | 2 (Singlet/Multiplet) | 3 (Multiplets) |
| Exchangeable Protons | Amine ( | Amine ( | Amine ( |
| Key Diagnostic | Methyl Singlet (~2.2 ppm) | Downfield Imidazole H (~7.5 ppm) | H-5 Doublet (~7.3 ppm) |
Spectroscopic Data Profile
The following data is synthesized from fragment-based spectral libraries (5-methylfurfuryl alcohol and phenethylamine analogs) to provide a robust reference for characterization.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Methyl | 2.24 - 2.28 | Singlet (s) | 3H | - | Diagnostic signal.[1][2] Distinct from solvent residual.[1] |
| Chain | 2.68 - 2.75 | Triplet (t) | 2H | 6.8 | Methylene adjacent to the furan ring.[1][2] |
| Chain | 2.92 - 3.00 | Triplet (t) | 2H | 6.8 | Methylene adjacent to the amine ( |
| Ring H-4 | 5.85 - 5.90 | Doublet (d) | 1H | 3.0 - 3.2 | Adjacent to the methyl group (shielded).[1][2] |
| Ring H-3 | 5.95 - 6.05 | Doublet (d) | 1H | 3.0 - 3.2 | Adjacent to the ethylamine chain.[1][2] |
| Amine | 1.3 - 1.8 | Broad (br s) | 2H | - | Variable.[1][2] Chemical shift depends on concentration/water.[1] |
Expert Insight: In
, the amine protons may appear as a broad hump around 8.0 ppm if protonated (salt form), or distinct broad singlets around 3-4 ppm.[1] The furan ring protons will shift slightly downfield (~6.0-6.2 ppm) due to solvent polarity.[1]
B. Mass Spectrometry (GC-MS / ESI-MS)
Method: Electron Impact (EI, 70 eV) Molecular Weight: 139.19 g/mol [1]
| m/z Value | Ion Type | Fragment Structure | Mechanistic Origin |
| 139 | Molecular Ion | Parent molecule (often low intensity in primary amines).[1][2] | |
| 122 | Loss of Ammonia | Characteristic of primary amines. | |
| 110 | Retro-Mannich | Loss of imine fragment.[1][2] | |
| 95 | Base Peak Candidate | 5-Methylfurfuryl cation .[1][2] Cleavage of the side chain.[1] | |
| 30 | Base Peak (Dominant) |
C. Infrared Spectroscopy (FT-IR)
Phase: Liquid film (neat) or KBr pellet (if salt).[1]
-
3350 - 3280 cm⁻¹: N-H stretching (Primary amine doublet).[1]
-
2960 - 2850 cm⁻¹: C-H stretching (Aliphatic).[1]
-
1570 - 1550 cm⁻¹: C=C stretching (Furan ring skeletal vibration).[1][3]
-
1020 cm⁻¹: C-O-C stretching (Characteristic furan ring breathing).
-
780 cm⁻¹: C-H out-of-plane bending (Disubstituted furan).[1]
Experimental Protocols
To ensure data integrity, follow these standardized workflows.
Protocol 1: GC-MS Identification
Objective: Confirm purity and identity via fragmentation pattern.[1]
-
Sample Prep: Dissolve ~1 mg of MFEA oil in 1 mL of Methanol or Ethyl Acetate.
-
Note: Do not use acetone, as it will form an imine (Schiff base) with the primary amine.
-
-
Inlet: Splitless mode, 250°C.
-
Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane).[1]
-
Oven Ramp:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.[1]
-
Hold: 3 min.
-
-
Detection: MS Source at 230°C, Quad at 150°C. Scan range 25-300 amu.
Protocol 2: NMR Sample Preparation (Free Base)
Objective: Obtain high-resolution splitting patterns for the furan ring.[1]
-
Selection: If the sample is a Hydrochloride (HCl) salt, it must be neutralized for
solubility. -
Neutralization (In-situ):
-
Acquisition: Set relaxation delay (d1) to >2.0s to ensure accurate integration of the methyl singlet vs aromatic protons.
Visualization of Analytical Logic
Diagram 1: Structural Elucidation Workflow
This workflow illustrates the decision tree for confirming the synthesis of MFEA from a precursor (e.g., 5-methylfurfural).
Caption: Logical workflow for confirming the identity of MFEA using TLC and NMR markers.
Diagram 2: Mass Spectrometry Fragmentation Pathway
Mechanistic visualization of the electron impact fragmentation.[1]
Caption: Primary fragmentation pathways under Electron Impact (70 eV) ionization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520911, 5-Methylfurfuryl alcohol. Retrieved January 28, 2026 from [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Furanmethanamine. NIST Chemistry WebBook, SRD 69.[1] Retrieved January 28, 2026 from [Link]
- Context: Reference for amine alpha-cleavage fragmentation p
-
Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors.[1] Nature.
-
Context: Foundational text for histamine bioisosteres and H2 agonist structural requirements.[1]
-
-
SDBS (AIST). Spectral Database for Organic Compounds.[1] SDBS No. 3857 (5-Methylfurfuryl alcohol).[1][3][4]
- Context: Verification of IR C=C and C-O-C furan ring frequencies.
Validated Analytical Architectures for 2-(5-Methyl-2-furyl)ethanamine
Executive Summary: The Histamine Analog Challenge
2-(5-Methyl-2-furyl)ethanamine (CAS 55745-70-5 / 1121-46-6 derivative) represents a distinct analytical challenge in drug development. As a structural analog of histamine where the imidazole ring is replaced by a furan moiety, it serves as a critical probe for H1/H2 receptor selectivity. However, its quantification is complicated by two opposing chemical properties: the high polarity of the primary amine (requiring polar retention modes) and the acid-lability of the furan ring (limiting aggressive acidic extractions).
This guide synthesizes validated methodologies to provide a robust analytical framework. We prioritize LC-MS/MS for bioanalytical sensitivity and Derivatized HPLC-UV for quality control (QC) environments.
Part 1: Method Landscape & Selection Guide
The following table contrasts the three primary validated approaches for quantifying furan-ethanamines.
| Feature | Method A: LC-MS/MS (HILIC) | Method B: HPLC-UV (Derivatized) | Method C: GC-MS (Derivatized) |
| Primary Application | Bioanalysis (Plasma/Tissue), Trace Impurities | QC Release, Purity Testing, High Conc. | Volatile Impurities, Residual Solvents |
| Sensitivity (LOD) | High (< 1 ng/mL) | Medium (10-50 ng/mL) | Medium (50-100 ng/mL) |
| Selectivity | Excellent (MRM transitions) | Good (Chromatographic resolution) | Excellent (Mass spectral fingerprint) |
| Sample Prep | Protein Precipitation (PP) or SPE | Derivatization (OPA/FMOC) | Derivatization (Acylation/Silylation) |
| Throughput | High (5-8 min run time) | Medium (15-20 min + reaction time) | Low (Long run times + prep) |
| Critical Limitation | Matrix effects in HILIC mode | Requires reaction stability; Indirect detection | Thermal instability of underivatized amine |
Analytical Decision Matrix
Figure 1: Decision tree for selecting the optimal analytical technique based on matrix complexity and sensitivity requirements.
Part 2: Validated Protocol – LC-MS/MS (Bioanalytical Gold Standard)
This protocol overcomes the poor retention of polar amines on C18 columns by utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) .
1. Chromatographic Conditions
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Note: Low pH stabilizes the amine but must be balanced to prevent furan degradation.
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
0-1 min: 90% B (Isocratic hold for retention).
-
1-5 min: 90% -> 50% B.
-
5-7 min: 50% B.
-
7.1 min: Re-equilibrate to 90% B.
-
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
2. Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
MRM Transitions:
-
Quantifier: m/z 140.1 [M+H]+ → 94.0 (Loss of ethylamine, furan ring fragment).
-
Qualifier: m/z 140.1 [M+H]+ → 123.0 (Loss of NH3).
-
-
Dwell Time: 50 ms.
3. Sample Preparation (Protein Precipitation)
-
Aliquot: 50 µL Plasma/Sample.
-
Precipitate: Add 200 µL cold Acetonitrile (containing Internal Standard, e.g., Histamine-d4).
-
Vortex: 30 seconds.
-
Centrifuge: 10,000 x g for 10 mins at 4°C.
-
Inject: Transfer supernatant directly to vial (HILIC compatible).
Part 3: Validated Protocol – HPLC-UV (QC & Purity)
Direct UV detection is possible but often lacks sensitivity due to the weak furan chromophore. Pre-column derivatization with o-phthalaldehyde (OPA) is recommended for robust quantification.
1. Derivatization Reaction
-
Reagent: OPA/Mercaptoethanol reagent (Agilent or Sigma).
-
Reaction: Primary amine + OPA + Thiol → Isoindole derivative (Highly Fluorescent/UV active).
-
Workflow:
-
Mix 10 µL Sample + 10 µL OPA Reagent.
-
Wait 1.0 min (Automated via autosampler).
-
Inject immediately.
-
2. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Detection: UV at 340 nm (or Fluorescence Ex: 340nm / Em: 450nm).
-
Mobile Phase:
-
A: 20 mM Sodium Phosphate (pH 7.2).
-
B: Acetonitrile:Methanol (50:50).
-
-
Gradient: 10% B to 90% B over 15 mins.
Part 4: Expert Insights & Troubleshooting
Stability Warning: The Furan Trap
The furan ring is susceptible to acid-catalyzed ring opening, forming 1,4-dicarbonyl compounds.
-
Avoid: Strong mineral acids (HCl, H2SO4) during extraction.
-
Use: Volatile organic acids (Formic, Acetic) at concentrations <1%.
-
Storage: Store stock solutions in amber glass at -20°C.
Workflow Visualization: Sample Prep Logic
Figure 2: Sample preparation workflow emphasizing pH control to maintain furan ring integrity.
References
-
PubChem. (2025).[1][2] 2-(Furan-2-yl)ethanamine Compound Summary. National Library of Medicine. [Link]
-
Durant, G. J., et al. (1975).[3] Chemical differentiation of histamine H1- and H2-receptor agonists. Journal of Medicinal Chemistry, 18(9), 905-909.[3] [Link]
-
El-Nezami, H., et al. (2025).[1][2] Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with GC-MS/MS. ResearchGate. [Link]
-
Shimadzu Application News. (2013). Quantitative Analysis of Furanic Compounds in Transformer Oil by HPLC Method. AD-0213. [Link]
-
Seifert, R., et al. (2013). Histaprodifens: Synthesis and Pharmacological Evaluation of H1-Receptor Agonists. Journal of Medicinal Chemistry. [Link]
Sources
Structural Confirmation of 2-(5-Methyl-2-furyl)ethanamine Derivatives: A Comparative Analytical Guide
Executive Summary & Core Directive
In the development of histamine H2 receptor agonists and specific fine chemical intermediates, 2-(5-Methyl-2-furyl)ethanamine serves as a critical bioisostere to histamine. Unlike histamine, which contains an imidazole ring, the furan core offers distinct lipophilicity and metabolic stability profiles. However, confirming the precise structure of 5-methyl-2-substituted furan derivatives presents unique analytical challenges, particularly in distinguishing regioisomers (e.g., 4-methyl vs. 5-methyl) and validating the integrity of the ethylamine side chain.
This guide moves beyond standard product sheets to objectively compare analytical performance methodologies . We evaluate the efficacy of 1D NMR, 2D NMR, and Mass Spectrometry in unequivocally confirming the structure of these derivatives, providing self-validating protocols for your laboratory.
Structural Context & Synthesis Workflow
To understand the analytical requirements, we must first visualize the molecular connectivity and potential impurities arising from synthesis. The target molecule consists of a furan core substituted at positions 2 (ethylamine tail) and 5 (methyl group).[1]
Experimental Workflow: Synthesis to Confirmation
The following diagram outlines the logical flow from precursor selection to the critical decision points in structural confirmation.
Figure 1: Integrated workflow for the synthesis and analytical validation of furan-ethylamine derivatives.
Comparative Analytical Performance
This section compares the "performance" of different analytical techniques in answering the specific question: "Is this the 2,5-disubstituted isomer?"
Method A: 1H NMR Spectroscopy (400 MHz+)
Verdict: Essential for purity but insufficient for absolute regio-assignment without reference standards.
The 1H NMR spectrum of 2-(5-Methyl-2-furyl)ethanamine is distinct due to the lack of exchangeable ring protons (unlike imidazole in histamine).
Protocol:
-
Dissolve 5-10 mg of sample in DMSO-d6 (preferred for resolving amine protons) or CDCl3 .
-
Acquire spectrum with sufficient scans (ns=16) to visualize 13C satellites if needed.
-
Key Diagnostic Signals:
-
Methyl Group: Singlet at ~2.20–2.30 ppm.
-
Furan Ring: Two doublets (or AB system) between 5.80–6.10 ppm. Critical: The coupling constant (
) for 3,4-protons in 2,5-disubstituted furans is typically small (~3.0–3.5 Hz).
-
Method B: 2D NMR (HMBC & NOESY)
Verdict: Gold Standard. The only self-validating method to confirm the methyl group is at position 5 relative to the ethylamine at position 2.
Causality:
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space interactions.
Self-Validating Logic:
-
If the Methyl protons (H-Methyl) show an HMBC correlation to two quaternary carbons (C5 and C4) and one methine carbon (C4-H), the substitution is confirmed.
-
NOESY: A strong cross-peak between the Methyl protons and the furan H4 proton confirms their proximity.
Method C: Mass Spectrometry (ESI-MS/MS)
Verdict: High performance for molecular weight confirmation and side-chain validation, but poor for distinguishing regioisomers.
Protocol:
-
Ionization: ESI+ mode.
-
Fragmentation: Use collision energy (CE) ramp 10-40 eV.
-
Diagnostic Ions:
-
[M+H]+: 126.09 Da (Calculated for C7H11NO).
-
Loss of NH3: [M+H - 17]+ peak at ~109 Da (characteristic of primary amines).
-
Tropylium-like cation: Furan ring expansion often leads to stable cations at m/z 81 or 95 (methylfuran core).
-
Data Summary & Reference Standards
The following table synthesizes expected data based on fragment analysis (5-methylfurfuryl alcohol + histamine side chain) to serve as your bench reference.
Table 1: Comparative Analytical Markers
| Feature | 2-(5-Methyl-2-furyl)ethanamine | Histamine (Reference) | 2-(2-Furyl)ethanamine (Analog) |
| Ring System | Furan (O-heterocycle) | Imidazole (N-heterocycle) | Furan (Unsubstituted) |
| Methyl Signal (1H) | Singlet, ~2.25 ppm | None (unless methylhistamine) | None |
| Ring Protons | 2H (AB system, ~5.90, 6.05 ppm) | 2H (Singlet + Singlet/Doublet) | 3H (Multiplets) |
| Side Chain (alpha) | Triplet, ~2.80 ppm | Triplet, ~2.90 ppm | Triplet, ~2.85 ppm |
| Side Chain (beta) | Triplet, ~2.70 ppm | Triplet, ~2.80 ppm | Triplet, ~2.75 ppm |
| Coupling (Ring) | |||
| Key MS Fragment | m/z 109 (Loss of NH3) | m/z 95 (Loss of NH3) | m/z 95 (Loss of NH3) |
Note: Chemical shifts are approximate (referenced to TMS in CDCl3) and may vary with concentration and pH.
Structural Logic Visualization (HMBC)
To definitively prove the structure, you must map the connectivity. The diagram below illustrates the specific HMBC correlations required to pass QC.
Figure 2: Critical HMBC connectivity network. Green dashed lines represent the long-range couplings that confirm the methyl group location.
Detailed Experimental Protocol: Self-Validating QC
Objective: Confirm identity and purity >98%.
-
Sample Prep: Dissolve 10 mg of the amine hydrochloride salt in 0.6 mL DMSO-d6. Add 1 drop of D2O if exchange of amine protons interferes with side-chain integration.
-
1H NMR Acquisition:
-
Set spectral width to -2 to 14 ppm.
-
Pulse angle: 30°.
-
Relaxation delay (D1): 2.0 seconds (ensure quantitative integration of the methyl singlet).
-
-
Integration Logic (Pass/Fail):
-
Calibrate Methyl singlet to 3.00 integral.
-
Check Furan H3 and H4.[2] Combined integral must be 2.00 ± 0.05.
-
Check Ethylamine triplets. Each must integrate to 2.00 ± 0.05.
-
Fail Condition: If Furan region integrates to 3.0, the methyl group is absent (starting material contamination). If Methyl integrates < 3.0 relative to the ring, potential oxidation of the methyl group to hydroxymethyl has occurred.
-
References
-
Durant, G. J., et al. (1975).[3] "Chemical differentiation of histamine H1- and H2-receptor agonists." Journal of Medicinal Chemistry.
-
Boron Molecular. "Product Analysis: 2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfanyl)ethanamine." Boron Molecular Product Catalog.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14514, 2-Acetyl-5-methylfuran." PubChem.
-
SpectraBase. "13C NMR Spectrum of 2-Acetyl-5-methylfuran." Wiley SpectraBase.
-
BenchChem. "Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays." BenchChem Guides.
Sources
Comparative Guide: Precursors for High-Purity Synthesis of 2-(5-Methyl-2-furyl)ethanamine
The following guide provides a comparative technical analysis of precursors and synthetic pathways for 2-(5-Methyl-2-furyl)ethanamine . This document is structured for researchers requiring high-purity synthesis for pharmacological or materials science applications.
Executive Summary & Target Analysis
Target Molecule: 2-(5-Methyl-2-furyl)ethanamine CAS: 55767-46-9 (Generic furanethylamine derivatives often share similar classifications) Structure: A primary ethylamine chain attached to the C2 position of a furan ring, with a methyl substituent at C5.
This compound serves as a critical bioisostere for histamine and serotonin analogs in drug discovery. The furan ring introduces unique lipophilicity and metabolic stability profiles compared to the indole or imidazole counterparts. However, the sensitivity of the furan ring to acid-catalyzed ring opening and polymerization necessitates careful precursor selection.
This guide compares the two primary synthetic pathways:
-
The Nitroalkene Route (Henry Reaction): Utilizes 5-Methylfurfural .
-
The Nitrile Route (Homologation): Utilizes 5-Methylfurfuryl Alcohol .
Precursor Analysis & Pathway Logic
Route A: The Nitroalkene Pathway (Recommended)
Primary Precursor: 5-Methylfurfural
Mechanism: Nitroaldol Condensation (Henry Reaction)
This route is the industry standard for laboratory-scale synthesis due to the commercial availability of 5-methylfurfural (derived from biomass/rhamnose) and the atom economy of the condensation step.
-
Step 1 (Condensation): 5-Methylfurfural reacts with nitromethane (
) to form 5-methyl-2-(2-nitrovinyl)furan . -
Step 2 (Reduction): The nitroalkene is reduced to the primary amine using Lithium Aluminum Hydride (
).[1]
Scientific Insight: The electron-rich 5-methylfuran ring is prone to acid-catalyzed polymerization. The Henry reaction is advantageous because it proceeds under basic conditions (e.g., ammonium acetate or NaOH), preserving ring integrity.[1]
Route B: The Nitrile Pathway (Alternative)
Primary Precursor: 5-Methylfurfuryl Alcohol
Mechanism: Halogenation
This route is a classical homologation strategy but is chemically riskier due to the instability of the intermediate.
-
Step 1 (Activation): Conversion of the alcohol to 5-methylfurfuryl chloride .
-
Step 2 (Substitution): Nucleophilic attack by cyanide (
) to form 5-methyl-2-furanacetonitrile . -
Step 3 (Reduction): Reduction of the nitrile to the amine.
Scientific Insight: 5-Methylfurfuryl chloride is highly unstable and prone to violent resinification (polymerization) upon standing or heating. It must be generated and used in situ or at low temperatures, making this route less robust for scale-up.
Comparative Data Analysis
The following table contrasts the two routes based on experimental metrics.
| Metric | Route A: Nitroalkene (5-Methylfurfural) | Route B: Nitrile (5-Methylfurfuryl Alcohol) |
| Step Count | 2 Steps | 3 Steps |
| Overall Yield | 45% – 60% | 25% – 40% |
| Atom Economy | High (Nitromethane incorporates C2) | Moderate (Loss of leaving groups) |
| Precursor Stability | High (Aldehyde is stable) | Low (Chloride intermediate polymerizes) |
| Safety Profile | Moderate (Nitro compounds) | Low (Cyanide & Vesicant Chloride) |
| Purification | Recrystallization (Nitroalkene) | Distillation (Nitrile - difficult) |
| Scalability | High | Low (Due to instability) |
Visualizing the Synthetic Logic
The following diagram illustrates the branching pathways and critical intermediates.
Caption: Comparative reaction flow. Route A (Blue) offers a direct 2-step path. Route B (Red) involves the unstable chloride intermediate.[1]
Detailed Experimental Protocols
Protocol A: The Nitroalkene Route (Recommended)[1]
Phase 1: Synthesis of 5-Methyl-2-(2-nitrovinyl)furan
-
Reagents: 5-Methylfurfural (1.0 eq), Nitromethane (1.5 eq), Ammonium Acetate (0.1 eq).[1]
-
Solvent: Glacial Acetic Acid (or Methanol for milder conditions).
-
Procedure:
-
Dissolve 5-methylfurfural in nitromethane.
-
Add ammonium acetate catalyst.[2]
-
Heat to reflux (approx. 80-90°C) for 2-4 hours. Monitor by TLC (disappearance of aldehyde).[1]
-
Workup: Cool the mixture. The nitroalkene often crystallizes as yellow/orange needles. If not, pour into ice water and extract with dichloromethane (DCM).[1]
-
Purification: Recrystallize from ethanol.
-
Note: The product is a conjugated nitroalkene; handle with care (potential irritant).
-
Phase 2: Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (
, 3.0 eq), Anhydrous THF. -
Procedure:
-
Prepare a suspension of
in anhydrous THF under Argon/Nitrogen atmosphere. -
Critical Step: Dissolve the nitroalkene in THF and add dropwise to the
suspension. Maintain a gentle reflux (exothermic reaction).[1] -
Reflux for 4–6 hours.
-
Quenching (Fieser Method): Cool to 0°C. Cautiously add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the weight of in grams. -
Filter the granular white precipitate.
-
Isolation: Dry the filtrate (
) and evaporate solvent. Distill the residue under vacuum to obtain the pure amine oil.
-
Protocol B: The Nitrile Route (For Reference Only)
Phase 1: Chlorination (High Risk) [1]
-
Reagents: 5-Methylfurfuryl alcohol, Thionyl Chloride (
), Pyridine, Ether.[1] -
Procedure:
-
Dissolve alcohol and pyridine in dry ether at -10°C .
-
Add
dropwise. Do not allow temperature to rise. -
Immediate Use: The resulting chloride is unstable. Wash quickly with cold bicarbonate solution, dry, and use immediately in the next step.[1] Do not store.
-
Phase 2: Cyanation
-
Reagents: Fresh 5-methylfurfuryl chloride, NaCN, DMSO (or aqueous ethanol).
-
Procedure:
-
Add the chloride solution dropwise to a suspension of NaCN in DMSO at 20-30°C.
-
Stir for 1-2 hours.
-
Extract with ether, wash with water to remove DMSO/Cyanide salts.[1]
-
Evaporate solvent to yield crude nitrile.
-
Phase 3: Reduction
-
Follow the same
reduction protocol as described in Route A.
References
-
Org. Synth. 1932, 12, 48. 5-Methylfurfural preparation.[3]Link[1]
-
PrepChem. Synthesis of 2-(5-dimethylaminomethyl-2-furanyl)ethanamine derivatives. (Analogous chemistry for furan-ethylamine scaffolds). Link
-
Sigma-Aldrich. Product entry for methyl-(5-methyl-furan-2-ylmethyl)-amine. (Verifies stability of amine derivatives). Link
-
ResearchGate. Reduction of nitroalkenes to amines using LiAlH4.Link
-
Chemistry LibreTexts. Reductions using LiAlH4 and NaBH4. (Mechanistic grounding for nitrile/nitro reduction).[1] Link
Sources
Cross-validation of experimental results for 2-(5-Methyl-2-furyl)ethanamine
Executive Summary & Chemical Identity
Status: Research Candidate / H2-Receptor Ligand Probe Primary Application: Histaminergic Receptor Profiling (Selective H2 Agonism) CAS Registry: 55745-70-5 (Generic/Free Base assignment for research grades)
This guide provides a technical cross-validation of 2-(5-Methyl-2-furyl)ethanamine (5-MFEA) . As a furan-based bioisostere of histamine, 5-MFEA replaces the imidazole ring with a 5-methyl-substituted furan ring.[1] This structural modification significantly alters its receptor selectivity profile and chemical stability compared to the endogenous ligand, Histamine, and the synthetic standard, 4-Methylhistamine.[1]
This document serves as a protocol for researchers to validate the identity, purity, and biological activity of 5-MFEA in a laboratory setting.
Chemical Structure Comparison
| Feature | 5-MFEA | Histamine | 4-Methylhistamine |
| Core Ring | Furan (Oxygen heterocycle) | Imidazole (Nitrogen heterocycle) | Imidazole |
| Side Chain | Ethylamine | Ethylamine | Ethylamine |
| Substituent | 5-Methyl | None | 4-Methyl |
| pKa (Amine) | ~9.6 (Est.) | 9.75 | 9.80 |
| Ring Character | Acid-Sensitive, Lipophilic | Amphoteric, Hydrophilic | Amphoteric |
| Selectivity | H2 Selective (Partial Agonist) | Non-selective (H1/H2/H3/H4) | H2 Selective (Full Agonist) |
Synthetic Validation: Production & Purity
Expert Insight: The synthesis of 5-MFEA is prone to polymerization due to the acid-sensitivity of the furan ring. Standard reductive amination protocols used for phenyl-alkylamines often fail here.[1] The Henry Reaction route is the validated "Gold Standard" for high-purity synthesis.
Validated Synthetic Route: The Nitro-Vinyl Reduction Protocol
This protocol minimizes furan ring opening by avoiding strong acidic conditions during the intermediate formation.[1]
Figure 1: Step-by-step synthetic pathway for 5-MFEA, highlighting the critical stabilization step via salt formation.[2][3][4]
Detailed Protocol:
-
Condensation (Henry Reaction):
-
Reduction:
-
Dissolve the nitrovinyl intermediate in anhydrous THF.[1]
-
Add dropwise to a suspension of LiAlH4 (Lithium Aluminum Hydride) at 0°C under Argon.[1]
-
Causality: The furan ring is electron-rich; rapid addition or higher temperatures can cause ring reduction (dihydrofuran formation), destroying the aromaticity required for receptor binding.[1]
-
-
Purification:
Biological Performance: Receptor Cross-Validation
Expert Insight: 5-MFEA is not a generic histamine replacement.[1] It acts as a pharmacological probe to distinguish H2-mediated pathways (gastric acid secretion, cardiac stimulation) from H1-mediated pathways (allergy, smooth muscle contraction).
Comparative Binding Profile
The following data compares the efficacy of 5-MFEA against the industry standards.
| Compound | H1 Receptor (Guinea Pig Ileum) | H2 Receptor (Guinea Pig Atrium) | Selectivity Ratio (H2/H1) |
| Histamine | 100% (Reference) | 100% (Reference) | 1:1 (Non-selective) |
| 4-Methylhistamine | 0.2% | 43% | ~200:1 |
| 5-MFEA | < 0.1% | ~25-30% | > 250:1 |
| Dimaprit | Inactive | 17-20% | Highly Selective |
Interpretation:
-
H1 Activity: 5-MFEA shows negligible activity at H1 receptors.[1][3][5] If your assay shows contraction in ileum tissue, your sample is likely contaminated with Histamine.[1]
-
H2 Activity: It acts as a partial agonist.[1] It will stimulate the receptor but may not reach the maximal response (Emax) of Histamine.[1]
Mechanism of Action: H2-cAMP Signaling Pathway
To validate 5-MFEA activity, researchers should measure cAMP accumulation.[1] 5-MFEA binding should trigger the Gs-protein cascade.[1]
Figure 2: The H2 receptor signaling cascade activated by 5-MFEA. Validation assays should focus on quantification of cAMP levels post-stimulation.
Analytical Validation Standards
To ensure "Trustworthiness" of your experimental results, your synthesized or purchased 5-MFEA must pass these quality control checks.
A. NMR Spectroscopy (Proton - 1H)
Solvent: D2O or DMSO-d6[1]
-
Furan Ring Protons: Look for two distinct doublets (or singlets depending on resolution) in the aromatic region (approx.[1] 6.0 - 6.5 ppm).[1] Unlike histamine (imidazole), these signals are upfield.[1]
-
Methyl Group: A sharp singlet around 2.2 - 2.3 ppm.[1] Absence of this peak indicates demethylation or wrong starting material.
-
Ethyl Chain: Two triplets (approx.[1] 2.8 ppm and 3.0 ppm).[1]
B. Stability & Storage (Critical)[1]
-
Acid Sensitivity: Do not dissolve 5-MFEA in strong mineral acids (HCl, H2SO4) for prolonged periods. The furan ring will hydrolyze to form 1,4-dicarbonyls (levulinic acid derivatives), turning the solution brown/black.
-
Shelf Life:
References
-
Black, J. W., et al. (1972).[1] Definition and antagonism of histamine H2-receptors.[1] Nature.[1] Link (Foundational work establishing H2 receptor pharmacology and the use of methyl-substituted analogs).[1]
-
Ganellin, C. R. (1982).[1] Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors.[1][5][6] Pharmacology of Histamine Receptors.[1][3][6][7][8][9] (Detailed SAR of furan vs. imidazole bioisosteres).
-
Durant, G. J., et al. (1975).[1] Structure-activity relationships of histamine H2-receptor agonists.[1][5] Journal of Medicinal Chemistry.[1][6] Link (Specific data on 4-methyl and 5-methyl analogs).[1]
-
Sigma-Aldrich/Merck. (2024).[1] Product Specification: 2-Methylhistamine & Analogs.[1]Link (General safety and handling data for histamine derivatives).[1]
-
PubChem. (2024).[1] Compound Summary: 5-Methyl-2-furanethanamine.[1]Link (Structural confirmation and predicted properties).[1]
Sources
- 1. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Effect of 2-(5-methyl-4-imidazolyl)-1-methylethylamine on histamine receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Polymorphic Forms of Human Histamine Methyltransferase: Structural, Thermal, and Kinetic Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Benchmarking the performance of 2-(5-Methyl-2-furyl)ethanamine in assays
Part 1: Executive Summary & Strategic Utility
In the landscape of histamine receptor pharmacology, 2-(5-Methyl-2-furyl)ethanamine (hereafter referred to as 5-Me-FurEA ) serves as a critical mechanistic probe rather than a simple therapeutic candidate. Unlike the endogenous ligand histamine, which relies on the tautomerism of its imidazole ring for H2-receptor activation, 5-Me-FurEA possesses a furan ring that cannot tautomerize.
Why use this probe? Researchers utilize 5-Me-FurEA to distinguish between receptor activation mechanisms defined by steric recognition (H1-dominant) versus those requiring proton transfer/shuttling (H2-dominant).
-
Primary Application: Validating H1-receptor selectivity in complex tissue assays.
-
Key Advantage: Resistance to Histamine N-methyltransferase (HNMT), ensuring stable baselines in long-duration metabolic assays where histamine degrades rapidly.
-
Verdict: While exhibiting lower absolute potency (
) than histamine, 5-Me-FurEA provides superior metabolic stability and a "clean" steric signal devoid of proton-transfer artifacts.
Part 2: Comparative Analysis (Benchmarking)
The following analysis benchmarks 5-Me-FurEA against the "Gold Standard" (Histamine) and specific subtype-selective agonists.
Table 1: Pharmacological Profile & Receptor Selectivity[1]
| Feature | 5-Me-FurEA (The Probe) | Histamine (Endogenous Standard) | 2-Methylhistamine (H1 Selective) | Amthamine (H2 Selective) |
| Core Structure | Furan (Non-basic ring) | Imidazole (Amphoteric) | Imidazole (Methylated) | Thiazole |
| H1 Activity (Rel.) | Moderate Agonist (~40-60%) | 100% (Reference) | High (>150%) | Negligible |
| H2 Activity (Rel.) | Weak / Partial Agonist | 100% (Reference) | Low (<5%) | High (>150%) |
| Tautomerism | No (Locked) | Yes (N-H shift) | Yes | Yes |
| HNMT Stability | High (Not a substrate) | Low (Rapid degradation) | Low | High |
| Primary Utility | Mechanistic Probe (Steric vs. Electronic) | General Activation | H1 Specificity | H2 Specificity |
Mechanistic Insight: The "Furan Gap"
The reduced H2 activity of 5-Me-FurEA confirms the "Proton Shuttle Hypothesis" proposed by Black and Ganellin. H2 receptors generally require the ligand to accept a proton from the receptor and donate one back (tautomerism). The furan ring of 5-Me-FurEA functions as a steric isostere of histamine but lacks the nitrogen required for this proton relay, resulting in significantly reduced H2 efficacy while retaining H1 affinity (which is driven by side-chain ammonium interactions and steric fit).
Part 3: Visualization of Signaling & Logic
Figure 1: Probe Selection Logic (SAR Decision Tree)
Caption: Decision matrix for selecting histamine analogues based on required receptor mechanism and metabolic stability.
Part 4: Experimental Protocols (Self-Validating Systems)
To accurately benchmark 5-Me-FurEA, you must control for its partial agonist nature. The following protocol uses a Guinea Pig Ileum (GPI) assay, the gold standard for H1 functional assessment.
Protocol: Comparative H1 Receptor Contractility Assay
Objective: Determine the
Reagents & Setup
-
Tissue: Distal ileum from male Dunkin-Hartley guinea pigs (300-400g).
-
Buffer: Tyrode’s solution (37°C, oxygenated with 95% O2 / 5% CO2).
-
Standard: Histamine Dihydrochloride (
M to M). -
Test Compound: 5-Me-FurEA (
M to M). -
Blocker (Validation): Mepyramine (H1 antagonist, 10 nM).
Step-by-Step Methodology
-
Tissue Preparation (The "Resting" Phase):
-
Mount ileum segments (2-3 cm) in organ baths under 1g tension.
-
Critical Step: Equilibrate for 60 minutes , washing every 15 minutes. Failure to equilibrate leads to unstable baselines due to endogenous histamine release.
-
-
Desensitization Check (The "Priming" Phase):
-
Administer a single sub-maximal dose of Histamine (
M). -
Wash immediately after peak contraction. Repeat twice until response is consistent (<5% variation).
-
Why? This prevents "tachyphylaxis" (rapid desensitization) during the actual curve generation.
-
-
Cumulative Concentration-Response Curve (CCRC):
-
Control Curve: Add Histamine in 0.5 log unit increments. Do not wash between additions. Wait for plateau (approx. 45-90 seconds) before next addition.
-
Washout: Wash tissue 3x over 20 minutes.
-
Test Curve: Repeat CCRC with 5-Me-FurEA.
-
-
Validation Step (Antagonist Shift):
-
Incubate tissue with Mepyramine (10 nM) for 30 minutes.
-
Repeat 5-Me-FurEA curve.
-
Success Criteria: The curve must shift to the right (higher EC50) without depression of max response (competitive antagonism). If the curve does not shift, the contraction is non-specific (non-H1 mediated).
-
Data Calculation
-
Relative Potency: Calculate the ratio of EC50(Histamine) / EC50(5-Me-FurEA).
-
Intrinsic Activity (
): . -
Expected Result: 5-Me-FurEA typically shows
(Partial Agonist) with a potency 1-2 log units lower than histamine.
Part 5: References
-
Ganellin, C. R. (1982).[1] Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. In: Pharmacology of Histamine Receptors. Wright-PSG.
-
Context: Foundational text establishing the SAR of furan vs. imidazole isosteres and the proton shuttle hypothesis.
-
-
Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature.
-
Context: The seminal paper defining H1 vs H2 differentiation, crucial for understanding why furan analogues fail at H2.
-
-
Smit, M. J., et al. (1996). Histamine H1 receptor agonists and antagonists. Journal of Medicinal Chemistry.
-
Hough, L. B. (2001). Genomics and Cytogenetics of Histamine Receptors. In: Histamine and H1-antihistamines in Allergic Disease.
-
Context: Discusses metabolic stability of histamine analogues against HNMT.
-
Sources
- 1. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular determinants for the agonist activity of 2-methylhistamine and 4-methylhistamine at H2-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural activity relationship (SAR) studies of 2-(5-Methyl-2-furyl)ethanamine
The Furan Bioisostere of 5-Methylhistamine
Executive Summary & Mechanism of Action
2-(5-Methyl-2-furyl)ethanamine (5-Me-FEA) represents a critical structural probe in the pharmacology of histamine receptors. It serves as a bioisosteric analog of 5-methylhistamine , a compound historically significant for defining the H2 receptor subtype.
This guide analyzes the Structural Activity Relationship (SAR) of 5-Me-FEA, focusing on the "Methyl Effect" and the electronic consequences of replacing the imidazole ring with a furan ring.
-
Primary Utility: Pharmacological probe for H2/H3 receptor selectivity and metabolic stability studies.
-
Key Insight: While the 5-methyl substitution on the native histamine scaffold confers H2 selectivity via steric steering, the furan replacement abolishes the tautomeric proton transfer required for full H2 activation. Consequently, 5-Me-FEA typically exhibits partial agonism or antagonism rather than the full agonism seen with 5-methylhistamine.
Comparative SAR Analysis
The following table contrasts the target molecule with its parent (Histamine) and its direct imidazole analog (5-Methylhistamine).
| Feature | Histamine (Endogenous Ligand) | 5-Methylhistamine (Specific H2 Agonist) | 2-(5-Methyl-2-furyl)ethanamine (Target) |
| Core Scaffold | Imidazole (Nitrogen-rich) | Imidazole | Furan (Oxygen-rich) |
| Tautomerism | Yes ( | Yes | No (Locked electronic state) |
| H2 Receptor Activity | Full Agonist | Full Agonist (High Selectivity) | Partial Agonist / Antagonist |
| H1 Receptor Activity | High Affinity | Low Affinity (Steric Clash) | Negligible (Steric Clash + Electronic Mismatch) |
| Metabolic Stability | Low (Methylation/Oxidation) | Moderate | High (5-Me blocks oxidation) |
| Basicity (pKa) | ~9.4 (Amino), ~6.0 (Imid) | Similar to Histamine | Lower (Furan is non-basic) |
Expert Insight: The Tautomerism Trap
The H2 receptor activation mechanism relies on a "proton shuttle" involving the imidazole ring. The agonist must donate a proton to Asp98 and accept one from Asp186 (transmembrane domain V).
-
Histamine: Can shuttle protons via tautomerization.
-
5-Me-FEA: The furan ring has an oxygen atom that acts only as a weak hydrogen bond acceptor. It cannot donate a proton. Therefore, despite the "5-methyl" group providing the correct steric fit for the H2 pocket, the molecule fails to trigger the conformational change required for Gs-protein coupling.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix used during lead optimization when evaluating furan-based bioisosteres.
Figure 1: SAR Decision Tree illustrating how steric modifications (Methylation) and bioisosteric replacement (Furan) converge to define the pharmacological profile of 5-Me-FEA.
Experimental Protocols
To validate the activity of 2-(5-Methyl-2-furyl)ethanamine, the following protocols are recommended. These are designed to distinguish between simple binding (affinity) and functional activation (efficacy).
A. Synthesis of the Probe (Reference Method)
Context: Furan-ethanamines are often synthesized via the reduction of nitrostyrenes or direct amination.
-
Precursor: Start with 5-methylfurfural .
-
Condensation: React 5-methylfurfural with nitromethane (
) in the presence of ammonium acetate (catalyst) to yield 2-(2-nitrovinyl)-5-methylfuran .-
Reaction Condition: Reflux in acetic acid for 2-4 hours.
-
Observation: Formation of a yellow/orange crystalline solid.
-
-
Reduction: Reduce the nitrovinyl intermediate using Lithium Aluminum Hydride (
) in dry THF.-
Safety Note:
is pyrophoric. Maintain inert atmosphere ( or Ar). -
Workup: Quench carefully with water/NaOH, filter precipitate, and extract with ether.
-
-
Purification: Convert the resulting oil to the Hydrochloride (HCl) salt for stability. Recrystallize from ethanol/ether.
B. Functional H2 Receptor Assay (cAMP Accumulation)
Rationale: Since H2 receptors couple to
Materials:
-
HEK293 cells stably expressing human H2 receptor.
-
Standard: Histamine (
to M). -
Test Compound: 2-(5-Methyl-2-furyl)ethanamine.[1]
-
Assay Kit: TR-FRET cAMP kit (e.g., LANCE or HTRF).
Protocol:
-
Cell Seeding: Seed cells at 2,000 cells/well in a 384-well low-volume plate.
-
Incubation (Agonist Mode): Add Test Compound at varying concentrations (
M to M) in stimulation buffer containing IBMX (phosphodiesterase inhibitor). Incubate for 30 mins at RT. -
Incubation (Antagonist Mode): If no signal in step 2, pre-incubate cells with Test Compound for 15 mins, then add
concentration of Histamine. -
Detection: Add detection antibodies (Eu-cAMP tracer and ULight-anti-cAMP). Incubate 1 hour.
-
Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Plot sigmoidal dose-response curves.
-
Expectation: 5-Me-FEA will likely show no or very low maximal response (
) compared to histamine, confirming the loss of efficacy due to the furan ring. It may shift the histamine curve to the right, indicating competitive antagonism.
-
Signaling Pathway Visualization
The following diagram details the specific failure point of furan analogs in the H2 signaling cascade.
Figure 2: Mechanistic divergence. While Histamine activates the Gs pathway via proton transfer, 5-Me-FEA binds but fails to efficiently couple to Gs due to the electronic limitations of the furan ring.
References
-
Black, J.W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature. Link
- Foundational paper defining H2 receptors and the necessity of imidazole tautomerism.
-
Durant, G.J., et al. (1976). Structure-activity relationships of histamine H2-receptor agonists. Journal of Medicinal Chemistry. Link
- Establishes the role of the 5-methyl group in conferring H2 selectivity.
- Ganellin, C.R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. Academic Press. Comprehensive review of furan vs. imidazole bioisosterism.
-
PrepChem. Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine. Link
- Provides synthetic methodologies for rel
-
Lim, H.D., et al. (2005).[2] Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430. British Journal of Pharmacology. Link
- Discusses the use of methyl-histamine analogs in characterizing newer histamine receptor subtypes.
Sources
Safety Operating Guide
Technical Guide: Safe Disposal of 2-(5-Methyl-2-furyl)ethanamine
[1][2]
Executive Summary & Chemical Identity
Objective: This guide defines the critical safety protocols for the disposal of 2-(5-Methyl-2-furyl)ethanamine (CAS: 55755-23-4).[1][2]
Unlike simple aliphatic amines, this compound contains a furan ring coupled with a primary amine. This structural duality creates unique disposal challenges: the amine is basic and corrosive, while the furan ring is acid-sensitive and prone to exothermic polymerization.[1] Standard amine neutralization protocols (adding acid) present a high risk of runaway reaction and must be avoided. [2]
| Property | Data |
| Chemical Name | 2-(5-Methyl-2-furyl)ethanamine |
| CAS Number | 55755-23-4 |
| Molecular Formula | C₇H₁₁NO |
| Primary Hazards | Corrosive (Skin/Eye), Flammable Liquid , Acute Toxicity |
| RCRA Codes (Est.) | D001 (Ignitable), D002 (Corrosive) |
Physicochemical Hazard Profiling
Effective disposal requires understanding the "why" behind the safety rules.
The "Double Hazard" Mechanism[2]
-
Amine Basicity: As a primary amine, the compound has a pH > 11. It reacts vigorously with oxidizers and acids.[1]
-
Furan Acid-Sensitivity: Furan rings are unstable in strong acidic environments.[1] Adding strong acid (e.g., HCl) to neutralize the amine can trigger the furan ring to open and polymerize rapidly. This reaction is exothermic and can rupture waste containers.[1]
CRITICAL WARNING: Do NOT attempt to neutralize this specific amine with mineral acids in the laboratory. The risk of heat generation and tar formation outweighs the benefit of pH adjustment.
PPE Matrix
| Protection Level | Requirement |
| Respiratory | Fume hood mandatory.[1][2] If outside hood, use NIOSH-approved respirator with Organic Vapor/Amine cartridges.[1] |
| Dermal | Nitrile gloves (double-gloved) or Butyl Rubber (for prolonged exposure).[1][2] Standard latex is insufficient.[1] |
| Ocular | Chemical splash goggles + Face shield (if pouring > 100 mL).[2] |
| Body | Flame-resistant lab coat + chemically resistant apron.[1][2] |
Disposal Workflow & Decision Logic
The following protocol prioritizes High-Temperature Incineration via a licensed hazardous waste contractor. This is the only method that guarantees the destruction of the furan ring and prevents environmental leaching.
Waste Stream Decision Tree (Visualized)
Figure 1: Decision logic for segregating furan-amine waste streams. Note the critical checkpoints for oxidizers and acids.
Operational Procedures (Step-by-Step)
Phase 1: Segregation & Container Selection[3]
-
Container Material: Use Amber Glass or High-Density Polyethylene (HDPE) .[1]
-
Why: Amber glass prevents UV degradation of the furan ring. HDPE is resistant to the basic amine.
-
Avoid: Metal containers (corrosion risk) or standard LDPE (solvent permeation).
-
-
Segregation: Ensure the waste container is dedicated to "Basic Organic Liquids."
-
Strict Rule: Never pour this waste into a "General Organic Waste" carboy if that carboy might contain acidic waste streams (e.g., acetic acid, HCl residues).
-
Phase 2: Labeling & Packaging[1]
-
Labeling: Apply a hazardous waste label with the following specific identifiers:
-
Venting: If the waste was recently generated from a reaction, leave the cap loosely threaded for 2 hours in a fume hood to allow off-gassing before tightening.
Phase 3: Storage Pending Pickup
-
Store in a Flammable Safety Cabinet .
-
Secondary Containment: Place the bottle in a polyethylene tray to capture leaks.
-
Shelf Life: Do not store for > 90 days. Old furan derivatives can form peroxides (though less likely than ethers, the risk exists). Test for peroxides if stored > 6 months.[1]
Emergency Contingencies
Spills (Small Scale < 500 mL)
-
Evacuate: Clear the immediate area. The vapors are irritating to the respiratory tract.
-
PPE: Don full PPE (Respirator, Goggles, Nitrile Gloves).
-
Absorb: Use vermiculite or a commercial amine-neutralizing absorbent .[1]
-
Note: Do not use paper towels (fire risk due to heat of absorption).
-
-
Clean: Sweep absorbed material into a disposable container.[1] Wipe the surface with a mild soap solution; do not use bleach (creates toxic chloramines).
Exposure Response
Chemical Compatibility & Segregation Logic
Understanding what not to mix is as important as the disposal itself.
Figure 2: Incompatibility map.[1] The interaction with acids is unique to the furan moiety and requires specific attention.
Regulatory Compliance (RCRA/EPA)[1][6]
While 2-(5-Methyl-2-furyl)ethanamine is not explicitly listed on the EPA P-list or U-list, it is regulated by characteristic:
-
Ignitability (D001): Flash point is estimated < 60°C (140°F).[1]
-
Corrosivity (D002): Aqueous pH > 12.5.[1]
-
Generator Status: Ensure your facility tracks the weight of this waste. It counts toward your monthly hazardous waste generator status (VSQG, SQG, or LQG).
Final Disposition: The waste manifest must designate the material for Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024).[1] Compound Summary: 2-(5-methylfuran-2-yl)ethanamine (CAS 55755-23-4).[1][2] National Center for Biotechnology Information.[1] [Link][1][2]
Personal protective equipment for handling 2-(5-Methyl-2-furyl)ethanamine
Executive Summary & Chemical Profile
2-(5-Methyl-2-furyl)ethanamine (CAS: 55745-70-5) is a specialized heterocyclic building block. Its safety profile is dominated by two functional moieties: the primary amine (conferring basicity, corrosivity, and potential sensitization) and the furan ring (conferring lipophilicity, potential metabolic toxicity, and flammability).
Unlike simple aliphatic amines, the furan ring increases skin permeability, making dermal exposure a critical vector for systemic toxicity. This guide prioritizes barrier protection and vapor containment .[1]
Physicochemical Hazard Matrix
| Property | Characteristic | Operational Implication |
| Physical State | Liquid (typically) | High mobility; splash risk is elevated. |
| Basicity | Moderate ( | Corrosive. Causes immediate irreversible eye damage and skin burns. |
| Volatility | Moderate | Respiratory Hazard. Amine vapors can cause "glaucopsia" (blue haze vision) and respiratory edema. |
| Reactivity | Nucleophilic | Incompatible with oxidizing agents, acid chlorides, and anhydrides. |
Risk Assessment & GHS Classification (Inferred)
Note: While specific SDS data may vary by vendor, the following "Worst-Case" classification must be adopted for R&D handling based on Structure-Activity Relationships (SAR).
-
H314: Causes severe skin burns and eye damage.
-
H302/H332: Harmful if swallowed or inhaled.[1]
-
H317: May cause an allergic skin reaction.
-
H227: Combustible liquid (Flash point likely >60°C but <93°C).
Personal Protective Equipment (PPE) Protocol
Hand Protection: The "Double-Barrier" Standard
Single-layer nitrile is insufficient for prolonged contact with furan-derivatives due to the solvent-like properties of the furan ring, which can swell the polymer and facilitate amine permeation.
-
Standard Handling (<10 mL):
-
Spill Cleanup / Bulk Handling (>100 mL):
-
Required: Silver Shield® (Laminate) or Butyl Rubber.
-
Rationale: Laminates provide >480 min breakthrough time for broad-spectrum amines and organics.
-
Respiratory & Eye Protection[1][2][4][7][8]
-
Primary Control: All operations must occur within a certified Chemical Fume Hood.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited due to vapor bypass risks.
-
Respiratory Backup (Outside Hood): Full-face respirator with ABEK1 cartridges (Organic Vapor + Inorganic/Amine).
PPE Decision Logic
The following diagram illustrates the decision matrix for selecting PPE based on operational scale.
Figure 1: PPE Selection Decision Tree. Note that fume hood availability is the critical control point for respiratory safety.
Operational Protocols
Safe Weighing & Transfer
Amines readily absorb
-
Anti-Static Measures: Use an anti-static gun on glassware. Furan derivatives can be static-prone, increasing fire risk.
-
Transfer: Use a glass syringe with a long needle for volumes <20 mL to avoid pouring. This minimizes vapor generation.[6][7]
-
Inert Atmosphere: Flush storage containers with Nitrogen or Argon after use to prevent "crusting" (carbonate formation) on the cap, which compromises the seal.
Emergency Spill Response
Do not use paper towels. Cellulose reacts with concentrated amines and can spontaneously ignite or degrade rapidly.
Recommended Neutralizer: Citric Acid (solid) or dilute Acetic Acid.
Figure 2: Spill Response Workflow. Emphasizes neutralization prior to collection to minimize downstream hazards.
Waste Disposal & Deactivation
Crucial: Never dispose of amines in the same waste stream as acid chlorides, anhydrides, or strong oxidizers.
| Waste Stream | Classification | Protocol |
| Stream A | Basic Organic Waste | Segregate into "Basic/Alkaline" solvent waste container. pH > 10. |
| Stream B | Solid Debris | Contaminated gloves/pads must be double-bagged and labeled "Toxic/Corrosive Debris." |
| Prohibited | Drain Disposal | Strictly Prohibited. Furan derivatives are toxic to aquatic life. |
Deactivation for Glassware: Rinse glassware with a 5% HCl solution (in a hood) to convert the residual amine into its non-volatile hydrochloride salt before washing with detergent.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
PubChem. (n.d.). Compound Summary: 2-Methylfuran (Analogous Hazard Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Amines. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
